molecular formula C5H6F2O2 B1429383 1-(Difluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1314397-71-1

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1429383
CAS No.: 1314397-71-1
M. Wt: 136.1 g/mol
InChI Key: WVZJZPVSPHHGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C5H6F2O2 and its molecular weight is 136.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJZPVSPHHGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314397-71-1
Record name 1-(difluoromethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(difluoromethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Difluoromethyl Cyclopropane Moiety in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups.[1][2] When appended to a cyclopropane ring—a small, conformationally constrained carbocycle known to impart metabolic stability and unique structural properties—the resulting 1-(difluoromethyl)cyclopropane moiety presents a compelling structural element for drug design. This guide provides a comprehensive overview of the prevailing synthetic strategies for accessing 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a key building block for introducing this valuable motif into drug candidates.

Strategic Approaches to the Synthesis of the 1-(Difluoromethyl)cyclopropane Core

The construction of the 1-(difluoromethyl)cyclopropane skeleton is a non-trivial synthetic challenge. Several robust methods have emerged, each with its own set of advantages and limitations. This section will delve into the core principles and practical considerations of the most effective strategies.

Enantioselective Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes

A powerful and elegant approach to chiral difluoromethyl cyclopropanes involves the desymmetric difluoromethylation of cyclopropenes using copper catalysis.[3] This method allows for the stereocontrolled installation of the difluoromethyl group, a critical consideration for the development of chiral drugs.

The overall transformation can be visualized as a two-step process:

  • Nucleophilic Difluoromethylation: A copper-difluoromethyl species, generated in situ, adds to a 3,3-disubstituted cyclopropene in an enantioselective fashion. This step creates a chiral cyclopropyl-copper intermediate.

  • Electrophilic Quench: The cyclopropyl-copper intermediate is then quenched with an electrophile. To arrive at the target carboxylic acid, a precursor that can be readily converted to a carboxyl group is introduced at this stage.

A plausible synthetic sequence leading to the target acid is outlined below:

cluster_0 Enantioselective Difluoromethylation cluster_1 Functionalization & Oxidation Cyclopropene 3,3-Disubstituted Cyclopropene Cyclopropyl_Cu Chiral Cyclopropyl-Cu Intermediate Cyclopropene->Cyclopropyl_Cu   + [Cu]-CF₂H   + Chiral Ligand Cu_CF2H [Cu]-CF₂H (from (DMPU)₂Zn(CF₂H)₂) Cu_CF2H->Cyclopropyl_Cu Chiral_Ligand Chiral Ligand Chiral_Ligand->Cyclopropyl_Cu Protected_Alcohol Protected Alcohol (e.g., MOM-protected) Cyclopropyl_Cu->Protected_Alcohol Electrophilic Quench (e.g., with an aldehyde followed by protection) Aldehyde Aldehyde Protected_Alcohol->Aldehyde Deprotection & Swern Oxidation Carboxylic_Acid 1-(Difluoromethyl)cyclopropane- 1-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation

Caption: Synthetic pathway via desymmetric difluoromethylation.

This strategy's key advantage is its ability to deliver enantioenriched products. The subsequent oxidation of the introduced functional group to a carboxylic acid can be achieved through standard, high-yielding transformations.[3]

Rhodium-Catalyzed Cyclopropanation of Difluoromethylated Olefins

An alternative and widely applicable strategy involves the rhodium-catalyzed cyclopropanation of difluoromethylated olefins with diazo compounds.[4][5] This approach is particularly useful for accessing a diverse range of substituted difluoromethyl cyclopropanes.

The general reaction scheme involves the following:

Difluoro_Olefin α-Difluoromethylstyrene Derivative Cyclopropane_Ester Ethyl 1-(Difluoromethyl)- cyclopropane-1-carboxylate Difluoro_Olefin->Cyclopropane_Ester   + Diazo Compound   + Rh Catalyst Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_Compound->Cyclopropane_Ester Rh_Catalyst Rh₂(OAc)₄ or Chiral Rh Catalyst Rh_Catalyst->Cyclopropane_Ester Carboxylic_Acid 1-(Difluoromethyl)cyclopropane- 1-carboxylic acid Cyclopropane_Ester->Carboxylic_Acid Hydrolysis

Caption: Rhodium-catalyzed cyclopropanation approach.

The choice of rhodium catalyst and diazo compound can be tailored to influence the stereochemical outcome of the reaction. For the synthesis of the target carboxylic acid, a diazoacetate is a convenient choice, as the resulting ester can be readily hydrolyzed.

Cyclopropanation with in situ Generated Difluoromethyldiazomethane

Recent advancements have enabled the use of difluoromethyldiazomethane as a reagent for the synthesis of difluoromethyl-substituted cyclopropanes.[2] This reagent can be generated in situ from difluoroethylamine and reacted with a suitable olefin in the presence of a rhodium(II) catalyst.

This method is advantageous as it directly introduces the difluoromethyl group. To obtain the target carboxylic acid, one would start with an olefin already bearing a carboxylate or a precursor group at the desired position.

Comparative Analysis of Synthetic Methodologies

Method Key Features Advantages Considerations
Cu-Catalyzed Desymmetric Difluoromethylation Enantioselective, utilizes cyclopropenesHigh enantioselectivity, modular.[3]Requires multi-step sequence to install the carboxylic acid.
Rh-Catalyzed Cyclopropanation of Difluoro-olefins Diastereoselective, broad substrate scope.[4]Well-established, access to diverse analogs.Stereocontrol can be challenging.
Cyclopropanation with Difluoromethyldiazomethane Direct introduction of the CF₂H group.[2]Atom-economical.Requires specialized reagents and in situ generation.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of α-Difluoromethylstyrene with Ethyl Diazoacetate

This protocol is a representative example of the rhodium-catalyzed approach.

Materials:

  • α-Difluoromethylstyrene

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of α-difluoromethylstyrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous DCM at room temperature under an inert atmosphere, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-(Difluoromethyl)cyclopropane-1-carboxylate

Materials:

  • Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate (1.0 equiv) in a mixture of THF and water.

  • Add LiOH (2.0 equiv) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound.

Conclusion and Future Outlook

The synthesis of this compound is a rapidly evolving field, driven by the increasing demand for this valuable building block in drug discovery. The methods outlined in this guide, particularly the enantioselective copper-catalyzed desymmetric difluoromethylation and rhodium-catalyzed cyclopropanations, represent the current state-of-the-art. Future research will likely focus on developing more direct, catalytic, and asymmetric routes to this target molecule, further streamlining its accessibility for medicinal chemists. The continued innovation in fluorination and cyclopropanation chemistry promises to unlock even more efficient and versatile synthetic strategies in the years to come.

References

The Difluoromethylated Cyclopropane Motif: A Physicochemical Deep Dive for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the diverse fluorinated motifs, the difluoromethylated cyclopropane (DFC) has emerged as a particularly compelling structural unit. This guide provides an in-depth exploration of the core physicochemical properties of DFCs, offering a technical yet practical resource for researchers engaged in drug discovery and development. We will dissect the nuanced effects of the difluoromethyl group on the cyclopropane ring, examining its influence on lipophilicity, metabolic stability, acidity, and conformation. This analysis is grounded in experimental data and supported by real-world case studies of approved therapeutics, providing a comprehensive framework for the rational design of next-generation pharmaceuticals leveraging this unique motif.

Introduction: The Allure of a Fluorinated Three-Membered Ring

The cyclopropane ring, with its inherent conformational rigidity and three-dimensional character, has long been a favored scaffold in drug design.[1][2] It allows for precise positioning of substituents in space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Parallel to the rise of the cyclopropyl group, the use of fluorine in medicinal chemistry has exploded, primarily due to the unique properties of the carbon-fluorine bond—its exceptional strength and high polarity.[3][4]

The convergence of these two powerful strategies in the form of the difluoromethylated cyclopropane (DFC) presents a fascinating and highly valuable motif for drug discovery. The difluoromethyl (CHF2) group is not merely a passive substituent; it actively reshapes the electronic and steric landscape of the cyclopropane ring, imparting a unique combination of properties that can be exploited to overcome common drug development hurdles.[4][5] This guide will elucidate these properties, providing the foundational knowledge necessary to strategically deploy the DFC motif in your research.

A Note on Synthesis: Accessing the DFC Motif

While this guide focuses on physicochemical properties, a brief mention of synthetic accessibility is warranted. The primary route to gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[6] Various sources of difluorocarbene have been developed, from classic reagents like sodium chlorodifluoroacetate (ClCF2COONa) to more modern, milder reagents like trifluoromethyltrimethylsilane (TMSCF3).[6][7] More recently, enantioselective methods have been developed, allowing for the construction of chiral DFCs, which is crucial for interacting with chiral biological targets.[5] The increasing availability of synthetic methods makes the DFC motif a readily accessible tool for medicinal chemists.[4][8]

Core Physicochemical Properties: A Quantitative Analysis

The introduction of a CHF2 group onto a cyclopropane ring induces profound changes in its physicochemical profile. Here, we dissect these changes, supported by experimental data from a systematic study on fluoroalkyl-substituted cyclopropane derivatives.[9]

Lipophilicity (LogP/LogD): A Non-Intuitive Balance

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] While fluorination is often associated with increased lipophilicity, the effect of the CHF2 group on a cyclopropane ring is more nuanced.

The CHF2 group is considered a lipophilic hydrogen bond donor, a rare and valuable property in drug design.[5] It can increase membrane permeability while also having the capacity to form beneficial hydrogen bonds with a target protein.[12]

A systematic study by Chernykh et al. provides valuable quantitative insight into the lipophilicity of fluoroalkyl-substituted cyclopropanes.[9] The LogP values for a series of N-phenylamides of substituted cyclopropanecarboxylic acids were measured, allowing for a direct comparison of methyl, monofluoromethyl, difluoromethyl, and trifluoromethyl groups in both cis and trans configurations.

Substituent (R)ConfigurationLogP of N-phenylamideΔLogP (vs. CH3)
CH3trans2.06-
CH2Ftrans1.80-0.26
CHF2 trans 1.82 -0.24
CF3trans2.50+0.44
CH3cis2.11-
CH2Fcis1.83-0.28
CHF2 cis 1.87 -0.24
CF3cis2.08-0.03
Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13]

From this data, a clear trend emerges: the difluoromethyl group, in both cis and trans isomers, leads to a decrease in lipophilicity compared to the methyl group, and a significant decrease compared to the highly lipophilic trifluoromethyl group.[9] Interestingly, the lipophilicity of the CHF2-substituted compounds is very similar to their CH2F counterparts.[9] This demonstrates that the DFC motif can offer the electronic benefits of fluorine without the often-undesirable increase in lipophilicity associated with the CF3 group.[9]

Acidity and Basicity (pKa): The Inductive Effect in Action

The strong electron-withdrawing nature of the difluoromethyl group significantly influences the acidity and basicity of nearby functional groups. This is a critical consideration for drug-receptor interactions, which are often governed by ionic bonds and hydrogen bonding, as well as for aqueous solubility.

The same systematic study by Chernykh et al. measured the pKa values of fluoroalkyl-substituted cyclopropanecarboxylic acids and the pKaH of the conjugate acids of cyclopropylamines.[9]

Table 2: Acidity of Fluoroalkyl-Substituted Cyclopropanecarboxylic Acids

Substituent (R) Configuration pKa ΔpKa (vs. CH3)
CH3 trans 5.09 -
CH2F trans 4.70 -0.39
CHF2 trans 4.50 -0.59
CF3 trans 4.21 -0.88
CH3 cis 5.12 -
CH2F cis 4.71 -0.41
CHF2 cis 4.50 -0.62
CF3 cis 4.22 -0.90

Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13]

Table 3: Basicity of Fluoroalkyl-Substituted Cyclopropylamines (pKa of Conjugate Acid)

Substituent (R) Configuration pKaH ΔpKaH (vs. CH3)
CH3 trans 9.11 -
CH2F trans 8.44 -0.67
CHF2 trans 8.07 -1.04
CF3 trans 7.42 -1.69
CH3 cis 9.10 -
CH2F cis 8.35 -0.75
CHF2 cis 7.91 -1.19
CF3 cis 7.15 -1.95

Data sourced from Chernykh et al., J. Org. Chem. 2020, 85, 19, 12692–12702.[9][13]

The data clearly illustrates the powerful inductive electron-withdrawing effect of the fluoroalkyl groups. For both the carboxylic acids and the amines, there is a stepwise increase in acidity (decrease in pKa) and decrease in basicity (decrease in pKaH) with increasing fluorine substitution.[9] The CHF2 group exerts a strong effect, making the corresponding carboxylic acid significantly more acidic and the amine markedly less basic than their methyl-substituted counterparts.[9] Interestingly, the stereochemistry (cis vs. trans) has a minimal impact on the acidity of the carboxylic acids, but the cis-isomers of the amines are slightly less basic than the trans-isomers, likely due to a through-space interaction between the amine and the fluoroalkyl group.[9] This predictable modulation of pKa is a key tool for optimizing the ionization state of a drug molecule at physiological pH.

Metabolic Stability: The Strength of the C-F Bond

A primary driver for the incorporation of fluorine into drug candidates is to enhance metabolic stability.[14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The cyclopropyl group itself is also generally more resistant to metabolism than linear alkyl chains due to the higher C-H bond dissociation energy.[15]

The combination of a cyclopropane ring and a CHF2 group creates a metabolically robust unit. The CHF2 group can act as a "metabolic shield," protecting adjacent C-H bonds from oxidation. While quantitative, comparative metabolic stability data for a systematic series of difluoromethylated cyclopropanes is sparse in the literature, qualitative evidence from drug discovery programs strongly supports their enhanced stability.[16] For example, in the development of PARG inhibitors, replacement of a methyl group on a cyclopropylamine with a monofluoromethyl group led to a helpful increase in human liver microsomal stability, and it is expected that a difluoromethyl group would confer even greater stability.[16]

Conformational Effects and Dipole Moment

The rigid nature of the cyclopropane ring means that the introduction of a bulky and polar CHF2 group can have a significant impact on the molecule's preferred conformation and overall dipole moment. Quantum-chemical studies have shown that fluorination alters the polarity of the cyclopropane ring, and geminal difluorination is particularly stabilizing due to anomeric-like interactions.[17] The orientation of the C-F bonds can create a significant dipole moment, which can influence solubility and interactions with biological targets.[17] The conformational preferences of substituents on a DFC ring can be leveraged to enforce a bioactive conformation, reducing the entropic penalty of binding to a receptor.[5]

Case Studies in Drug Discovery: The DFC Motif in Action

The theoretical benefits of the DFC motif have been translated into clinical success. Two notable examples are the FDA-approved hepatitis C virus (HCV) protease inhibitors, Voxilaprevir and Glecaprevir.

Voxilaprevir and Glecaprevir: Combating Hepatitis C

Both Voxilaprevir (Vosevi) and Glecaprevir (Mavyret) are potent inhibitors of the HCV NS3/4A protease and feature a stereochemically defined difluoromethylated cyclopropyl moiety as a key structural element.[3][5][18]

HCV_Drugs cluster_0 HCV Protease Inhibitors cluster_1 Key Structural Motif cluster_2 Contributed Properties Voxilaprevir Voxilaprevir DFC Difluoromethylated Cyclopropane (DFC) Voxilaprevir->DFC incorporates Glecaprevir Glecaprevir Glecaprevir->DFC incorporates Properties Enhanced Metabolic Stability Optimized Lipophilicity Rigid Conformation for Binding Potential H-Bond Donor DFC->Properties confers

Caption: Relationship between HCV drugs and the DFC motif.

In these complex macrocyclic structures, the DFC-containing fragment serves multiple purposes. It provides a rigid scaffold that correctly orients the warhead that binds to the active site of the protease.[5] Furthermore, the CHF2 group contributes to an optimal lipophilicity profile and enhances the metabolic stability of the molecule, contributing to a favorable pharmacokinetic profile.[5] The success of these drugs provides strong validation for the utility of the DFC motif in modern drug design.

Experimental Protocols for Property Determination

To empower researchers to characterize their own difluoromethylated cyclopropane-containing compounds, this section provides detailed, step-by-step methodologies for key physicochemical property measurements.

Protocol: Lipophilicity (LogD) Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the distribution coefficient (LogD) at a specific pH, typically 7.4 to mimic physiological conditions.[12][19]

Materials:

  • Test compound

  • 1-Octanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC-UV/MS system for analysis

Procedure:

  • Pre-saturation of Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[19]

  • Partitioning Experiment: a. In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 1 mL). b. Add a small volume of the test compound stock solution to the PBS to achieve the desired final aqueous concentration (e.g., 10 µL of 10 mM stock for a final concentration of 100 µM). c. Add an equal volume of pre-saturated 1-octanol (e.g., 1 mL). d. Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing. e. Place the vial on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours, but may need to be optimized).

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to ensure complete separation of the aqueous and octanol phases.

  • Sampling and Analysis: a. Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top) phase. Be extremely careful not to disturb the interface. b. Dilute the aliquots as necessary with the appropriate solvent (mobile phase for HPLC). c. Analyze the concentration of the test compound in each phase using a validated HPLC-UV/MS method.

  • Calculation: a. Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

LogD_Workflow start Start prep Prepare Saturated 1-Octanol and PBS (pH 7.4) start->prep mix Mix Compound, Octanol, and PBS in Vial prep->mix stock Prepare 10 mM Compound Stock in DMSO stock->mix equilibrate Vortex and Shake to Reach Equilibrium mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate analyze Analyze Concentration in Each Phase by HPLC separate->analyze calculate Calculate LogD analyze->calculate end End calculate->end

Caption: Workflow for LogD determination via shake-flask method.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.[7][13]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for low clearance)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: a. Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to the desired working concentration (e.g., 0.5 mg/mL protein). b. Prepare a solution of the test compound and positive controls in buffer at 2x the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).

  • Incubation: a. In a 96-well plate, add the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes. b. To initiate the reaction, add an equal volume of the pre-warmed compound solution containing the NADPH regenerating system. c. For a negative control (without metabolism), add the compound solution with buffer instead of the NADPH system. d. Incubate the plate at 37°C with shaking.

  • Time Points and Quenching: a. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a larger volume of cold ACN containing the internal standard (e.g., 3 volumes). The 0-minute time point is quenched immediately after adding the compound.

  • Sample Processing and Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the supernatant to a new plate for analysis. c. Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. The slope of the line from the linear regression is the elimination rate constant (k). c. Calculate the half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) = (k / [microsomal protein concentration]) * 1000.

Conclusion and Future Outlook

The difluoromethylated cyclopropane is a powerful and versatile motif in modern medicinal chemistry. Its unique ability to modulate lipophilicity, pKa, and metabolic stability in a predictable manner makes it an attractive tool for lead optimization. The DFC group acts as a rigid, lipophilic hydrogen bond donor, offering opportunities for enhanced target interactions while simultaneously improving the ADME properties of a drug candidate. The clinical success of Voxilaprevir and Glecaprevir underscores the real-world impact of this structural unit. As synthetic methodologies continue to evolve, particularly in the realm of asymmetric synthesis, we can expect to see the DFC motif featured in an even wider array of next-generation therapeutics. For the discerning medicinal chemist, a deep understanding of the physicochemical properties of difluoromethylated cyclopropanes is not just advantageous—it is essential for the rational design of innovative and effective medicines.

References

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(difluoromethyl)cyclopropane-1-carboxylic acid, a fluorinated building block of significant interest in modern medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering insights grounded in established scientific principles.

Core Compound Identity and Properties

This compound, identified by CAS Number 1314397-71-1 , is a unique molecule that combines the structural rigidity of a cyclopropane ring with the modulating effects of a difluoromethyl group.[1][2][3][4] This combination imparts valuable physicochemical properties that are increasingly exploited in the design of novel therapeutic agents.

Structural and Molecular Data

The molecule's structure is characterized by a carboxylic acid and a difluoromethyl group attached to the same carbon of a cyclopropane ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it a versatile building block for chemical synthesis.

PropertyValueSource(s)
CAS Number 1314397-71-1[1][2][3]
Molecular Formula C₅H₆F₂O₂[1][2][4]
Molecular Weight 136.10 g/mol [2][4]
Appearance Off-white to light yellow solid[3]
Boiling Point 198.8 ± 15.0 °C (Predicted)[1][3]
Density 1.449 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.41 ± 0.20 (Predicted)[3]
Storage Temperature 2-8°C or 4°C[1][3]

Synthesis and Mechanistic Considerations

The synthesis of difluoromethylated cyclopropanes is an area of active research, driven by the growing importance of these motifs in pharmaceuticals. While specific, detailed public-domain protocols for the direct synthesis of this compound are proprietary, the general strategy involves the enantioselective desymmetric difluoromethylation of cyclopropenes.[5]

A plausible synthetic approach can be conceptualized based on copper-catalyzed nucleophilic difluoromethylation.[5] This method offers a modular way to construct chiral difluoromethyl cyclopropane (DFC) moieties.

Conceptual Synthetic Workflow

synthesis_workflow start 3,3-Disubstituted Cyclopropene step1 Enantioselective & Diastereoselective Nucleophilic Difluoromethylation (Copper-Catalyzed) start->step1 Reacts with CF2H source intermediate Chiral CF2H-containing Cyclopropyl Synthon step1->intermediate Forms step2 Electrophilic Functionalization (e.g., Carboxylation) intermediate->step2 Reacts with Electrophile product 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Derivative step2->product Yields

Caption: Conceptual workflow for the synthesis of chiral DFCs.

Expert Insights into the Mechanism
  • Catalyst Activation: The process begins with the formation of a Cu(I)-CF₂H species. This is a critical step, as this complex serves as the active difluoromethylating agent.[5]

  • Desymmetric Difluoromethylation: The Cu-CF₂H complex then reacts with a 3,3-disubstituted cyclopropene. This is an enantioselective and diastereoselective process, meaning it preferentially forms one stereoisomer. The reaction desymmetrizes the cyclopropene ring, creating a stereocenter that contains the CF₂H group.[5]

  • Electrophilic Quench: The resulting enantioenriched cyclopropyl intermediate can then be reacted with a suitable electrophile. To obtain the target carboxylic acid, this electrophile would be a carboxylating agent (e.g., CO₂ followed by an acidic workup). This modularity allows for the synthesis of various derivatives by simply changing the electrophile used in the final step.[5]

This strategic approach is significant because it provides a reliable method for creating stereochemically defined cyclopropanes, which is crucial for optimizing interactions with biological targets in drug development.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity.[6][7] The this compound scaffold is particularly valuable due to the unique properties of its constituent parts.

  • The Difluoromethyl (CF₂H) Group: This group is a fascinating bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[6] Due to the strong electron-withdrawing nature of the two fluorine atoms, the C-H bond is polarized, allowing it to act as a lipophilic hydrogen-bond donor . This is a rare and powerful feature that can introduce key binding interactions with biological targets, such as the HCV N3 protease.[6] This property was leveraged in the development of FDA-approved hepatitis C drugs like glecaprevir and voxilaprevir.[6]

  • The Cyclopropane Ring: This small, strained ring provides a conformationally rigid scaffold.[8] In drug design, rigidity can be advantageous as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency. It can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[6]

  • The Carboxylic Acid Group: As a common pharmacophore, the carboxylic acid moiety can form critical hydrogen bonds and electrostatic interactions with biological targets.[9] However, its ionized nature can sometimes limit cell permeability. The unique properties of the adjacent difluoromethyl cyclopropane structure can help modulate the overall physicochemical profile of the molecule to overcome such challenges.[9]

This compound is therefore a key intermediate for synthesizing novel treatments, particularly in areas like metabolic disorders and antiviral therapies.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[1][4]

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

The GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[1]

Recommended Handling and Protection Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[12][13] Facilities should be equipped with an eyewash station and safety shower.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side protection.[12][14]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[12][13]

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[13]

  • Hygiene Practices: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12]

  • Handling Precautions: Avoid generating dust.[12][13] Keep away from heat, sparks, and open flames.[13]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Recommended storage temperatures are typically between 2-8°C.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[13]

References

An In-depth Technical Guide on the Structure and Conformation of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a key structural motif in medicinal chemistry, valued for the unique physicochemical properties imparted by the difluoromethyl group and the conformational rigidity of the cyclopropane ring. This guide provides a detailed analysis of the molecule's structure and conformational landscape. In the absence of a publicly available crystal structure for this specific molecule, we will draw upon data from analogous fluoroalkyl-substituted cyclopropanes, quantum-chemical studies, and established principles of conformational analysis. This document will explore the electronic effects of the substituents, predict the preferred conformational isomers, and outline the experimental and computational methodologies crucial for a comprehensive structural characterization.

Introduction: The Significance of Fluorinated Cyclopropanes in Drug Design

The incorporation of fluorine into drug candidates is a widely utilized strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group (CHF2), in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, while offering increased metabolic stability. When appended to a cyclopropane ring, a conformationally constrained scaffold, the resulting molecule presents a well-defined three-dimensional structure for interaction with biological targets. Cyclopropane carboxylic acid derivatives, in general, are found in a range of biologically active compounds.[2] The subject of this guide, this compound, therefore represents a valuable building block in the design of novel therapeutics.

Molecular Structure and Electronic Profile

The structure of this compound is characterized by a strained three-membered ring with two key functional groups attached to the same carbon atom. The basic physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC5H6F2O2--INVALID-LINK--[3]
Molecular Weight136.10 g/mol --INVALID-LINK--[3]
Physical FormSolid--INVALID-LINK--
Boiling Point198.8 ± 15.0 °C at 760 mmHg--INVALID-LINK--

The high electronegativity of the fluorine atoms in the difluoromethyl group creates a significant dipole moment and influences the acidity of the carboxylic acid through a strong electron-withdrawing inductive effect. This is a general trend observed in fluoroalkyl-substituted carboxylic acids.[4]

Conformational Analysis: A Landscape of Rotational Isomers

The conformational flexibility of this compound is primarily determined by the rotation around two single bonds: the bond connecting the difluoromethyl group to the cyclopropane ring and the bond connecting the carboxylic acid group to the ring.

Rotation of the Carboxylic Acid Group

The carboxylic acid moiety can exist in two primary planar conformations: syn and anti. In the syn conformation, the acidic proton is eclipsed with the carbonyl oxygen, while in the anti conformation, it is oriented away. For most simple carboxylic acids, the syn conformation is significantly more stable due to favorable intramolecular interactions.[5] It is therefore highly probable that the syn conformation of the carboxylic acid group is the predominant form for this compound in both solution and the solid state.

Rotation of the Difluoromethyl Group

The rotation of the difluoromethyl group relative to the cyclopropane ring will be governed by steric and electronic interactions. The barrier to rotation is expected to be relatively low, leading to a dynamic equilibrium between different staggered conformations at room temperature. The preferred conformation will likely seek to minimize steric hindrance between the fluorine atoms and the carboxylic acid group.

The interplay between the rotation of these two groups gives rise to several possible low-energy conformers. A comprehensive understanding of the relative energies and rotational barriers of these conformers requires computational modeling.

dot

G cluster_0 Conformational Isomers cluster_1 Rotational Axis Conformer_A Syn-Staggered 1 Conformer_C Syn-Eclipsed (TS) Conformer_A->Conformer_C ΔG‡ C_ring_CHF2 C(ring)-CHF2 Rotation Conformer_B Syn-Staggered 2 Conformer_B->Conformer_C ΔG‡ C_ring_COOH C(ring)-COOH Rotation

Caption: Predicted conformational landscape of this compound.

Methodologies for Structural and Conformational Elucidation

A definitive characterization of the structure and conformation of this compound would necessitate a combination of experimental and computational techniques.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule in the solid state with high precision.

  • Protocol: Crystallization and X-ray Diffraction

    • Crystallization: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent system.

    • Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformation of molecules in solution.

  • Protocol: Conformational Analysis by NMR

    • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • 1H and 13C NMR: Standard 1D spectra are acquired to confirm the basic structure.

    • Advanced NMR Techniques:

      • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can detect through-space interactions between protons that are close in proximity, providing crucial information about the relative orientation of the difluoromethyl and carboxylic acid groups.

      • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study dynamic processes such as the interconversion between conformers and potentially measure the rotational energy barriers.[6]

    • Coupling Constant Analysis: The magnitude of 3JHH coupling constants within the cyclopropane ring and between the ring protons and the proton of the difluoromethyl group can provide information on dihedral angles.

Computational Chemistry Workflow

In the absence of experimental data, computational methods can provide valuable insights into the conformational preferences and energetics.

  • Workflow: DFT-Based Conformational Search

    • Initial Structure Generation: A 3D model of this compound is built.

    • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (C-CHF2 and C-COOH).

    • Geometry Optimization and Energy Calculation: Each identified conformer is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311+G*.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Transition State Search: The energy barriers for rotation between the low-energy conformers can be calculated by locating the transition state structures.

dot

G Start 3D Model Generation Conformational_Search Conformational Search (Dihedral Angle Rotation) Start->Conformational_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311+G*) Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Calculation Transition_State_Search Transition State Search (Calculate Rotational Barriers) Frequency_Calculation->Transition_State_Search End Energetic Profile of Conformers Transition_State_Search->End

Caption: Computational workflow for conformational analysis.

Conclusion

While a definitive experimental structure of this compound is not publicly available, a robust understanding of its structural and conformational properties can be inferred from the analysis of related compounds and theoretical principles. The molecule's conformation is dominated by the rotational positions of the electron-withdrawing difluoromethyl group and the hydrogen-bonding capable carboxylic acid group. A synergistic approach employing X-ray crystallography, advanced NMR techniques, and computational modeling is essential for a complete characterization. Such a detailed structural understanding is paramount for rational drug design, enabling the optimization of molecular shape and electrostatic interactions to enhance binding affinity and biological activity.

References

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid for Advanced Research

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. These elements are prized for their ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these motifs, the this compound scaffold has emerged as a particularly valuable building block. The difluoromethyl (CF2H) group, acting as a lipophilic hydrogen-bond donor, combined with the conformational rigidity of the cyclopropane ring, offers a unique tool for chemists to optimize molecular architectures.[1] This guide provides an in-depth overview of the commercial landscape, technical specifications, handling protocols, and strategic applications of this important reagent for researchers and drug development professionals. The presence of the difluoromethyl-substituted cyclopropane ring in FDA-approved antiviral drugs such as glecaprevir and voxilaprevir underscores its significance and utility in creating potent therapeutic agents.[1]

Physicochemical Properties and Specifications

This compound is a stable, solid compound at room temperature. Understanding its fundamental properties is critical for its effective use in synthesis and for ensuring accurate experimental design. The compound is typically supplied as an off-white to light yellow solid.[3]

PropertyValueSource(s)
CAS Number 1314397-71-1[4][5][6]
Molecular Formula C₅H₆F₂O₂[5][6][7]
Molecular Weight 136.10 g/mol [4][5][6][7]
Synonyms 1-(difluoromethyl)cyclopropanecarboxylic acid[4][5]
Typical Purity ≥95%[4][5]
Physical Form Solid[4]
Boiling Point 198.8 ± 15.0 °C (Predicted)[3][4]
Storage Temperature 2-8°C[3][4][5]
InChIKey WVZJZPVSPHHGPJ-UHFFFAOYSA-N[3][4][6]

Commercial Procurement and Supplier Overview

The accessibility of this reagent from qualified commercial suppliers is crucial for seamless research and development workflows. Several reputable chemical suppliers offer this compound, typically for research and development purposes only.[7] When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierAvailable QuantitiesPurityNotes
Sigma-Aldrich 100 mg, 250 mg, 1 g95%Ships from an Aldrich Partner.[4]
AK Scientific, Inc. Varies (Catalog #8498DT)Not specifiedProvides detailed SDS.[7]
ChemScene Varies (Cat. No. CS-0094849)≥95%Offers custom synthesis and commercial production services.[5]
Apollo Scientific 100 mg pack (via Kyberlife)Not specifiedFor Research Use Only.[8]
BLD Pharm Varies (CAS 1314960-20-7)Not specifiedNote: Lists the isomer 2-(Difluoromethyl)cyclopropane-1-carboxylic acid.[9]

Researchers should always verify the specific isomer and CAS number with the supplier before purchase.

Workflow for Procurement and Laboratory Integration

The process of acquiring and utilizing a specialized chemical reagent like this compound requires careful planning and adherence to safety protocols. The following diagram illustrates a typical workflow from supplier evaluation to experimental application.

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: Receiving & Handling cluster_2 Phase 3: Experimental Use A Identify Project Need (e.g., Scaffold for Inhibitor Synthesis) B Search Suppliers (Sigma-Aldrich, AK Scientific, etc.) A->B C Evaluate Suppliers (Purity, Cost, Availability, Documentation) B->C D Place Purchase Order C->D E Receive Shipment (Verify Compound & Quantity) D->E F Review Safety Data Sheet (SDS) (Understand Hazards & PPE) E->F G Log into Chemical Inventory F->G H Store Appropriately (2-8°C, Tightly Sealed) G->H I Plan Experiment (e.g., Amide Coupling, Esterification) H->I J Prepare Workspace (Chemical Fume Hood, PPE) I->J K Execute Synthesis J->K L Analyze Product (NMR, LC-MS, HPLC) K->L

Caption: Workflow from procurement to experimental use.

Critical Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[6][7] Adherence to established safety protocols is mandatory.

GHS Hazard Classification:

  • H302: Harmful if swallowed.[4][6][7]

  • H315: Causes skin irritation.[4][6][7]

  • H319: Causes serious eye irritation.[4][6][7]

  • H335: May cause respiratory irritation.[4][6][7]

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to keep airborne concentrations low.[7][10] Ensure a safety shower and eyewash fountain are readily accessible.[7][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][12]

    • Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat or other protective clothing to prevent skin exposure.[10][11]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][11]

  • Handling Practices: Avoid breathing dust, fumes, or vapors.[7][12] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7][11] Minimize dust generation and accumulation.[7]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases, as well as sources of ignition.[10]

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7][10]

  • If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[7][10]

Conclusion

This compound is a powerful and strategically important building block for modern pharmaceutical and agrochemical research. Its unique electronic and steric properties provide a valuable tool for optimizing lead compounds. While readily available from several commercial suppliers, its hazardous nature necessitates strict adherence to safety and handling protocols. By understanding its properties, sourcing it from reputable vendors, and integrating it into workflows with a safety-first mindset, researchers can effectively leverage this compound to advance their discovery programs.

References

literature review on fluoroalkyl-substituted cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluoroalkyl-Substituted Cyclopropane Derivatives

Foreword: The Strategic Union of Rigidity and Polarity

In the landscape of modern molecule design, particularly within pharmaceutical and agrochemical development, the pursuit of novel structures with finely tuned properties is relentless. Two seemingly disparate motifs have emerged as powerful tools in this endeavor: the cyclopropane ring and the fluoroalkyl group. The cyclopropane scaffold, a conformationally restricted three-membered ring, offers a level of structural rigidity that is invaluable for optimizing binding interactions with biological targets. It serves as a compact, stable, and predictable anchor for orienting functional groups in three-dimensional space.

On the other hand, the introduction of fluorine and fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) into organic molecules can profoundly alter their physicochemical properties.[1][2] Strategic fluorination is a field-proven tactic to enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity (logP) and acidity/basicity (pKa), and introduce unique electronic interactions, such as lipophilic hydrogen bonds from a difluoromethyl (CHF₂) group.[2][3]

This guide explores the synthesis, properties, and applications of molecules that strategically combine these two powerful motifs: the fluoroalkyl-substituted cyclopropane derivatives. These structures are not mere chemical curiosities; they are increasingly recognized as "privileged scaffolds" that can unlock new chemical space and provide solutions to long-standing challenges in drug discovery and materials science.[2][3] We will delve into the synthetic methodologies that enable their construction, analyze how the interplay between the rigid ring and the polar substituent dictates their properties, and showcase their successful application as bioisosteres and functional building blocks.

Part 1: Architectures of Synthesis - Crafting the Fluoroalkylated Ring

The construction of fluoroalkyl-substituted cyclopropanes requires specialized synthetic strategies that can efficiently forge the strained ring while incorporating the desired fluorinated moiety. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Broadly, these approaches can be classified into three main categories.

Synthetic_Strategies cluster_0 [2+1] Cycloadditions cluster_1 Ring Modification Title Synthetic Pathways to Fluoroalkyl Cyclopropanes Carbene Carbene / Carbenoid Chemistry F_Cyclopropane Fluoroalkyl-Substituted Cyclopropane Target Molecule Carbene->F_Cyclopropane Metal Catalysis (Rh, Cu, Fe) Radical Radical Cyclopropanation Radical->F_Cyclopropane Photoredox or Thermal Initiation Functionalization Post-Cyclopropanation Functionalization Functionalization->F_Cyclopropane C-H Activation, Functional Group Interconversion Alkene Alkene Substrate Alkene->Carbene Alkene->Radical F_Reagent Fluoroalkyl Carbene Precursor (e.g., CF₃CHN₂) F_Reagent->Carbene Radical_Source Fluoroalkyl Radical Precursor (e.g., Rƒ-I) Radical_Source->Radical Unsub_Cyclopropane Parent Cyclopropane Carboxylic Acid Unsub_Cyclopropane->Functionalization

Caption: Key synthetic approaches to fluoroalkyl-substituted cyclopropanes.

Metal-Catalyzed Cyclopropanation with Fluoroalkyl Diazo Reagents

The reaction of an alkene with a metal carbene generated from a diazo compound is the most established method for cyclopropane synthesis. For fluoroalkyl derivatives, this involves the use of precursors like 1-aryl-2,2,2-trifluorodiazoethanes.[4] Dirhodium(II) and copper(I) complexes are exemplary catalysts, capable of facilitating the transfer of the fluoroalkylcarbene moiety to a wide range of alkenes with high efficiency and, critically, high stereocontrol.[4][5][6]

The choice of catalyst and its ligand framework is paramount for achieving high enantioselectivity. For instance, chiral dirhodium complexes featuring bulky ligands create a sterically defined environment that forces the alkene to approach the carbene from a specific trajectory, resulting in the preferential formation of one enantiomer.[4]

Experimental Protocol: Enantioselective Rhodium-Catalyzed Trifluoromethylcyclopropanation [4] This protocol describes the synthesis of a chiral trifluoromethyl-substituted cyclopropane using an in-situ generated diazo compound, which mitigates the need to handle the potentially explosive diazo reagent directly.

  • Step 1: In-situ Generation of Diazo Compound. To a solution of 1-aryl-2,2,2-trifluoroethylhydrazone (1.0 equiv) and the desired alkene (2.0-3.0 equiv) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add manganese(IV) oxide (MnO₂, 5.0 equiv) portion-wise. The hydrazone is oxidized to the corresponding diazo species, indicated by a color change.

  • Step 2: Catalytic Cyclopropanation. To the freshly prepared diazo solution, add the chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄ (0.1–1.0 mol%). The choice of catalyst is critical for enantioselectivity; Rh₂(S-PTAD)₄ has proven effective for high enantiomeric excess (ee).[4]

  • Step 3: Reaction Monitoring and Workup. Allow the reaction mixture to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, filter the mixture through a pad of Celite to remove the MnO₂.

  • Step 4: Purification. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired trifluoromethyl-substituted cyclopropane. High diastereoselectivity (>94%) and enantioselectivity (88–98% ee) can be achieved with this method.[4]

Radical Pathways to Fluoroalkyl Cyclopropanes

Emerging methodologies leverage radical chemistry to construct these valuable rings, often under mild photoredox conditions.[7] These methods typically involve the single-electron reduction of a fluoroalkyl halide (e.g., CF₃I, ICF₂H) to generate a fluoroalkyl radical.[1][8] This radical adds to an alkene, forming a new carbon-centered radical, which then cyclizes to form the three-membered ring.

A key advantage of radical-based methods is their distinct reactivity profile and functional group tolerance compared to traditional metal-carbene chemistry.[7] For example, electron-deficient alkenes, which can be poor substrates in some metal-catalyzed systems, may react efficiently via radical pathways.

Post-Cyclopropanation C-H Functionalization

An alternative and powerful strategy involves the synthesis of a simpler, non-functionalized fluoroalkyl cyclopropane followed by late-stage functionalization. This approach is particularly valuable for creating libraries of analogues from a common intermediate. Palladium-catalyzed C-H activation has proven to be a highly effective tool for this purpose, enabling the direct arylation of α-fluoroalkyl cyclopropane carboxylic acids.[2]

This desymmetrization of a prochiral starting material provides access to chiral cyclopropanes with all-carbon quaternary centers, a structural motif that is exceptionally difficult to construct using other methods.[2] The success of this transformation hinges on the design of a specific chiral ligand that coordinates to the palladium center and directs the C-H activation to a specific methylene C-H bond.[2]

CH_Activation_Workflow Start Start: α-CF₃ Cyclopropane Carboxylic Acid (Prochiral) Reagents Add: - Pd(OAc)₂ (Catalyst) - Chiral MPASA Ligand - Aryl Iodide - Ag₂CO₃ (Base/Oxidant) Start->Reagents Reaction Reaction Vessel (Heat, Inert Atmosphere) Reagents->Reaction Mechanism Key Steps: 1. Carboxylate-Directed C-H Activation 2. Palladacycle Formation 3. Oxidative Addition of Ar-I 4. Reductive Elimination Reaction->Mechanism Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Product: Chiral β-Arylated Cyclopropane (Quaternary Center) Purify->Product

Caption: Workflow for enantioselective β-C–H arylation of a fluoroalkyl cyclopropane.

Experimental Protocol: Palladium-Catalyzed Enantioselective β-C–H Arylation [2]

  • Step 1: Reaction Setup. In a glovebox or under an inert atmosphere, combine α-(trifluoromethyl)cyclopropane carboxylic acid (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), the chiral monoprotected-N-amino sulfonamide (MPASA) ligand (10 mol%), and Ag₂CO₃ (2.0 equiv) in a reaction vial.

  • Step 2: Solvent and Reaction Conditions. Add a suitable solvent, such as trifluorotoluene (TFT). Seal the vial and heat the mixture to the optimized temperature (e.g., 100 °C) for 12-24 hours. The silver carbonate acts as both a base and a halide scavenger.

  • Step 3: Quenching and Extraction. After cooling to room temperature, quench the reaction with aqueous HCl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 4: Purification. Purify the crude residue via flash column chromatography on silica gel to yield the enantiomerically enriched arylated product. This method provides access to quaternary stereocenters bearing fluoroalkyl groups with excellent enantioselectivity (>93% ee).[2]

Part 2: Physicochemical Properties and Their Impact

The introduction of a fluoroalkyl group onto a cyclopropane ring dramatically influences its electronic and steric properties, which in turn governs its behavior in biological systems. Understanding these effects is crucial for rational drug design. A systematic study by Grygorenko and coworkers provides invaluable quantitative data on this subject.[9][10][11]

Acidity and Basicity (pKa)

The powerful electron-withdrawing nature of fluorine atoms significantly impacts the acidity of neighboring functional groups. For a series of 2-fluoroalkyl-cyclopropanecarboxylic acids, the acidity increases with the number of fluorine atoms (CF₃ > CHF₂ > CH₂F). Interestingly, the stereochemical relationship (cis vs. trans) between the carboxylic acid and the fluoroalkyl group has a minimal effect on the pKa of the acids.[11]

However, for cyclopropylamines, the basicity is slightly lower when the fluorinated group is in the cis position, suggesting a through-space electronic effect of the proximate electronegative substituent.[11]

Lipophilicity (logP)

Lipophilicity is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Fluorination is often used to increase lipophilicity, but its effect on the cyclopropane scaffold is nuanced. The data clearly shows that the trifluoromethyl (CF₃) group substantially increases lipophilicity compared to a methyl group. In contrast, the monofluoro- (CH₂F) and difluoromethyl (CHF₂) groups often have logP values similar to or even slightly lower than their non-fluorinated methyl analogue.[11] This provides medicinal chemists with a toolkit to modulate lipophilicity with fine precision.

An exceptional case is observed for amides derived from cis-CF₃-substituted cyclopropanecarboxylic acid, which show an unexpectedly low logP value. X-ray crystallography revealed a weak attractive interaction between the fluorine atoms of the CF₃ group and the amide's carbonyl moiety, leading to a more polar, compact conformation that reduces lipophilicity.[11] This highlights how stereochemistry can lead to intramolecular interactions that override expected trends.

Table 1: Physicochemical Properties of Fluoroalkyl-Substituted Cyclopropane Derivatives [9][10][11]

Compound ClassSubstituentIsomerpKalogP (of N-phenyl amide)
Carboxylic Acids -CH₂Ftrans4.882.50
-CHF₂cis4.542.51
trans4.532.52
-CF₃cis4.242.29 (Anomalous)
trans4.232.91
Amines -CH₂Fcis8.812.50
trans8.922.50
-CHF₂cis8.442.52
trans8.562.52
-CF₃cis7.912.90
trans8.082.91
Note: logP values were measured for the corresponding N-phenyl amide derivatives of the carboxylic acids and amines to ensure consistency.

Part 3: Applications in Drug Discovery and Beyond

The unique combination of rigidity and tailored electronics makes fluoroalkyl-substituted cyclopropanes highly valuable motifs in medicinal chemistry, primarily through the principle of bioisosterism.

Bioisosteres cluster_0 Common Structural Motifs cluster_1 Fluoroalkyl Cyclopropane Bioisosteres tBu tert-Butyl Group (-C(CH₃)₃) CF3_CP CF₃-Cyclopropyl tBu->CF3_CP Mimics Steric Bulk Improves Metabolic Stability (Blocks C-H Oxidation) OH Alcohol/Thiol (-OH / -SH) CHF2_CP CHF₂-Cyclopropyl OH->CHF2_CP Mimics H-Bond Donor Increases Lipophilicity

Caption: Bioisosteric relationships of fluoroalkyl cyclopropanes in drug design.

Trifluoromethyl-Cyclopropane as a tert-Butyl Mimic

The tert-butyl group is a common feature in drug candidates, providing steric bulk that can enhance binding affinity. However, it is also susceptible to metabolic oxidation at its methyl groups. The trifluoromethyl-cyclopropyl group serves as an excellent bioisostere for the tert-butyl group.[2] It effectively replicates the steric footprint while replacing the metabolically labile C-H bonds with robust C-F bonds, thereby significantly improving metabolic stability and pharmacokinetic profiles.[2]

Difluoromethyl-Cyclopropane as a Tunable Polar Moiety

The difluoromethyl (CHF₂) group is a unique entity. Due to the two strongly electron-withdrawing fluorine atoms, the hydrogen atom becomes sufficiently acidic to act as a lipophilic hydrogen-bond donor.[2] This allows a CHF₂-cyclopropane to serve as a bioisostere for alcohols or thiols, replacing a potentially reactive hydroxyl or thiol group with a stable, non-metabolizable mimic that can still engage in crucial hydrogen-bonding interactions. This strategy was successfully employed in the development of the FDA-approved hepatitis C virus (HCV) protease inhibitors glecaprevir and voxilaprevir, both of which feature a difluoromethyl-substituted cyclopropane core.[2]

Gem-Difluorocyclopropanes in Bioactive Molecules

The gem-difluorocyclopropane unit is another important scaffold.[12][13] It is kinetically stable under many reaction conditions, allowing for further synthetic transformations on other parts of the molecule.[12][13] These motifs have been incorporated into various bioactive compounds, including broad-spectrum antiviral nucleoside analogues.[14] Furthermore, their unique reactivity allows them to serve as precursors to monofluoroalkenes through transition metal-catalyzed ring-opening reactions, expanding their synthetic utility.[15]

Conclusion

Fluoroalkyl-substituted cyclopropane derivatives represent a confluence of strategic design principles in modern chemistry. They merge the conformational constraint of a small ring with the profound electronic influence of fluorine, creating building blocks with predictable geometry and tunable physicochemical properties. The continued development of novel synthetic methods, from asymmetric catalysis to C-H functionalization, is making these complex scaffolds more accessible than ever. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and bioisosteric potential of these motifs is not just advantageous—it is essential for designing the next generation of effective and safe therapeutics and advanced materials.

References

Introduction: The Rise of a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of Difluoromethyl Cyclopropanes

In the landscape of modern drug discovery, the strategic incorporation of fluorine continues to be a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among the diverse array of organofluorine motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent. Unlike the more common and chemically inert trifluoromethyl (CF₃) group, the CF₂H group possesses a polarized C-H bond, allowing it to function as a lipophilic hydrogen-bond donor, a bioisostere for hydroxyl or thiol groups, and a modulator of physicochemical properties such as lipophilicity and metabolic stability.[1][2]

When this functional group is appended to a cyclopropane ring—a small, conformationally rigid scaffold known to improve metabolic stability and binding affinity—the resulting difluoromethyl cyclopropane (DFC) moiety becomes a highly sought-after structural element.[3][4] These motifs combine the conformational rigidity of the three-membered ring, which can reduce the entropic penalty of binding to a biological target, with the unique electronic properties of the CF₂H group.[3] However, the widespread adoption of chiral DFCs has been historically hampered by synthetic challenges.[2][3] This guide provides a comprehensive exploration of the core principles governing the stability and reactivity of difluoromethyl cyclopropanes, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful motif.

Part 1: Understanding the Core Stability and Physicochemical Landscape

The behavior of difluoromethyl cyclopropanes is a direct consequence of the interplay between the inherent strain of the cyclopropyl ring and the profound electronic influence of the geminal fluorine atoms.

Thermodynamic and Electronic Stability

The cyclopropane ring is characterized by significant ring strain (approx. 27 kcal/mol), which is a key determinant of its reactivity. The introduction of a CF₂ unit in place of a CH₂ group increases this ring-strain energy.[5] However, this increase in strain is counterbalanced by stabilizing electronic effects. Quantum-chemical studies have revealed that geminal fluorination is stabilizing due to potent anomeric-like hyperconjugative interactions, where the lone pairs of one fluorine atom donate electron density into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[6][7][8]

The most critical electronic feature of the DFC motif is the nature of the CF₂H group itself. The two strongly electronegative fluorine atoms create a significant dipole and polarize the adjacent C-H bond. This polarization enhances the acidity of the hydrogen atom, enabling the CF₂H group to act as an effective hydrogen-bond donor.[2][3] This property is particularly valuable in drug design for establishing or strengthening interactions with protein active sites.

Thermal Stability

gem-Difluorocyclopropanes are generally thermally stable entities. However, under forcing thermal conditions, they can undergo rearrangements. These transformations are typically initiated by the homolytic cleavage of the C-C bond distal (opposite) to the CF₂ group.[9] This bond is significantly weakened as a consequence of the fluorine substitution, making it the most susceptible point for ring-opening under thermal stress.[9][10]

Part 2: A Duality of Reactivity: Ring Preservation vs. Ring Opening

The synthetic utility of difluoromethyl cyclopropanes is defined by a fascinating duality in their reactivity. Depending on the chosen reagents and catalysts, the cyclopropane ring can either be preserved in cycloaddition reactions or serve as a latent fluoroallyl synthon through strategic ring-opening.

A. Ring-Opening Transformations: Unleashing the Fluoroallyl Synthon

The strain within the gem-difluorocyclopropane ring makes it susceptible to cleavage, particularly under transition-metal catalysis. This reactivity provides a powerful platform for synthesizing valuable monofluoroalkenes.

Transition-Metal-Catalyzed Ring-Opening/Cross-Coupling

This class of reactions represents the most extensively studied and synthetically valuable transformation of gem-difluorocyclopropanes. The general mechanism, pioneered by Fu and others, involves the oxidative addition of a low-valent transition metal (commonly Pd, but also Ni, Rh) into one of the proximal C-C bonds of the cyclopropane ring.[5][11] This is followed by a crucial β-fluoride elimination step, which generates a reactive fluoroallyl-metal intermediate. This intermediate is then intercepted by a wide range of nucleophiles to afford the final monofluoroalkene product, typically with high linear selectivity and stereocontrol.[5][11]

The scope of this transformation is exceptionally broad, enabling the formation of diverse C-C and C-heteroatom bonds.

Experimental Protocol 1: Palladium-Catalyzed Ring-Opening Amination

This protocol describes a representative cross-coupling reaction between a gem-difluorocyclopropane and an amine nucleophile, adapted from foundational methodologies.[5][11]

Materials:

  • Aryl-substituted gem-difluorocyclopropane (1.0 equiv)

  • Amine nucleophile (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the gem-difluorocyclopropane (0.2 mmol, 1.0 equiv), K₃PO₄ (0.4 mmol, 2.0 equiv), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), and Xantphos (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (2.0 mL) followed by the amine nucleophile (0.24 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired monofluoroallylic amine.

Table 1: Scope of Nucleophiles in Palladium-Catalyzed Ring-Opening of gem-Difluorocyclopropanes

Nucleophile ClassExample NucleophileProduct TypeTypical YieldsReference
Amines Anilines, MorpholineFluoroallylic AminesGood to Excellent[5][11]
Alcohols Phenols, Aliphatic AlcoholsFluoroallylic EthersGood to Excellent[5][11]
Carboxylic Acids Benzoic AcidFluoroallylic EstersGood[5][11]
C-Nucleophiles Indoles, HydrazonesFluoroallylic IndolesGood to Excellent[5][11]
P-Nucleophiles H-PhosphonatesFluoroallylic PhosphonatesGood[5]
Water (via CO₂) H₂O / CO₂Fluoroallylic AlcoholsModerate to High[5]

Other Ring-Opening Pathways

  • Radical Reactions: In the presence of a radical initiator like AIBN, cleavage of the distal C-C bond can occur, leading to ring-opened products.[12]

  • Lewis Acid Catalysis: Lewis acids can activate the cyclopropane ring, enabling [3+2]-cycloaddition reactions with carbonyl compounds where the ring acts as a C3-synthon.[5]

B. Ring-Preserving Transformations: The Cyclopropane as a Stable Scaffold

Under specific catalytic conditions, the difluoromethyl cyclopropane core can participate in reactions without undergoing ring-opening, highlighting its utility as a robust building block.

Rhodium-Catalyzed [3+2] Cycloaddition

A notable example is the Rh-catalyzed [3+2] cycloaddition of gem-difluorocyclopropanes with internal alkenes.[5][11] This atom-economical process constructs highly substituted gem-difluorinated cyclopentanes while keeping the CF₂ unit fully intact. This pathway avoids the β-fluoride elimination step, showcasing a divergent reactivity profile compared to palladium catalysis.[5][11]

Part 3: Visualization of Key Synthetic & Mechanistic Pathways

To better understand the synthesis and reactivity of these molecules, the following diagrams illustrate key workflows and catalytic cycles.

experimental_workflow cluster_synthesis Synthesis of DFC Core cluster_reactivity Reactivity Pathways S1 Alkene/ Cyclopropene Syn Catalytic Cyclopropanation S1->Syn S2 Fluorinated Reagent (e.g., Diazoalkane) S2->Syn DFC Difluoromethyl Cyclopropane (DFC) Syn->DFC Cat_RO Pd Catalyst DFC->Cat_RO Ring-Opening Cat_Cyc Rh Catalyst DFC->Cat_Cyc Ring-Preserving Nuc Nucleophile (e.g., R₂NH) Nuc->Cat_RO RO_Prod Ring-Opened Product (Monofluoroalkene) Cat_RO->RO_Prod Alkene Alkene Partner Alkene->Cat_Cyc Cyc_Prod [3+2] Cycloaddition Product Cat_Cyc->Cyc_Prod

Caption: General workflow for the synthesis and divergent reactivity of DFCs.

pd_catalytic_cycle center Pd(0)Lu2099 A Oxidative Addition center->A + DFC C u03B2-Fluoride Elimination A->C B Fluoroallyl-Pd(II) Intermediate D Nucleophilic Attack B->D + Nu-H C->B E Reductive Elimination D->E E->center Releases Product Prod Product E->Prod DFC gem-Fu2082CP Nuc Nu-H

Caption: Catalytic cycle for Pd-catalyzed ring-opening cross-coupling.

Part 4: Foundational Synthetic Methodologies

A brief overview of key synthetic routes is essential for appreciating the accessibility of the DFC core.

Table 2: Comparison of Key Synthetic Routes to Difluoromethyl Cyclopropanes

MethodKey ReagentsCatalystKey FeaturesReference
Cyclopropanation of Difluoromethyl Olefins α-CF₂H-styrene, DiazoacetateDirhodium ComplexesGood for functionalized DFCs; requires pre-functionalized alkene.[13][14]
Cyclopropanation with CF₂H-Diazomethane Styrene, CF₂H-N₂ (in situ)Rh₂(OAc)₄Atom-economic, direct one-step synthesis from simple olefins.[2]
Enyne Cycloisomerization 1,6-Enynes with CF₂H groupChiral Dirhodium ComplexesHigh atom economy; excellent for chiral, fused-ring systems.[15][16]
Desymmetric Difluoromethylation Cyclopropenes, (DMPU)₂Zn(CF₂H)₂Chiral Copper ComplexesModular, highly enantioselective access to diverse chiral DFCs.[1][3][17]

Experimental Protocol 2: Rhodium-Catalyzed Cyclopropanation with In Situ Generated CF₂H-N₂

This protocol outlines a one-step synthesis of a DFC from a simple olefin, adapted from the work of Hu and co-workers.[1][2]

Materials:

  • Difluoroethylamine (CF₂HCH₂NH₂) (4.0 equiv)

  • Acetic Acid (AcOH) (1.6 equiv)

  • tert-Butyl nitrite (tBuONO) (4.8 equiv)

  • Styrene (1.0 equiv)

  • Rh₂(OAc)₄ (1 mol%)

  • Anhydrous Chloroform (CHCl₃)

  • Continuous-flow reactor setup (or careful batch addition)

Procedure:

  • Generation of Difluoromethyldiazomethane (CF₂H-N₂): Caution: Diazo compounds are potentially explosive. This step is best performed in a continuous-flow setup for safety and control. Prepare a solution of difluoroethylamine (0.2 M) in CHCl₃ and a separate solution of AcOH (1.6 equiv relative to amine) and tBuONO (1.2 equiv relative to amine) in CHCl₃. Pump the two solutions to a T-mixer and into a heated reactor coil (e.g., 75 °C) with a short residence time (e.g., 2 minutes). The exiting stream contains the in situ generated CF₂H-N₂.

  • Cyclopropanation: In a separate flask under an inert atmosphere, dissolve the styrene (1.0 equiv) and Rh₂(OAc)₄ (1 mol%) in CHCl₃.

  • Direct the output stream from the continuous-flow setup containing the freshly generated CF₂H-N₂ directly into the stirred solution of styrene and catalyst at room temperature.

  • Continue the addition until the styrene is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Upon completion, carefully concentrate the reaction mixture under reduced pressure (use a cold trap).

  • Purify the crude product by flash column chromatography on silica gel to yield the desired difluoromethyl-substituted cyclopropane.

Conclusion and Future Outlook

Difluoromethyl cyclopropanes stand at the intersection of conformational constraint and nuanced electronic properties. Their stability is a product of competing ring strain and stabilizing anomeric effects, while their reactivity is characterized by a remarkable catalytic-dependent duality. They can act as robust, rigid scaffolds or be selectively unraveled to provide linear monofluoroalkenes, which are themselves valuable synthetic intermediates. The development of powerful catalytic methods for both their synthesis and transformation has elevated DFCs from synthetically challenging curiosities to accessible and highly valuable motifs for medicinal chemistry. As the demand for sophisticated molecular architecture in drug discovery grows, the strategic application of difluoromethyl cyclopropanes is poised to play an increasingly critical role in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Cyclopropane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a conformationally rigid and sterically defined scaffold, is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent strain and unique "bent bond" character provide a platform for subtle yet profound electronic modulation. When fluorine, the most electronegative element, is introduced onto this ring, a complex interplay of competing electronic forces emerges, offering a powerful toolkit for fine-tuning molecular properties such as metabolic stability, lipophilicity, acidity, and conformation.[1][2][3] This guide provides a detailed examination of the electronic properties of fluorinated cyclopropane rings, moving from the fundamental principles of bonding and substituent effects to their tangible consequences on molecular geometry, stability, reactivity, and application. We will explore the dichotomy between fluorine's powerful inductive electron withdrawal and its capacity for stabilizing hyperconjugative interactions, providing a framework for the rational design of novel therapeutics and advanced materials.[1][4]

The Electronic Landscape of the Parent Cyclopropane Ring

To appreciate the impact of fluorination, one must first understand the unique electronic structure of the cyclopropane ring itself. Unlike alkanes with standard sp³ hybridized carbons, the 60° bond angles in cyclopropane necessitate a significant deviation in bonding. Two primary models, the Coulson-Moffitt and Walsh models, describe this arrangement.

  • Coulson-Moffitt Model (Bent Bonds): This model proposes that the carbon-carbon bonds are formed by the overlap of sp⁵-hybridized orbitals, resulting in "bent" or "banana" bonds where the maximum electron density lies outside the internuclear axis.[5] This increased p-character in the endocyclic (C-C) bonds means, conversely, that the exocyclic C-H bonds have a higher degree of s-character.[1]

  • Walsh Orbital Model: This model constructs the molecular orbitals of cyclopropane from the frontier orbitals of three methylene (CH₂) fragments.[6][7] It successfully explains the π-like character of the ring, which allows it to participate in conjugation with adjacent p-orbitals, a property not seen in typical alkanes.[6][8]

This inherent electronic structure—high p-character C-C bonds and high s-character exocyclic bonds—is the stage upon which fluorine's electronic effects play out.

Core Electronic Principles of Fluorination: A Duality of Effects

The introduction of fluorine to a cyclopropane ring creates a fascinating conflict between powerful, opposing electronic forces. The net effect on the molecule's stability and properties is dictated by the number and stereochemical arrangement of the fluorine atoms.[1][4]

Inductive Electron Withdrawal (σ-Withdrawal)

As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect through the C-F sigma bond.[1] Due to the high s-character of the exocyclic bonds, this effect is particularly pronounced. This withdrawal of electron density has a destabilizing influence on the already strained ring.[4][9] Furthermore, to accommodate the highly electronegative fluorine atom, the carbon atom rehybridizes, increasing the p-character of the C-F bond orbital.[10] This, in turn, alters the hybridization of the ring carbons, impacting bond lengths and angles.

Hyperconjugative Stabilization (Anomeric-like Effects)

Counteracting the inductive destabilization is a powerful stabilizing force, particularly prominent in gem-difluorinated systems. This is an anomeric-like hyperconjugative interaction where a non-bonding lone pair orbital of one fluorine atom (nF) donates electron density into the antibonding sigma orbital of the adjacent C-F bond (σCF).[4][11] This nF → σCF delocalization is a significant stabilizing factor and is most effective in compounds featuring geminal fluorines.[4][9] Quantum chemical studies have quantified this stabilization energy to be as high as 14.3 kcal/mol per interaction.[4][11] The balance between these two effects is critical.

Caption: Dueling electronic effects of fluorine on a cyclopropane ring.

Measurable Consequences of Fluorination

The electronic perturbations caused by fluorine substitution lead to predictable and measurable changes in the geometry, stability, and polarity of the cyclopropane ring.

Impact on Geometric Parameters

Fluorination significantly alters the bond lengths and angles of the cyclopropane ring. A key observation is that in gem-difluorocyclopropanes, the distal C-C bond (the one opposite the CF₂ group) is lengthened, making it more susceptible to cleavage.[12] Concurrently, the internal C-(F)-C bond angle widens from the 60° of unsubstituted cyclopropane.[4]

CompoundC-C Bond Lengths (Å)C-C-C Angle (°)Data Source
Cyclopropane1.51060.0[5]
MonofluorocyclopropaneC1-C2: 1.501, C2-C3: 1.524C1-C2-C3: 60.6[10]
1,1-DifluorocyclopropaneC1-C2: 1.464, C2-C3: 1.553C1-C2-C3: 63.5[4][10][12]

Note: Bond lengths and angles are representative values from computational studies.

Thermodynamic Stability

Quantum-chemical studies using isodesmic reactions have shown that fluorination is generally an exothermic process, with the exception of highly strained isomers like all-cis-1,2,3-trifluorocyclopropane.[4][9] The stability of fluorinated cyclopropane isomers is governed by a delicate balance of steric effects, dipolar repulsion, and electron delocalization.[9]

  • Most Stable: Isomers with geminal fluorine atoms are particularly stable due to the powerful nF → σ*CF hyperconjugative interactions.[4][11]

  • Intermediate Stability: Trans-vicinal isomers are generally more stable than their cis counterparts. This is not primarily due to reduced steric repulsion, but rather to more favorable electron-delocalization interactions.[4][9]

  • Least Stable: Cis-vicinal arrangements can be destabilizing due to intensified steric and dipolar repulsions between the fluorine atoms on the same face of the ring.[4][9]

Molecular Polarity

Fluorination dramatically increases the polarity of the cyclopropane ring. The number and orientation of the C-F bonds determine the magnitude and direction of the molecular dipole moment. A striking example is all-cis-1,2,3-trifluorocyclopropane, where the C-F bonds are all aligned on one face of the ring.[4][9] This creates a "Janus-like" molecule with two distinct electrostatic faces: one highly electronegative (the fluorine face) and one electropositive (the hydrogen face).[4][9] This unique polarity enables strong intermolecular interactions and has been explored for applications in materials science, such as liquid crystals and ion carriers.[9][13]

Influence on Chemical Reactivity

The unique electronic properties imparted by fluorine directly influence the chemical reactivity of the cyclopropane ring, opening avenues for novel synthetic transformations.[1]

Ring-Opening Reactions

The increased ring strain and polarization of C-C bonds in fluorinated cyclopropanes make them susceptible to ring-opening reactions.[14] As noted, the distal C-C bond in gem-difluorocyclopropanes is elongated and weakened, making it the preferred site for cleavage under both thermal and catalytic conditions.[12][15][16] This predictable regioselectivity makes gem-difluorocyclopropanes valuable synthons for accessing linear monofluoroalkenes.[12]

The trans-Fluorine Effect

The electronic influence of a fluorine atom can extend to substituents elsewhere on the ring. A notable example is the trans-fluorine effect, where a fluorine atom can diastereoselectively influence the reactivity of functional groups. In a study on 2-fluorocyclopropane-1,1-dicarboxylates, DFT calculations predicted, and experiments confirmed, that the ester group trans to the fluorine atom is hydrolyzed more readily than the cis ester.[17] This is attributed to the fluorine's influence on the LUMO of the diester, making the trans-carbonyl group more electrophilic and susceptible to nucleophilic attack.[17]

start 2-Fluorocyclopropane-1,1-diester hydrolysis Selective Hydrolysis (e.g., LiOH) start->hydrolysis product_trans trans-Monoacid (Major Product) hydrolysis->product_trans Favored Pathway product_cis cis-Monoacid (Minor Product) hydrolysis->product_cis Disfavored Pathway lumo_node Fluorine lowers LUMO energy of trans-carbonyl carbon lumo_node->product_trans steric_node Electronic effect overcomes simple steric considerations

Caption: Workflow illustrating the trans-fluorine electronic effect in selective hydrolysis.

Methodologies for Analysis

A combination of computational and experimental techniques is essential for fully characterizing the electronic properties of fluorinated cyclopropanes.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure and stereochemistry of fluorinated cyclopropanes.

  • Objective: To confirm the relative stereochemistry (cis or trans) of vicinal fluorine and hydrogen atoms.

  • Methodology:

    • Dissolve a purified sample of the fluorinated cyclopropane in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Analyze the spin-spin coupling constants. Vicinal coupling constants are highly dependent on the dihedral angle.

    • Interpretation: Generally, cis H-F and cis F-F coupling constants are significantly larger than their trans counterparts.[18]

      • cis JHF: 9-17 Hz

      • trans JHF: 1-2 Hz

      • cis JFF: 5-10 Hz

      • trans JFF: 2-5 Hz

Self-Validating System: Computational Protocol

Quantum-chemical calculations provide deep insights into the geometric, energetic, and electronic properties that are often difficult to measure experimentally.

  • Objective: To determine the relative stabilities, geometric parameters, and electronic structure of fluorinated cyclopropane isomers.

  • Methodology:

    • Structure Optimization: Perform geometry optimizations for all relevant isomers using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP-GD3BJ/6-311++G(d,p), which includes dispersion corrections.[4][9]

    • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies). This step also provides Gibbs free energies for stability comparisons.[4]

    • Natural Bond Orbital (NBO) Analysis: To quantify specific electronic interactions, perform an NBO analysis. This allows for the calculation of stabilization energies from hyperconjugative interactions, such as the nF → σ*CF effect.[1][4]

    • Property Calculation: Calculate additional properties such as electrostatic potential maps and dipole moments to understand the molecule's polarity.

  • Validation: The reliability of this computational protocol has been well-established for predicting the energetics and properties of organofluorine compounds.[4][9] Results should be compared with available experimental data (e.g., crystal structures, NMR couplings) to ensure the chosen level of theory is appropriate.

start Input Structure (Isomer of Interest) dft Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq verify Verify Minimum (0 Imaginary Frequencies) freq->verify verify->dft No nbo NBO Analysis verify->nbo Yes props Property Calculation (ESP, Dipole Moment) verify->props Yes output Output Data (Energy, Geometry, Interactions) nbo->output props->output

Caption: A typical DFT workflow for analyzing fluorinated cyclopropanes.

Conclusion

The incorporation of fluorine into cyclopropane rings creates a rich and complex set of electronic behaviors that are highly dependent on the degree and pattern of substitution. The strong inductive withdrawal of fluorine generally alters the ring's bond hybridization and polarity, while powerful hyperconjugative interactions, especially in gem-difluoro systems, provide significant stabilization.[1] This delicate balance of forces allows for precise control over molecular geometry, stability, and reactivity. For researchers in drug discovery and materials science, understanding these fundamental principles is paramount. It provides a rational basis for designing molecules with enhanced pharmacokinetic profiles, targeted reactivity, and novel physicochemical properties, cementing the fluorinated cyclopropane as a truly privileged motif in modern chemistry.[19][20]

References

An In-Depth Technical Guide to 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid: Safety, Handling, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen-bond donor and improving metabolic stability.[1][2][3] When appended to a strained cyclopropane ring, these effects are further amplified, leading to conformationally rigid structures with desirable pharmacokinetic profiles. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid is a key building block in this class of compounds, serving as a versatile precursor for the synthesis of complex pharmaceutical intermediates.[2] This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, synthetic strategies, and reactivity, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in synthesis.

PropertyValueSource
Molecular Formula C₅H₆F₂O₂[4][5]
Molecular Weight 136.10 g/mol [4][5]
Appearance Off-white to light yellow solid[6]
Boiling Point 198.8 ± 15.0 °C at 760 mmHg (Predicted)[6][7]
Density 1.449 ± 0.06 g/cm³ (Predicted)[6]
pKa 3.41 ± 0.20 (Predicted)[6]
Storage Temperature 2-8°C or 4°C[5][6][7]

GHS Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.

GHS Pictogram:

alt text
[7]

Signal Word: Warning[4][7][8]

Hazard Statements: [4][7][8]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7][8]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Safety and Handling: A Practical Approach

The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this and other fluorinated compounds.

  • Eye and Face Protection: Tightly sealed safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when handling larger quantities or during reactions that pose a splash hazard.[9][10][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact. For prolonged handling or immersion, butyl or Viton® gloves should be considered. Always consult the glove manufacturer's resistance data.[12]

    • Lab Coat: A flame-resistant lab coat is recommended.[9] Ensure it is fully buttoned.

    • Protective Clothing: Wear long pants and closed-toe shoes. For tasks with a high risk of exposure, liquid-tight chemical suits (Category III, Types 3/4/6) may be necessary.[12]

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9] This is crucial to minimize inhalation of dust or vapors.

  • Eyewash and Safety Shower: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Spill and Exposure Procedures

A clear and practiced emergency response plan is vital.

Workflow for Spill Response:

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert colleagues start->evacuate ppe Don appropriate PPE (respirator if necessary) evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize For acidic spills, cautiously neutralize if appropriate contain->neutralize cleanup Collect absorbed material into a labeled waste container neutralize->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of waste through EHS channels decontaminate->dispose end Spill Cleaned dispose->end Synthesis_Pathway cluster_0 Step 1: Desymmetric Difluoromethylation cluster_1 Step 2: Functionalization & Hydrolysis Cyclopropene 3,3-Disubstituted Cyclopropene Intermediate Cyclopropyl-Copper Intermediate Cyclopropene->Intermediate Enantioselective Addition CuCF2H Cu-CF2H Complex (Generated in situ) CuCF2H->Intermediate Protonation Proton Source (H₂O) Intermediate->Protonation Protonolysis Hydrolysis Hydrolysis of Ester Protonation->Hydrolysis Final_Product 1-(difluoromethyl)cyclopropane- 1-carboxylic acid Hydrolysis->Final_Product

References

A Technical Guide to the Synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid: Key Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

The incorporation of the difluoromethyl group into molecular scaffolds is a pivotal strategy in modern medicinal chemistry. This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and ability to act as a hydrogen bond donor. When combined with the conformational rigidity of a cyclopropane ring, the resulting this compound motif becomes a highly sought-after building block in the design of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for accessing this valuable compound.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways, each with its own set of key starting materials and experimental considerations. The primary methodologies include:

  • Desymmetric Difluoromethylation of Cyclopropenes: A modular approach that introduces the difluoromethyl group to a cyclopropene ring, followed by the installation of the carboxylic acid functionality.

  • Rhodium-Catalyzed Cyclopropanation of Difluoromethylated Olefins: A convergent strategy that constructs the cyclopropane ring from a difluoromethyl-containing alkene and a diazo reagent.

  • [2+1] Annulation of Difluorodiazoethane and Subsequent Hydrolysis: A method that builds the cyclopropane ring with two carboxylate precursors, which are then hydrolyzed.

  • Simmons-Smith Cyclopropanation of a Difluoromethylated Allylic Alcohol: An alternative route involving the cyclopropanation of a functionalized allylic alcohol followed by oxidation.

This document will delve into the mechanistic underpinnings and practical execution of these key strategies.

Strategic Approaches to Synthesis

The selection of a synthetic route to this compound is often dictated by the availability of starting materials, desired stereochemical outcome, and scalability. Below, we explore the core principles and key starting materials for the most prominent synthetic strategies.

Desymmetric Difluoromethylation of Cyclopropenes

This powerful strategy offers a high degree of modularity and control over stereochemistry. The core concept involves the enantioselective addition of a difluoromethyl group to a prochiral cyclopropene, followed by the introduction of the carboxylic acid group.

Key Starting Materials:

  • 3,3-Disubstituted Cyclopropenes: These serve as the foundational scaffold for the cyclopropane ring. The substituents can be varied to influence the electronic properties and steric environment of the double bond.

  • (DMPU)₂Zn(CF₂H)₂: A common and effective source of the difluoromethyl group[1]. DMPU (N,N'-dimethylpropyleneurea) is a ligand that stabilizes the zinc reagent.

  • Copper Catalyst and Chiral Ligand: A copper(I) salt, such as [Cu(CH₃CN)₄]PF₆, in combination with a chiral ligand is crucial for achieving high enantioselectivity in the difluoromethylation step[1].

  • Electrophile for Carboxylation: Carbon dioxide (CO₂) is the ideal electrophile for installing the carboxylic acid group onto the intermediate organometallic species.

Workflow and Mechanistic Considerations:

The reaction proceeds through the formation of a chiral copper-difluoromethyl complex. This complex then undergoes nucleophilic addition to the cyclopropene, creating a chiral cyclopropyl-copper or, after transmetalation, a cyclopropyl-zinc intermediate. This intermediate can then be trapped with an electrophile. For the synthesis of the target carboxylic acid, quenching the reaction with carbon dioxide is a direct and efficient approach.

Alternatively, the cyclopropylmetal intermediate can be reacted with other electrophiles to install a functional group that can be subsequently converted to a carboxylic acid. For instance, the introduction of a protected hydroxyl group, followed by deprotection and oxidation, provides an indirect route to the desired product[1].

Diagram of the Desymmetric Difluoromethylation Pathway:

G cluster_start Starting Materials Cyclopropene 3,3-Disubstituted Cyclopropene Intermediate Chiral Cyclopropyl-Zn Intermediate Cyclopropene->Intermediate Desymmetric Difluoromethylation CF2H_Source (DMPU)₂Zn(CF₂H)₂ CF2H_Source->Intermediate Cu_Catalyst Cu(I) Catalyst + Chiral Ligand Cu_Catalyst->Intermediate Product 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Intermediate->Product Carboxylation Alternative_Route Alternative Functionalization (e.g., Hydroxymethylation) Intermediate->Alternative_Route CO2 CO₂ Quench CO2->Product Oxidation Oxidation Alternative_Route->Oxidation Oxidation->Product

Caption: Desymmetric difluoromethylation of a cyclopropene followed by carboxylation.

Rhodium-Catalyzed Cyclopropanation of Difluoromethylated Olefins

This approach constructs the cyclopropane ring in a single step from an alkene already bearing the difluoromethyl group. The choice of the alkene and the diazo compound is critical for the successful synthesis of the target molecule.

Key Starting Materials:

  • Difluoromethylated Alkene: An alkene with a difluoromethyl group at the double bond is the core starting material. To arrive at the final product, this alkene should ideally contain a precursor to the carboxylic acid, such as an ester group. An example would be an acrylic acid ester bearing a difluoromethyl group.

  • Diazo Compound: A reagent that serves as a carbene precursor is required to form the cyclopropane ring. For the synthesis of the target acid, a simple diazo compound like diazomethane could be used, followed by hydrolysis of the ester. Alternatively, a diazoacetate could be used with a simpler difluoromethylated alkene.

  • Rhodium(II) Catalyst: Dirhodium(II) carboxylate complexes, such as Rh₂(OAc)₄ or chiral variants for asymmetric synthesis, are the most common catalysts for this transformation[2].

Workflow and Mechanistic Considerations:

The rhodium catalyst reacts with the diazo compound to generate a rhodium-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the difluoromethylated alkene to form the cyclopropane ring. The reaction is typically stereospecific with respect to the alkene geometry. The resulting cyclopropane will contain the ester group from the starting alkene, which can then be hydrolyzed to the carboxylic acid under standard conditions.

Diagram of the Rhodium-Catalyzed Cyclopropanation Pathway:

G cluster_start Starting Materials Alkene Difluoromethylated Acrylic Ester Cyclopropane_Ester Cyclopropane Ester Intermediate Alkene->Cyclopropane_Ester [2+1] Cycloaddition Diazo Diazo Compound (e.g., CH₂N₂) Diazo->Cyclopropane_Ester Rh_Catalyst Rh(II) Catalyst Rh_Catalyst->Cyclopropane_Ester Hydrolysis Hydrolysis Cyclopropane_Ester->Hydrolysis Product 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Hydrolysis->Product

Caption: Rhodium-catalyzed cyclopropanation followed by ester hydrolysis.

[2+1] Annulation of Difluorodiazoethane and Subsequent Hydrolysis

This method involves the reaction of a difluorocarbene precursor with an alkene that already contains two groups that can be converted to a carboxylic acid.

Key Starting Materials:

  • Difluorodiazoethane (or a precursor): This reagent serves as the source of the difluoromethyl-substituted carbene.

  • (Alkylidene)malononitrile or Diethyl (Alkylidene)malonate: These alkenes possess two nitrile or two ester groups, respectively, at one of the double bond carbons.

  • Hydrolysis Reagents: Strong acidic or basic conditions are required to hydrolyze the dinitrile or diester to the carboxylic acid.

Workflow and Mechanistic Considerations:

The [2+1] cycloaddition of difluorodiazoethane with an (alkylidene)malononitrile or malonate derivative yields a cyclopropane substituted with a difluoromethyl group and two nitrile or ester groups at the C1 position. The critical step is the subsequent hydrolysis. Care must be taken to control the hydrolysis conditions to achieve the desired mono-carboxylic acid without affecting the difluoromethyl group. It is known that α-difluoromethyl groups can be labile under certain hydrolytic conditions[3]. The hydrolysis of the dinitrile or diester can proceed in a stepwise manner, potentially allowing for the isolation of the target mono-acid.

Diagram of the [2+1] Annulation and Hydrolysis Pathway:

G cluster_start Starting Materials Alkene (Alkylidene)malononitrile or Malonate Dinitrile_Diester Cyclopropane-1,1-dinitrile or -dicarboxylate Alkene->Dinitrile_Diester [2+1] Annulation Diazo Difluorodiazoethane Diazo->Dinitrile_Diester Hydrolysis Controlled Hydrolysis Dinitrile_Diester->Hydrolysis Product 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Hydrolysis->Product

Caption: [2+1] Annulation followed by controlled hydrolysis.

Simmons-Smith Cyclopropanation of a Difluoromethylated Allylic Alcohol

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid. By starting with an appropriately substituted allylic alcohol, this method can provide a precursor that is readily oxidized to the target carboxylic acid.

Key Starting Materials:

  • 3,3-Difluoroallyl Alcohol: This allylic alcohol serves as the substrate for the cyclopropanation.

  • Diiodomethane (CH₂I₂) and Zinc-Copper Couple (or Diethylzinc): These reagents generate the active zinc carbenoid species for the Simmons-Smith reaction[4][5].

  • Oxidizing Agent: A robust oxidizing agent is needed to convert the primary alcohol of the resulting cyclopropylmethanol to a carboxylic acid. A two-step, one-pot procedure using TEMPO/NaOCl followed by NaClO₂ is effective for such transformations on sensitive substrates[6].

Workflow and Mechanistic Considerations:

The hydroxyl group of the 3,3-difluoroallyl alcohol directs the Simmons-Smith reagent to the same face of the double bond, leading to a stereoselective cyclopropanation. The product of this reaction is 1-(difluoromethyl)cyclopropan-1-ol. Subsequent oxidation of this primary alcohol yields the desired this compound. This two-step sequence provides a reliable route to the target molecule.

Diagram of the Simmons-Smith and Oxidation Pathway:

G cluster_start Starting Materials Allylic_Alcohol 3,3-Difluoroallyl Alcohol Cyclopropyl_Alcohol 1-(Difluoromethyl)cyclopropan-1-ol Allylic_Alcohol->Cyclopropyl_Alcohol Simmons-Smith Cyclopropanation Simmons_Smith CH₂I₂ / Zn(Cu) Simmons_Smith->Cyclopropyl_Alcohol Oxidation Oxidation (e.g., TEMPO/NaOCl, NaClO₂) Cyclopropyl_Alcohol->Oxidation Product 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Oxidation->Product

Caption: Simmons-Smith cyclopropanation followed by oxidation.

Data Presentation

Synthetic StrategyKey Starting MaterialsKey IntermediatesAdvantagesChallenges
Desymmetric Difluoromethylation 3,3-Disubstituted Cyclopropene, (DMPU)₂Zn(CF₂H)₂, Cu(I)/Chiral LigandChiral Cyclopropyl-ZnHigh enantioselectivity, modularity.Availability of substituted cyclopropenes.
Rh-Catalyzed Cyclopropanation Difluoromethylated Alkene, Diazo Compound, Rh(II) CatalystCyclopropane EsterConvergent, potentially high yielding.Synthesis of appropriately substituted difluoromethylated alkenes.
[2+1] Annulation & Hydrolysis (Alkylidene)malononitrile/malonate, DifluorodiazoethaneCyclopropane-1,1-dinitrile/dicarboxylateReadily available starting materials.Controlled hydrolysis to the mono-acid can be challenging.
Simmons-Smith & Oxidation 3,3-Difluoroallyl Alcohol, CH₂I₂/Zn(Cu)1-(Difluoromethyl)cyclopropan-1-olUtilizes classic, reliable reactions.Requires a two-step sequence from the cyclopropanation product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Desymmetric Difluoromethylation and Carboxylation (Illustrative)

  • Difluoromethylation: In a glovebox under an argon atmosphere, a vial is charged with [Cu(CH₃CN)₄]PF₆ (3 mol%) and a suitable chiral ligand (e.g., a chiral bisoxazoline ligand, 6 mol%) in anhydrous THF. The mixture is stirred at room temperature. The vial is then cooled to -20 °C, and a solution of (DMPU)₂Zn(CF₂H)₂ (2.0 equiv.) in anhydrous DMPU is added, followed by the 3,3-disubstituted cyclopropene (1.0 equiv.) in anhydrous THF. The reaction is stirred at -20 °C for 48 hours[1].

  • Carboxylation: The reaction mixture containing the cyclopropyl-zinc intermediate is then cannulated into a flask under a CO₂ atmosphere (balloon) at -20 °C. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with aqueous HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.

Protocol 2: Synthesis of this compound via Simmons-Smith Reaction and Oxidation (Illustrative)

  • Simmons-Smith Cyclopropanation: To a stirred suspension of zinc-copper couple (2.2 equiv.) in anhydrous diethyl ether under an argon atmosphere, a solution of diiodomethane (2.2 equiv.) in diethyl ether is added. The mixture is stirred at room temperature for 30 minutes. A solution of 3,3-difluoroallyl alcohol (1.0 equiv.) in diethyl ether is then added dropwise, and the reaction is stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is filtered through Celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give crude 1-(difluoromethyl)cyclopropan-1-ol.

  • Oxidation: The crude alcohol is dissolved in a mixture of acetonitrile, phosphate buffer (pH 6.7), and ethyl acetate. TEMPO (0.1 equiv.) and sodium chlorite (5.0 equiv.) are added, followed by the dropwise addition of a dilute aqueous solution of sodium hypochlorite (0.1 equiv.). The reaction is stirred at room temperature until the alcohol is consumed (monitored by TLC).

  • Purification: The reaction is quenched with saturated aqueous Na₂S₂O₃. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by chromatography to yield this compound[6].

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The choice of the optimal synthetic route will depend on the specific requirements of the research program, including stereochemical considerations, scale, and the availability of starting materials. The methodologies outlined in this guide provide a solid foundation for the development of robust and efficient syntheses of this important building block, paving the way for the discovery of new and improved pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Difluoromethyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. While the trifluoromethyl group has been a mainstay, the difluoromethyl (CF₂H) moiety has emerged as a uniquely valuable functional group.[1] Its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups presents a distinct advantage in modulating molecular interactions.[1] Consequently, the development of robust synthetic methodologies for the introduction of the CF₂H group is of paramount importance.

Difluoromethyl-substituted cyclopropanes are particularly attractive scaffolds, combining the conformational rigidity of the cyclopropane ring with the unique electronic properties of the CF₂H group. However, their synthesis has historically been challenging, often requiring multi-step and arduous procedures.[1] This guide details a modern, efficient, and catalytic one-step approach to these valuable building blocks utilizing rhodium-catalyzed cyclopropanation.

Reaction Mechanism: The Rhodium-Carbene Catalytic Cycle

The rhodium-catalyzed cyclopropanation proceeds through a well-established catalytic cycle involving a rhodium-carbene intermediate. While definitive mechanistic studies for the difluoromethyl case are still emerging, the generally accepted pathway provides a strong framework for understanding the reaction.

The catalytic cycle can be summarized as follows:

  • Carbene Formation: The cycle initiates with the reaction of the dirhodium(II) catalyst with the diazo compound, in this case, difluoromethyl diazomethane (HCF₂CHN₂). This step involves the coordination of the diazo compound to the axial site of the rhodium catalyst, followed by the irreversible extrusion of dinitrogen (N₂) to form a highly reactive rhodium-carbene intermediate.

  • Cyclopropanation: The electrophilic rhodium-carbene then reacts with an alkene in a concerted fashion. The alkene approaches the carbene, and a new carbon-carbon bond is formed, leading to a transient metallacyclobutane-like transition state.

  • Product Release and Catalyst Regeneration: This intermediate subsequently collapses, forming the cyclopropane ring and regenerating the active rhodium(II) catalyst, which can then enter another catalytic cycle.

A key challenge in the synthesis of difluoromethyl cyclopropanes is the propensity for β-hydride elimination from the intermediate metal-carbene complex, which can lead to undesired side products. The use of sterically demanding rhodium catalysts has been shown to mitigate this side reaction and improve the yield of the desired cyclopropane.[1]

Catalytic_Cycle cluster_main Rhodium-Catalyzed Difluoromethylcyclopropanation Rh2L4 Rh₂(II)L₄ Catalyst Rh_Carbene Rh(II)-Difluoromethylcarbene Intermediate Rh2L4->Rh_Carbene + HCF₂CHN₂ - N₂ Product Difluoromethyl Cyclopropane Rh_Carbene->Product + Alkene Alkene Alkene Substrate Product->Rh2L4 Catalyst Regeneration Diazo HCF₂CHN₂

Figure 1: Catalytic cycle for rhodium-catalyzed difluoromethylcyclopropanation.

Catalyst Selection: A Comparative Analysis

The choice of rhodium catalyst is critical for the success of the difluoromethylcyclopropanation. A variety of dirhodium(II) catalysts have been screened, with significant differences in their efficacy. Sterically bulky ligands on the rhodium center are hypothesized to disfavor the undesired β-hydride elimination pathway, thus enhancing the yield of the cyclopropanation product.[1]

CatalystLoading (mol%)SolventYield (%)Reference
Fe(TPP)Cl2CHCl₃Traces[1]
Ru(TPP)CO2CHCl₃No reaction[1]
Rh₂(OAc)₄2CHCl₃12[1]
Rh₂(Piv)₄2CHCl₃6[1]
Rh₂(TPA)₄2CHCl₃No reaction[1]
Rh₂(esp)₂ 5 CHCl₃ 67 [1]

Table 1: Comparison of various catalysts for the cyclopropanation of styrene with in situ generated difluoromethyl diazomethane. Data sourced from Hock et al., 2016.[1] The results clearly indicate the superiority of the sterically demanding Rh₂(esp)₂ catalyst for this transformation.

Experimental Protocol: Synthesis of 1-(Difluoromethyl)-2-phenylcyclopropane

This protocol is adapted from the work of Koenigs and coworkers and describes the synthesis of 1-(difluoromethyl)-2-phenylcyclopropane from styrene.[1] A key feature of this procedure is the in-situ generation of the highly unstable difluoromethyl diazomethane in a continuous-flow microreactor, which is then directly introduced into the reaction mixture containing the alkene and the rhodium catalyst.

Safety Precautions:

  • Diazo Compounds: Diazo compounds are potentially explosive and toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with rough surfaces, strong light, and heat.

  • tert-Butyl nitrite: This reagent is a flammable liquid and an oxidizer. Handle with care and avoid contact with skin and eyes.

  • Inert Atmosphere: The reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

Reagents and Equipment:

  • Difluoroethylamine

  • Acetic acid (AcOH)

  • tert-Butyl nitrite (tBuONO)

  • Styrene

  • Dirhodium(II) bis(N,N'-dibenzylespacamide) [Rh₂(esp)₂]

  • Chloroform (CHCl₃), anhydrous

  • Syringe pumps (2)

  • Microreactor (e.g., Little Things Factory, MR Lab, Type MST, inner volume 200 µL)

  • Back pressure regulator (40 psi)

  • Standard, oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Workflow cluster_prep Reagent Preparation cluster_flow Continuous-Flow Generation cluster_reaction Cyclopropanation Reaction cluster_workup Workup and Purification A Solution A: Difluoroethylamine in CHCl₃ B Solution B: AcOH and tBuONO in CHCl₃ Pumps Syringe Pumps Microreactor Microreactor (75 °C) Pumps->Microreactor Pump A & B BPR Back Pressure Regulator (40 psi) Microreactor->BPR ReactionVessel Reaction Flask: Styrene, Rh₂(esp)₂ in CHCl₃ under Argon BPR->ReactionVessel Add dropwise Workup Reaction Quenching & Extraction ReactionVessel->Workup After reaction completion Purification Column Chromatography Workup->Purification

Figure 2: Experimental workflow for the rhodium-catalyzed synthesis of difluoromethyl cyclopropanes.

Step-by-Step Procedure:

  • Preparation of Reagent Solutions:

    • Solution A: Prepare a 0.2 M solution of difluoroethylamine in anhydrous CHCl₃.

    • Solution B: Prepare a solution containing acetic acid (1.6 equivalents relative to the total amount of difluoroethylamine to be used) and tert-butyl nitrite (4.8 equivalents relative to the total amount of difluoroethylamine to be used) in anhydrous CHCl₃ to achieve a final concentration of 0.24 M for tBuONO.

  • Reaction Setup:

    • In a standard, oven-dried reaction flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq., e.g., 0.4 mmol) and Rh₂(esp)₂ (5 mol%) in anhydrous CHCl₃ (4 mL).

    • Purge the flask with argon and maintain a positive pressure of inert gas throughout the reaction.

    • Set up the microreactor system. Heat the microreactor to 75 °C.

    • Connect the outlet of the microreactor to the reaction flask via a needle, ensuring the outlet is below the surface of the reaction mixture.

    • Connect the outlet of the microreactor to a back pressure regulator set to 40 psi.

  • In-situ Generation of Difluoromethyl Diazomethane and Cyclopropanation:

    • Load Solution A and Solution B into separate syringes and place them on the syringe pumps.

    • Simultaneously pump both solutions through the microreactor at a constant flow rate (e.g., 50 µL/min for each syringe).

    • The resulting solution containing in-situ generated difluoromethyl diazomethane is added directly to the stirred reaction mixture in the flask at room temperature.

    • Continue the addition until all of Solution A and Solution B have been passed through the microreactor.

  • Reaction Workup and Purification:

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

    • Monitor the reaction progress by TLC or ¹⁹F NMR.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl cyclopropane.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield Inactive Catalyst: The rhodium catalyst is sensitive to air and moisture.Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or properly stored anhydrous solvents.
Inefficient Diazomethane Generation: Incorrect stoichiometry, temperature, or flow rate in the microreactor.Verify the concentrations and stoichiometry of the reagents for diazomethane generation. Ensure the microreactor is at the optimal temperature (75 °C). Calibrate syringe pumps for accurate flow rates.
Decomposition of Diazomethane: Difluoromethyl diazomethane is highly unstable.Ensure the generated diazomethane is immediately introduced into the reaction mixture. Minimize the distance between the microreactor outlet and the reaction flask.
Formation of side products (e.g., from β-hydride elimination) Suboptimal Catalyst: The catalyst may not be sterically hindered enough to suppress β-hydride elimination.Use a sterically demanding catalyst such as Rh₂(esp)₂. Other bulky catalysts could also be screened.
High Reaction Temperature: Higher temperatures can favor side reactions.Maintain the cyclopropanation reaction at room temperature or consider cooling to 0 °C.
Low Diastereoselectivity Substrate Dependent: The inherent stereocontrol of the reaction with certain substrates may be low.While the reported diastereomeric ratios are generally modest (1.2-1.7:1), screening different rhodium catalysts with chiral ligands could potentially improve diastereoselectivity.
Reaction Conditions: Solvent and temperature can influence stereoselectivity.Experiment with different solvents and reaction temperatures, although chloroform at room temperature is the reported optimal condition.

Recent Advances: Asymmetric Synthesis

Building upon the foundational work, recent advancements have focused on achieving enantioselective synthesis of difluoromethyl cyclopropanes. A 2023 study demonstrated the first asymmetric [2+1] cycloaddition of alkenes with difluoroalkyl-substituted carbenes using a chiral rhodium catalyst.[2] This protocol utilizes α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones as carbene precursors, avoiding the direct handling of the more hazardous diazo compounds. By employing a chiral dirhodium catalyst, such as Rh₂(S-PTAD)₄, they achieved high yields and excellent enantioselectivities (up to 99% ee) for a broad range of alkene substrates.[2] This development significantly expands the utility of rhodium-catalyzed difluoromethylcyclopropanation for the synthesis of enantioenriched compounds for pharmaceutical applications.

Conclusion

The rhodium-catalyzed synthesis of difluoromethyl cyclopropanes represents a significant advancement in organofluorine chemistry, providing a direct and efficient route to a valuable class of molecules. The use of a continuous-flow microreactor for the in-situ generation of the unstable difluoromethyl diazomethane is a key innovation that enables this transformation. Careful selection of a sterically demanding rhodium catalyst, such as Rh₂(esp)₂, is crucial for achieving high yields by minimizing side reactions. The protocols and insights provided in this guide are intended to empower researchers to successfully implement this powerful methodology and to explore its potential in the development of novel therapeutics and other advanced materials. The recent extension to asymmetric catalysis further underscores the bright future and expanding scope of this important reaction.

References

Application Notes & Protocols: Strategic Incorporation of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The introduction of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to modulate pharmacological properties.[1][2][3] By moving beyond the 20 proteinogenic amino acids, researchers can enhance proteolytic stability, fine-tune receptor binding affinity, and impose specific conformational constraints on peptide backbones.

This guide focuses on the synthetic application of 1-(difluoromethyl)cyclopropane-1-carboxylic acid , a unique building block that combines two valuable structural motifs: a conformationally rigid cyclopropane ring and a metabolically robust difluoromethyl group. The difluoromethyl (CF₂H) moiety is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, profoundly influencing molecular interactions and stability.[4][5][6]

However, the very features that make this compound attractive also present a significant synthetic challenge. As a sterically hindered α,α-disubstituted amino acid analogue, its efficient incorporation into a growing peptide chain requires optimized protocols and a rational selection of coupling reagents. This document provides a detailed examination of the properties of this compound and establishes robust protocols for its successful use in solid-phase peptide synthesis (SPPS).

Physicochemical Profile of the Building Block

A thorough understanding of the reagent's properties is critical for troubleshooting and optimizing synthetic protocols.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 1314397-71-1[7][8]
Molecular Formula C₅H₆F₂O₂[7][9]
Molecular Weight 136.10 g/mol [7][10]
Appearance Off-white to light yellow solid[9]
Boiling Point 198.8 ± 15.0 °C (Predicted)[8][9]
pKa 3.41 ± 0.20 (Predicted)[9]

The key challenge arises from the quaternary carbon atom bearing both the carboxylic acid and the bulky difluoromethylcyclopropyl group. This steric hindrance significantly slows down the kinetics of amide bond formation compared to standard proteinogenic amino acids.

The Core Challenge: Overcoming Steric Hindrance

Standard peptide coupling methodologies, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone, are often inefficient for coupling sterically hindered residues.[11][12] This inefficiency leads to incomplete reactions, resulting in deletion sequences and complex purification challenges.

To achieve high-yield incorporation, it is imperative to utilize more potent in-situ activating reagents that convert the carboxylic acid into a highly reactive ester, capable of overcoming the steric barrier.[13]

Recommended Coupling Reagents and Mechanistic Rationale

The choice of coupling reagent is the single most critical factor for the successful incorporation of this building block. Reagents based on aminium/uronium or phosphonium salts, particularly those forming OAt or Oxyma esters, are strongly recommended.[14]

ReagentAcronymActivating GroupRationale for Use
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATUOAt (7-Aza-1-hydroxybenzotriazole)The gold standard for difficult couplings. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step and making it highly efficient for hindered residues.[15]
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOPOBt (1-Hydroxybenzotriazole)A robust phosphonium salt-based reagent effective for many difficult couplings. While generally less reactive than HATU, it is a reliable and widely used alternative.[15]
(1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) COMUOxymaPureA modern, highly efficient uronium salt reagent with reactivity comparable to HATU. It incorporates the OxymaPure leaving group, which is safer (non-explosive) than HOBt or HOAt and offers excellent solubility.[14]
Visualization of the Coupling Activation Mechanism

The diagram below illustrates the general activation and coupling pathway using a uronium salt reagent like HATU. The reagent rapidly converts the carboxylic acid into a highly reactive OAt-ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Difluoromethylcyclopropane Carboxylic Acid) Active_Ester Highly Reactive OAt-Ester Intermediate Carboxylic_Acid->Active_Ester Activation HATU HATU + Base (e.g., DIEA) HATU->Active_Ester Coupled_Peptide R-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->Coupled_Peptide Coupling Peptide_Resin H₂N-Peptide-Resin (Deprotected N-terminus) Peptide_Resin->Coupled_Peptide Nucleophilic Attack caption Fig 1. Activation and Coupling Pathway.

Caption: Fig 1. Activation and Coupling Pathway.

Detailed Experimental Protocols

These protocols are designed for standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][16][17] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 5.1: Single Coupling Cycle for this compound

This protocol details one full cycle of deprotection and coupling on a pre-loaded resin.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling Reagent (HATU or COMU recommended)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Kaiser Test Kit

Workflow Visualization:

spss_workflow start Start: Fmoc-NH-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (x5) deprotection->wash1 coupling 3. Coupling Reaction (See Protocol 5.2) wash1->coupling wash2 4. DMF Wash (x3) coupling->wash2 kaiser_test 5. Kaiser Test wash2->kaiser_test complete Cycle Complete: Fmoc-(New AA)-Peptide-Resin kaiser_test->complete Negative (Yellow) double_couple 6. Recouple (Repeat Step 3) kaiser_test->double_couple Positive (Blue) double_couple->wash2 caption Fig 2. SPPS Cycle Workflow.

Caption: Fig 2. SPPS Cycle Workflow.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Coupling Reaction (See Protocol 5.2 for detailed reagent preparation):

    • In a separate vessel, prepare the activated amino acid solution.

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Causality: Extended coupling times are necessary to compensate for the steric hindrance.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Reaction Monitoring (Kaiser Test):

    • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[1]

    • Negative Result (Yellow/Colorless Beads): The coupling is complete. Proceed to the next cycle.

    • Positive Result (Blue/Purple Beads): Incomplete coupling has occurred. Proceed immediately to Protocol 5.3 (Double Coupling) .

Protocol 5.2: Preparation of Activated Amino Acid Solution

Based on a 0.1 mmol synthesis scale.

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol)Procedure
This compound4 eq54.4 mgDissolve in 2 mL DMF.
HATU (or COMU)3.9 eq148.3 mg (HATU)Add to the amino acid solution.
DIEA8 eq139 µLAdd to the mixture and vortex for 1-2 minutes until fully dissolved and activated. The solution is now ready to be added to the resin.

Note: The use of slightly less than stoichiometric amounts of the coupling reagent relative to the amino acid prevents self-condensation of the activated species.

Protocol 5.3: Double Coupling Strategy for Incomplete Reactions

If the Kaiser test is positive after the initial coupling, a second coupling is essential to drive the reaction to completion and avoid deletion sequences.

  • Do not deprotect the resin.

  • Immediately prepare a fresh batch of activated amino acid solution as described in Protocol 5.2 .

  • Add the new solution to the same resin from the first coupling.

  • Allow the reaction to proceed for another 2-4 hours.

  • Wash the resin and perform a second Kaiser test to confirm completion.

Protocol 5.4: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM (5 times) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail. A standard choice is Reagent K :

    • Trifluoroacetic acid (TFA): 92.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 2.5%

    • Thioanisole: 2.5%

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether (-20°C).[1]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.

Anticipated Impact on Peptide Properties

The incorporation of this unique residue is hypothesized to confer several advantageous properties:

  • Proteolytic Stability: Fluorination is a well-established strategy to increase resistance to enzymatic degradation by proteases.[18][19][20] The difluoromethyl group can sterically shield the adjacent peptide bonds and alter electronic properties, hindering protease recognition and cleavage. While the effect is not universally predictable and depends on the specific enzyme and peptide sequence, it generally enhances stability.[21]

  • Conformational Rigidity: The cyclopropane scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, reducing conformational flexibility. This can be used to lock the peptide into a more bioactive conformation, potentially increasing binding affinity and selectivity for its target.

  • Modified Binding Interactions: The CF₂H group is a weak hydrogen bond donor and increases local lipophilicity.[4][6] This can introduce new, favorable interactions within a receptor's binding pocket, analogous to the effects seen with trifluoromethyl groups.[22][23]

Conclusion

While the steric bulk of this compound presents a synthetic hurdle, its successful incorporation is readily achievable through the application of optimized protocols. The use of potent coupling reagents like HATU or COMU, combined with extended reaction times and diligent monitoring via the Kaiser test, ensures high-fidelity synthesis. The resulting peptides, endowed with enhanced stability and unique conformational and electronic properties, represent valuable tools for advancing drug discovery and chemical biology research.

References

Application Notes and Protocols for Amide Coupling with 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethylcyclopropane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2] Among these, the difluoromethylcyclopropane group has emerged as a valuable bioisostere, offering a unique combination of lipophilicity, metabolic stability, and the ability to participate in hydrogen bonding.[1][3] The cyclopropyl ring, with its rigid, three-dimensional structure, often imparts favorable conformational constraints and metabolic stability.[4] When combined with the electron-withdrawing difluoromethyl group, the resulting 1-(difluoromethyl)cyclopropane-1-carboxylic acid becomes a critical building block for novel therapeutics.[1]

The synthesis of amide derivatives from this carboxylic acid is a frequent and crucial transformation in drug discovery programs.[5][6] However, the unique structural and electronic properties of this compound, namely the steric bulk of the cyclopropyl group and the electronic effects of the difluoromethyl moiety, can present challenges for standard amide coupling protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of this compound with a variety of amine nucleophiles.

Key Considerations for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive carboxylate-ammonium salt.[7][8] Therefore, the carboxylic acid must first be activated to a more electrophilic species. The choice of coupling reagent is paramount for a successful amide bond formation and should be guided by the specific properties of the substrates. For this compound, the key challenges are potential steric hindrance from the cyclopropane ring and the electronic nature of the difluoromethyl group.

Recommended Coupling Reagents

Several classes of coupling reagents are commonly employed in organic synthesis.[9][10][11] For the sterically demanding and electronically modified this compound, uronium/aminium salt-based and phosphonium salt-based reagents are often the most effective.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient for coupling sterically hindered amino acids and are known for their fast reaction rates and low racemization.[9][11] They react with the carboxylic acid to form a highly reactive OAt-ester intermediate.

  • Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent, particularly useful for sterically hindered couplings.[11] A key advantage of phosphonium salts over some uronium salts is that they do not have the potential to cause guanidinylation of the amine.

  • Carbodiimides (e.g., EDC with an additive): While common, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be less effective on their own for this substrate.[5][10] However, their efficacy can be significantly improved with the addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[5][12]

  • Propanephosphonic Acid Anhydride (T3P®): T3P is a versatile and powerful water-immiscible coupling reagent that is known for its high reactivity and clean reaction profiles. It is particularly effective for coupling epimerization-prone substrates and can be a good choice for challenging amide bond formations.[13][14]

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: General Procedure using HATU

This protocol is recommended for a wide range of primary and secondary amines, including anilines.

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: HATU is a highly effective coupling reagent that generates a reactive OAt-ester, which readily couples with a wide range of amines. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[15]

Protocol 2: General Procedure using PyBOP

This protocol is another excellent choice for sterically hindered substrates.

Materials:

  • This compound

  • Amine

  • PyBOP

  • DIPEA or TEA

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).

  • Add PyBOP (1.1-1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1.

Rationale: PyBOP is a phosphonium salt-based coupling reagent that is known for its high efficiency and is a good alternative to uronium salts, especially when guanidinylation is a concern.[11]

Protocol 3: General Procedure using T3P®

This protocol is particularly useful for large-scale synthesis and for minimizing epimerization if chiral amines are used.[14]

Materials:

  • This compound

  • Amine

  • T3P® (50% solution in ethyl acetate or DMF)

  • Pyridine or DIPEA

  • Anhydrous Ethyl Acetate or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous ethyl acetate, add pyridine (2.0-3.0 eq).

  • Add T3P® solution (1.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate. Wash the organic layer with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: T3P® activates the carboxylic acid by forming a mixed anhydride, which is highly reactive towards the amine.[13] The byproducts are water-soluble, simplifying the work-up procedure.[13]

Data Presentation

Coupling ReagentBaseSolventTypical TimeTypical YieldNotes
HATU DIPEA, TEADMF, DCM2-16 h85-95%Highly efficient for hindered substrates.[11]
PyBOP DIPEA, TEADMF, DCM2-16 h80-95%Good for hindered couplings; no guanidinylation.[11]
EDC/HOBt DIPEA, DMAPDMF, DCM, CH₃CN4-24 h70-90%A more economical option; may require longer reaction times.[5]
T3P® Pyridine, DIPEAEtOAc, MeCN1-4 h85-98%Excellent for scale-up; water-soluble byproducts.[14]

Visualization

Reaction Workflow

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Carboxylic Acid 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Coupling Reagent Base Amide Product Amide Product Activated Intermediate->Amide Product Amine

Caption: General workflow for amide coupling reactions.

Mechanism of HATU-mediated Amide Coupling

G RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster - H⁺ HATU HATU HATU->ActiveEster Base Base Base->RCOOH Amide Amide Product ActiveEster->Amide Amine R'-NH2 Amine->Amide Byproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Application Notes & Protocols: 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid as a Bioisostere for Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Imperative for Carboxylic Acid Bioisosteres

The carboxylic acid moiety is a cornerstone of molecular recognition in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a frequent key player in drug-target interactions. However, this functionality is often a double-edged sword, associated with significant liabilities in drug development, including poor membrane permeability, high plasma protein binding, rapid metabolism via glucuronidation, and potential for idiosyncratic toxicities.[1][2][3]

Bioisosteric replacement is a time-tested strategy to mitigate these liabilities while preserving or enhancing on-target activity.[1] This involves substituting the carboxylic acid with a functional group that mimics its key steric and electronic features but possesses a more favorable physicochemical and pharmacokinetic profile. While classic isosteres like tetrazoles and acylsulfonamides are well-established, modern drug design increasingly requires more nuanced tools to solve complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.[2][4][5]

This application note details the strategic use of 1-(difluoromethyl)cyclopropane-1-carboxylic acid as an advanced, non-classical bioisostere. We will explore the fundamental rationale for its use, supported by crystallographic evidence and structure-activity relationships (SAR), provide detailed synthetic and analytical protocols, and present case studies from successful, marketed drugs.

II. The Bioisosteric Rationale: A Synergy of Rigidity and Hydrogen Bonding

The power of the this compound moiety lies in the unique combination of its two key components: the cyclopropane ring and the difluoromethyl group.

  • Conformational Rigidity: The cyclopropane ring acts as a rigid scaffold, locking the substituents in a defined spatial orientation. This conformational constraint can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity. It also serves as a compact, three-dimensional replacement for larger, more flexible alkyl groups or can be used to probe specific regions of a binding pocket.[6]

  • The Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor: The two highly electronegative fluorine atoms polarize the C-H bond of the difluoromethyl (CHF₂) group, enabling it to act as a weak hydrogen bond donor.[7][8] This "lipophilic hydrogen bond" is a crucial feature, allowing it to mimic the hydrogen bond donor capability of a carboxylic acid's hydroxyl group while simultaneously increasing local lipophilicity. This contrasts with the trifluoromethyl (CF₃) group, which lacks this donor capability, and the methyl (CH₃) group, which is not sufficiently polarized.[7][9]

The confluence of these properties creates a bioisostere that can maintain critical hydrogen bonding interactions with a protein target, often at the base of a lipophilic pocket, while improving properties like metabolic stability.[6][10]

III. Case Study: HCV NS3/4A Protease Inhibitors - Glecaprevir and Voxilaprevir

The most compelling validation for the use of this bioisostere comes from its incorporation into two FDA-approved, pan-genotypic direct-acting antivirals for Hepatitis C: Glecaprevir and Voxilaprevir .[2][11][12][13][14] Both drugs are potent inhibitors of the HCV NS3/4A protease and feature a (1R,2R)-1-amino-2-(difluoromethyl)cyclopropane-1-carboxylic acid derivative at the critical P1 position, which binds in the S1 subsite of the protease.

A seminal study by researchers at Bristol-Myers Squibb provided the crystallographic and SAR foundation for this application.[7][10] They demonstrated that the polarized C-H of the CHF₂ group forms a crucial hydrogen bond with the backbone carbonyl of a leucine residue (Leu135) at the base of the S1 pocket.[7][10]

Quantitative Impact on Potency: The significance of this interaction was quantified through meticulous SAR studies. Replacing the difluoromethyl group with a methyl or trifluoromethyl group, neither of which can act as an effective hydrogen bond donor in this context, resulted in a dramatic loss of potency.

Compound Analogue (at P1)Relative PotencyRationale for Potency Difference
Difluoromethyl (CHF₂) Analogue 1 Forms a key hydrogen bond with Leu135 backbone.[7][9]
Methyl (CH₃) Analogue13-fold less potent Lacks the polarized C-H for hydrogen bonding.[7][9]
Trifluoromethyl (CF₃) Analogue17-fold less potent Lacks a C-H bond for donation.[7][9]

This 13- to 17-fold enhancement in potency directly attributable to the hydrogen bonding capability of the difluoromethyl group provides an unambiguous rationale for its selection in drug design.[7][9] The success of Glecaprevir and Voxilaprevir in the clinic underscores the real-world impact of this bioisosteric strategy.[15]

Logical Relationship: Bioisosteric Replacement Strategy

The following diagram illustrates the logical workflow for considering the replacement of a carboxylic acid with the this compound bioisostere.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Execution & Validation cluster_3 Outcome Analysis Start Lead Compound with Carboxylic Acid Moiety Problem ADMET Liabilities Identified: - Poor Permeability - High Clearance (Metabolism) - Toxicity Concerns Start->Problem Hypothesis Hypothesize Bioisosteric Replacement with 1-(CHF2)cyclopropane-COOH Problem->Hypothesis Rationale Rationale: 1. Maintain H-Bonding (CHF₂) 2. Add Rigidity (Cyclopropane) 3. Improve Lipophilicity & Stability Hypothesis->Rationale Synthesis Synthesize Analogue Rationale->Synthesis Testing In Vitro & In Vivo Testing: - Target Affinity - Metabolic Stability - Permeability (e.g., Caco-2) - PK Studies Synthesis->Testing Analysis Compare Data vs. Parent Compound Testing->Analysis Decision Improved Profile? Analysis->Decision Decision->Hypothesis No, Re-evaluate Optimized Optimized Lead Candidate Decision->Optimized Yes

Caption: Workflow for Bioisosteric Replacement.

IV. Physicochemical Properties

PropertyValue / ObservationSource / Rationale
Molecular Formula C₅H₆F₂O₂[4]
Molecular Weight 136.10 g/mol [4]
Calculated logP 1.1163A calculated value indicating moderate lipophilicity.[4]
pKa (estimated) ~4.0 - 4.5Estimated based on the inductive effect of the CHF₂ group, making it slightly more acidic than unsubstituted cyclopropanecarboxylic acid (pKa of cis-1,2-cyclopropane-dicarboxylic acid is 3.33).[16]
Topological Polar Surface Area (TPSA) 37.3 Ų[4]

V. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a composite approach based on modern synthetic methodologies for constructing difluoromethylated cyclopropanes, such as those used in the synthesis of intermediates for Glecaprevir and Voxilaprevir.[6][11][17] The key step is the enantioselective difluoromethylation of a cyclopropene precursor followed by functional group manipulation.

Experimental Workflow Diagram

G start Start: Cyclopropene Precursor step1 Step 1: Enantioselective Hydrodifluoromethylation (Cu-catalysis) start->step1 step2 Step 2: Oxidative Cleavage (e.g., Ozonolysis or KMnO₄) step1->step2 step3 Step 3: Oxidation to Carboxylic Acid (e.g., Pinnick Oxidation) step2->step3 product Product: 1-(CHF₂)cyclopropane-COOH step3->product

References

Advanced Purification Strategies for Fluorinated Cyclopropane Carboxylic Acids: From Crude Reaction to High-Purity Isolate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

Fluorinated cyclopropane carboxylic acids are privileged scaffolds in modern medicinal chemistry, prized for their ability to confer unique conformational constraints and metabolic stability to drug candidates.[1] However, the very physicochemical properties that make them attractive—altered pKa, increased lipophilicity, and unique polarity—present significant challenges for purification. This guide provides a comprehensive overview of robust purification techniques, moving beyond standard protocols to explain the underlying chemical principles. We will cover liquid-liquid extraction, strategic crystallization, advanced chromatographic methods, and solid-phase extraction, offering detailed, field-tested protocols for researchers, chemists, and drug development professionals.

The Unique Challenge: Understanding the Molecule

The purification strategy for any compound must be tailored to its specific properties. For fluorinated cyclopropane carboxylic acids, we must consider the interplay of three key structural features:

  • The Carboxylic Acid Group: An acidic handle (pKa typically 3-5) that allows for manipulation via acid-base chemistry. Its polarity dominates the molecule's character.

  • The Cyclopropane Ring: A rigid, strained ring system that imparts a specific three-dimensional structure. It is less polar than a typical alkyl chain.

  • Fluorine Substituents: Highly electronegative atoms that significantly lower the pKa of the carboxylic acid through inductive effects, making it a stronger acid than its non-fluorinated analog.[2] Fluorination also increases lipophilicity and can create a "fluorous" character, altering interactions with stationary phases and solubility in organic solvents.[3]

The combination of a highly acidic, polar head group with a rigid, often lipophilic, and sterically defined core makes separating these molecules from reaction byproducts and starting materials a non-trivial task.

Foundational Purification: Acid-Base Liquid-Liquid Extraction

Before proceeding to more refined techniques, a classical liquid-liquid extraction is the essential first step to remove neutral or basic impurities from the crude reaction mixture. The increased acidity of the fluorinated carboxylic acid makes this separation particularly efficient.[4][5]

Principle of Operation

This technique leverages the reversible conversion of the acidic compound into its water-soluble carboxylate salt. By washing the organic solution of the crude product with an aqueous base (e.g., NaHCO₃, Na₂CO₃), the acidic target compound is deprotonated and selectively partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer, which can then be discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the desired carboxylic acid to precipitate or partition back into a fresh organic solvent.[5]

Step-by-Step Protocol: Extractive Work-up
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a weak base, sufficient to deprotonate the fluorinated carboxylic acid without hydrolyzing sensitive functional groups like esters. A stronger base like NaOH could be used but risks side reactions.

  • Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent (e.g., EtOAc) to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Acidification: Cool the combined aqueous phase in an ice bath. Slowly add 1M or 2M HCl with stirring until the pH is ~1-2 (test with pH paper).

    • Causality: Cooling is crucial as the neutralization is exothermic. Slow addition prevents excessive foaming and potential degradation.

  • Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

    • If an oil or no precipitate forms: Extract the acidified aqueous layer three times with a fresh organic solvent (EtOAc or DCM). Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the purified acid.

Purification of Solids: Strategic Recrystallization

For solid fluorinated cyclopropane carboxylic acids, recrystallization is a powerful and cost-effective method to achieve high purity.[6] The goal is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Selection: The Critical Step

The key is to match the polarity of the solvent to that of the solute. Given the polar carboxylic acid group and the less polar fluorinated carbocyclic frame, a single perfect solvent may not exist. In these cases, a binary solvent system is ideal.[7]

  • Initial Screening: Test the solubility of a small amount of crude material (~10-20 mg) in ~0.5 mL of various solvents (e.g., hexanes, toluene, EtOAc, acetone, ethanol, water) in test tubes.

  • Ideal Properties:

    • Good Solvent: Dissolves the compound completely at room temperature or upon gentle warming.

    • Poor Solvent: The compound is largely insoluble, even when heated.

  • Creating a Binary System: A good pair consists of one "good" solvent and one "poor" solvent in which both are fully miscible.[6]

Solvent Pair Polarity Range Typical Use Case
Toluene / HexanesNon-polar to moderately polarFor less polar derivatives with minor impurities.
Ethyl Acetate / HexanesModerately polarA versatile system for a wide range of polarities.
Acetone / WaterPolarFor highly polar compounds.
Ethanol / WaterPolarEffective, but can sometimes lead to "oiling out".[6]
Step-by-Step Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent (or the primary solvent of a binary pair) to the crude solid until it just dissolves. Use a hot plate and add the solvent in small portions.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a gravity filtration of the hot solution through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize yield.

    • Binary Solvent: While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (or the crystallization solvent mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

The Workhorse Technique: Chromatographic Purification

When crystallization is not feasible or fails to remove closely related impurities, chromatography is the method of choice.[8]

A. Flash Column Chromatography

Flash chromatography is the standard for preparative scale purification in a research setting. The choice between normal-phase and reversed-phase depends on the specific properties of the target molecule.

1. Normal-Phase Chromatography (Silica Gel)

  • Principle: Separation is based on polarity. The stationary phase (silica gel) is highly polar, and the mobile phase is a less polar organic solvent system. More polar compounds interact more strongly with the silica and elute later.

  • Challenges & Solutions: Carboxylic acids can exhibit poor behavior on silica gel (e.g., "tailing" or streaking) due to strong, sometimes irreversible, binding to the acidic silica surface.

    • Solution: Add a small amount of a modifying acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent. This protonates the silica surface silanol groups and the carboxylate, ensuring the analyte remains in its neutral form and moves smoothly down the column.

  • Solvent System Selection: Start with a non-polar eluent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or diethyl ether. A typical starting point for TLC analysis is 70:30 Hexanes:EtOAc.

2. Reversed-Phase Chromatography (C18 Silica)

  • Principle: The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Separation is based on hydrophobicity; more non-polar/lipophilic compounds are retained longer.

  • Advantages: This is often an excellent choice for highly polar or very acidic compounds that behave poorly on silica gel.[9] The presence of fluorine often increases lipophilicity, leading to good retention on C18 columns.

  • Solvent System: A gradient of water and acetonitrile (or methanol) is typically used. A small amount of an acid modifier (0.1% TFA or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention.[10]

Technique Stationary Phase Typical Mobile Phase Elution Order Best For
Normal-Phase Silica GelHexanes/Ethyl Acetate + 0.5% Acetic AcidLeast polar elutes firstLess polar derivatives, separation of isomers with different polarity.
Reversed-Phase C18-bonded SilicaWater/Acetonitrile + 0.1% TFAMost polar elutes firstHighly polar or strongly acidic compounds, water-soluble impurities.
B. Chiral Chromatography

For the separation of enantiomers, a critical step in drug development, specialized chiral chromatography is required.[11]

  • Principle: A chiral stationary phase (CSP) is used, which interacts differently with the two enantiomers of the chiral analyte, leading to different retention times.

  • Common Phases: Polysaccharide-based phases (e.g., Chiralcel®, Chiralpak®) are widely used for separating acidic compounds. Anion-exchange type CSPs like CHIRALPAK QN-AX are specifically designed for acidic analytes.[12]

  • Method Development: Chiral separations often require screening of different columns and mobile phases (both normal-phase and reversed-phase conditions). Supercritical fluid chromatography (SFC) is also emerging as a powerful, fast, and green alternative for chiral separations.[12]

High-Throughput Purification: Solid-Phase Extraction (SPE)

For rapid purification of many samples or for isolating the target acid from a complex matrix, anion-exchange solid-phase extraction (SPE) is a highly effective "catch-and-release" technique.

Principle of Anion-Exchange SPE

This method utilizes a solid support functionalized with positively charged groups (e.g., quaternary ammonium), which ionically binds the negatively charged carboxylate anion of the target compound.[13][14][15]

  • Load: The crude sample, dissolved in a suitable solvent, is passed through the SPE cartridge. The deprotonated fluorinated cyclopropane carboxylic acid is "caught" by the resin, binding to it as a salt. Neutral and cationic impurities pass through to waste.

  • Wash: The cartridge is washed with a solvent to remove any remaining weakly bound neutral impurities.

  • Elute: A strong acid solution is passed through the cartridge. This protonates the bound carboxylate, breaking the ionic bond and "releasing" the pure, neutral carboxylic acid, which is then collected.[13][15]

The efficiency of this process is dependent on the pKa of the acid; stronger acids bind more tightly and may require a stronger acid for elution.[14]

Workflow and Protocol for Anion-Exchange SPE

SPE_Workflow

Step-by-Step Protocol: SPE
  • Resin Selection: Choose a strong anion-exchange (SAX) resin, such as one based on quaternary ammonium functionality (e.g., DOWEX 1x8).[13][15]

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of the loading solvent (e.g., DCM or methanol). Do not let the resin run dry.

  • Loading: Dissolve the crude sample in a suitable solvent (DCM, methanol, and various solvent/water mixtures are effective).[14] Pass the solution slowly through the conditioned cartridge. Collect the flow-through as "Waste 1".

  • Washing: Wash the cartridge with 2-3 column volumes of the loading solvent or methanol to remove any remaining unbound impurities. Collect this as "Waste 2".

  • Elution: Elute the purified carboxylic acid by passing 2-3 column volumes of an acidic solvent mixture through the cartridge. Effective eluents include 5% formic acid in methanol or 2% trifluoroacetic acid (TFA) in DCM.[13][15] Collect this fraction containing the pure product.

  • Final Step: Evaporate the solvent from the collected elution fraction to yield the purified fluorinated cyclopropane carboxylic acid.

Method Selection Guide

Choosing the right purification strategy is key to success. The following decision tree provides a logical path for selecting the optimal technique based on the properties of the crude product and the desired purity.

Purification_Decision_Tree

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on Difluoromethylcyclopropane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethylcyclopropane Moiety in Modern Drug Discovery

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Among the various fluorinated motifs, the difluoromethylcyclopropane (DFC) group has emerged as a particularly valuable bioisostere. The unique combination of the rigid cyclopropane ring and the electron-withdrawing difluoromethyl group imparts several advantageous characteristics.[4] The CF₂H group can act as a lipophilic hydrogen bond donor, enhancing binding affinity to biological targets, and can improve metabolic stability by blocking potential sites of oxidation.[1][4] Consequently, the development of synthetic routes to elaborate molecules containing the DFC scaffold is of significant interest to researchers in drug development.

This guide provides detailed application notes and protocols for the functionalization of the carboxylic acid group on difluoromethylcyclopropane, a key handle for introducing further molecular diversity. We will explore four principal transformations: amide bond formation, esterification, reduction to the corresponding alcohol, and conversion to the acyl chloride, a versatile intermediate for further reactions.

Core Functionalization Strategies and Protocols

The carboxylic acid of difluoromethylcyclopropane can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse compound libraries for biological screening. The following sections detail the rationale and experimental procedures for these key transformations.

Amide Bond Formation: Forging the Peptide Linkage

Amide bonds are a ubiquitous feature of pharmaceuticals. The direct coupling of a carboxylic acid with an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this, coupling reagents are employed to activate the carboxylic acid.

Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and ability to suppress racemization, particularly with chiral amines.[7][8] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[7][8]

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the difluoromethylcyclopropane carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) followed by HATU (1.1 equivalents).[7] Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization.[7][8]
Base DIPEANon-nucleophilic base to deprotonate the carboxylic acid without competing in the coupling reaction.[7]
Solvent Anhydrous DMFPolar aprotic solvent that solubilizes reactants and facilitates the reaction.
Temperature Room TemperatureSufficient for most couplings; gentle heating may be required for sterically hindered substrates.[7]
Stoichiometry Acid:Amine:HATU:DIPEA (1:1.1:1.1:2)A slight excess of amine and HATU ensures complete consumption of the carboxylic acid.

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "HATU-Mediated Amide Coupling Workflow"
    A[Difluoromethylcyclopropane Carboxylic Acid] -- "+ HATU, DIPEA in DMF" --> B{OAt-Active Ester Intermediate};
    C[Amine] -- "Nucleophilic Attack" --> B;
    B -- "Formation of Amide Bond" --> D[Difluoromethylcyclopropane Amide];
end

caption [label="Workflow for HATU-mediated amide coupling.", shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Workflow for HATU-mediated amide coupling.

Expertise & Experience: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[5] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction by forming a more reactive acyl-pyridinium species.[9]

Experimental Protocol:

  • Reaction Setup: Dissolve the difluoromethylcyclopropane carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM) or acetonitrile.

  • EDC Addition: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 equivalents) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1. The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.

ParameterConditionRationale
Coupling Reagent EDCWater-soluble carbodiimide, leading to easy byproduct removal.[5]
Catalyst DMAPAccelerates the reaction by forming a highly reactive intermediate.[9]
Solvent Anhydrous DCM or AcetonitrileCommon aprotic solvents suitable for this coupling.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.
Stoichiometry Acid:Amine:EDC:DMAP (1:1.1:1.2:0.1)A slight excess of amine and EDC is used.
Esterification: Accessing Ester Derivatives

Esters are valuable functional groups in medicinal chemistry and can serve as prodrugs or key intermediates.

Expertise & Experience: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a DMAP catalyst.[10][11] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the difluoromethylcyclopropane carboxylic acid (1.0 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C and add DCC (1.1 equivalents) in one portion.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude ester by flash chromatography.

ParameterConditionRationale
Coupling Reagent DCCEfficiently activates the carboxylic acid.[10]
Catalyst DMAPAccelerates the esterification.[10][11]
Solvent Anhydrous DCMA common solvent for this reaction.
Temperature 0 °C to Room TemperatureMild conditions that preserve sensitive functional groups.
Stoichiometry Acid:Alcohol:DCC:DMAP (1:1.2:1.1:0.1)A slight excess of the alcohol and DCC is beneficial.

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Steglich Esterification Mechanism"
    A[Carboxylic Acid] -- "+ DCC" --> B{O-Acylisourea Intermediate};
    B -- "+ DMAP" --> C{N-Acylpyridinium Ion};
    D[Alcohol] -- "Nucleophilic Attack" --> C;
    C -- "Ester Formation" --> E[Ester];
end

caption [label="Mechanism of Steglich Esterification.", shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Mechanism of Steglich Esterification.

Expertise & Experience: The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13] It is an equilibrium process, and to drive the reaction towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.[12][13]

Experimental Protocol:

  • Reaction Setup: To a solution of difluoromethylcyclopropane carboxylic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the ester by distillation or chromatography.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12]
Reactant/Solvent Excess AlcoholDrives the equilibrium towards the product side.[12]
Temperature RefluxIncreases the reaction rate.
Reduction to Primary Alcohols

The reduction of the carboxylic acid group to a primary alcohol provides another key synthetic intermediate.

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[14][15] The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.[14] Due to its high reactivity, LiAlH₄ reacts violently with water, and thus, anhydrous conditions are essential.[14]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Dissolve the difluoromethylcyclopropane carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation and Purification: Filter the mixture and wash the solid with THF. Combine the filtrates, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can be purified by distillation or chromatography.

ParameterConditionRationale
Reducing Agent LiAlH₄A potent hydride donor capable of reducing carboxylic acids.[14][15]
Solvent Anhydrous THFAnhydrous conditions are crucial to prevent violent reactions with water.[14]
Temperature 0 °C to RefluxControlled addition at low temperature, followed by heating to ensure complete reaction.
Work-up Fieser WorkupA standard and safe procedure for quenching LiAlH₄ reactions.

graph TD {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "LiAlH4 Reduction of Carboxylic Acid"
    A[Carboxylic Acid] -- "+ LiAlH4 (1st equivalent)" --> B{Aldehyde Intermediate};
    B -- "+ LiAlH4 (2nd equivalent)" --> C{Alkoxide};
    C -- "Aqueous Workup" --> D[Primary Alcohol];
end

caption [label="Pathway for LiAlH4 reduction.", shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: Pathway for LiAlH₄ reduction.

Conversion to Acyl Chlorides: Activating for Further Transformations

Acyl chlorides are highly reactive intermediates that can be readily converted into a wide range of derivatives, including amides, esters, and ketones.

Expertise & Experience: Oxalyl chloride, in the presence of a catalytic amount of DMF, is a mild and effective reagent for converting carboxylic acids to acyl chlorides.[16][17] The byproducts of the reaction, CO, CO₂, and HCl, are gaseous, which simplifies purification.[16]

Experimental Protocol:

  • Reaction Setup: To a solution of difluoromethylcyclopropane carboxylic acid (1.0 equivalent) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet to a scrubber, add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Add oxalyl chloride (1.2-1.5 equivalents) dropwise at room temperature. Vigorous gas evolution will be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 1-3 hours, or until gas evolution ceases.

  • Isolation: The resulting solution of the acyl chloride can be used directly in the next step, or the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride.

ParameterConditionRationale
Reagent Oxalyl ChlorideMild reagent with gaseous byproducts, simplifying workup.[16]
Catalyst DMFForms the Vilsmeier reagent in situ, which is the active chlorinating species.
Solvent Anhydrous DCMAn inert solvent for this transformation.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.

Conclusion

The functionalization of the carboxylic acid group on difluoromethylcyclopropane provides a versatile entry point for the synthesis of a wide array of novel compounds for drug discovery and development. The protocols outlined in this guide offer reliable and efficient methods for key transformations, including amide coupling, esterification, reduction, and conversion to acyl chlorides. By carefully selecting the appropriate reagents and conditions, researchers can effectively explore the chemical space around this privileged scaffold and advance the development of new therapeutic agents.

References

Application Notes & Protocols for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Hit Identification

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3][4] These fragments serve as high-quality starting points that are then chemically optimized—grown, linked, or merged—into potent, drug-like candidates with superior physicochemical properties.[4][5][6]

The core principle of FBDD lies in its efficient exploration of chemical space.[1][7] Because fragments are less complex, a library of just a few thousand can present a greater diversity of chemical motifs than an HTS library containing millions of compounds.[3][4] This leads to higher hit rates and provides a more rational, structure-guided path to lead optimization, proving particularly effective for challenging targets like protein-protein interactions.[1][8] This guide provides an in-depth overview of the FBDD workflow, from library design to hit evolution, with detailed protocols for key biophysical screening techniques.

The FBDD Workflow: A Step-by-Step Overview

The FBDD process is a multi-stage, iterative cycle heavily reliant on structural biology and sensitive biophysical techniques to detect weak binding events. The typical workflow is designed to identify promising fragments and rationally guide their evolution into potent leads.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Fragment Evolution lib_design Fragment Library Design primary_screen Primary Biophysical Screen (e.g., SPR, TSA) lib_design->primary_screen target_prep Target Protein Preparation & QC target_prep->primary_screen hit_confirm Hit Confirmation (Orthogonal Assay) primary_screen->hit_confirm Initial Hits hit_char Hit Characterization (Affinity, Stoichiometry) hit_confirm->hit_char Confirmed Hits struct_bio Structure Determination (X-ray, NMR) hit_char->struct_bio Validated Hits chem Structure-Guided Medicinal Chemistry struct_bio->chem Binding Mode lead_opt Lead Optimization chem->lead_opt Optimized Fragments lead_opt->primary_screen Iterative Cycles

Caption: The iterative workflow of Fragment-Based Drug Discovery.

Part 1: Designing a High-Quality Fragment Library

The success of an FBDD campaign is fundamentally dependent on the quality of the fragment library.[9] A well-designed library maximizes chemical diversity while adhering to specific physicochemical property constraints that facilitate screening and subsequent optimization.

Core Principles of Library Design

A robust fragment library is not merely a collection of small molecules; it is curated based on established principles to maximize hit potential.

  • The "Rule of Three" (Ro3): This is a widely adopted guideline for defining fragment-like chemical space.[9][10] While not absolute, it provides a valuable framework.

  • Solubility: Fragments are screened at high concentrations (µM to mM range) to detect weak binding, making high aqueous solubility essential to avoid artifacts.[3][9]

  • Diversity and Complexity: The library should cover a broad chemical space with a variety of pharmacophores.[5][11] However, fragments should remain low in complexity; overly complex molecules have a lower probability of binding productively.[4][12] Increasingly, libraries incorporate sp3-rich, three-dimensional fragments to explore more complex shapes complementary to protein binding sites.[7]

  • Purity and Reactivity: Impurities can lead to false positives, so high compound purity is critical.[9] Reactive functional groups that can non-specifically modify the target protein should be excluded.

Property"Rule of Three" GuidelineRationale
Molecular Weight (MW) < 300 DaProvides ample scope for chemical elaboration during optimization without exceeding drug-like size.[9][10]
cLogP ≤ 3Ensures sufficient aqueous solubility for biophysical assays and reduces non-specific binding.[9][10]
Hydrogen Bond Donors ≤ 3Helps maintain solubility and avoids excessive polarity.[9][10]
Hydrogen Bond Acceptors ≤ 3Balances polarity for good binding interactions and properties.[9][10]
Rotatable Bonds ≤ 3Limits conformational entropy loss upon binding, which is energetically unfavorable.[10]

Part 2: Biophysical Screening for Hit Identification

Detecting the weak interactions between fragments and their targets (typically with dissociation constants, KD, in the mM to µM range) requires highly sensitive biophysical techniques.[2][8] It is standard practice to use at least two orthogonal methods—techniques that rely on different physical principles—to confirm hits and eliminate false positives.[4]

Key Screening Techniques

The choice of screening method depends on the nature of the target protein, throughput requirements, and available instrumentation. The most common primary screening methods include Nuclear Magnetic Resonance (NMR), X-ray Crystallography, Surface Plasmon Resonance (SPR), and Thermal Shift Assays (TSA).[6][13][14]

Protocol 1: Thermal Shift Assay (TSA) for Primary Screening

A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method to screen for fragment binding.[15][16] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[17][18] This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[15]

Materials:

  • Purified target protein (2-10 µM final concentration)

  • Fragment library compounds (100 µM - 1 mM final concentration)

  • Protein Thermal Shift Dye (e.g., SYPRO™ Orange)

  • Assay buffer (previously optimized for protein stability)

  • Quantitative PCR (qPCR) instrument with melt curve capability

  • 96- or 384-well PCR plates

Methodology:

  • Assay Preparation: On ice, prepare a master mix containing the target protein and the fluorescent dye in the assay buffer.

  • Plate Loading: Dispense the protein/dye master mix into each well of the PCR plate.

  • Fragment Addition: Add a small volume of each fragment stock solution to individual wells. Include controls: "protein-only" (with buffer and DMSO) and "buffer-only" wells.

  • Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve program, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute, while continuously monitoring fluorescence.

  • Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the transition. Calculate the change in melting temperature (ΔTm) for each fragment relative to the protein-only control. A significant positive ΔTm (typically > 2°C) indicates a potential hit.

Protocol 2: X-ray Crystallography for Structural Validation

X-ray crystallography is unparalleled in its ability to provide direct, high-resolution structural information about how a fragment binds to its target.[8][19] It not only confirms binding but also reveals the precise binding location, orientation, and interactions, which is essential for structure-guided optimization.[6][20]

Materials:

  • High-quality crystals of the target protein

  • Fragment solutions (typically 10-50 mM in a cryo-protectant solution)

  • Crystallization plates and tools

  • X-ray diffraction system (synchrotron source is highly recommended)[21]

Methodology:

  • Crystal Preparation: Grow crystals of the target protein to a suitable size and quality. The crystals must be robust and diffract to a high resolution (ideally better than 2.5 Å).[21]

  • Fragment Soaking: Transfer the protein crystals into a drop containing a high concentration of the fragment compound dissolved in a cryo-protectant solution. The soaking time can range from minutes to hours.

  • Crystal Harvesting and Freezing: Using a loop, carefully remove the soaked crystal from the drop and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection: Mount the frozen crystal on the X-ray diffractometer. Collect a complete diffraction dataset. High-throughput robotics can automate the mounting and data collection process for screening an entire library.[21]

  • Structure Determination and Analysis: Process the diffraction data and solve the protein-fragment complex structure using molecular replacement (if a native structure is available). Analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.[21]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful and versatile tool for FBDD, capable of detecting very weak binding affinities with a low false-positive rate.[2][22][23] Both ligand-observed and protein-observed experiments are commonly used.

  • Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD, WaterLOGSY): These methods detect binding by observing its effect on the fragment's NMR signals.[6][24] They are high-throughput and do not require isotope-labeled protein.

  • Protein-Observed NMR (e.g., 1H-15N HSQC): This is the most robust method, monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding.[24] It requires an isotope-labeled (15N, 13C) protein but provides information on the binding site location on the protein.[24]

General Methodology (1H-15N HSQC):

  • Sample Preparation: Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer.

  • Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide N-H group in the protein backbone.

  • Fragment Titration: Add a small amount of a fragment (or a cocktail of non-overlapping fragments) to the protein sample.

  • Acquire HSQC Spectrum: Record another 1H-15N HSQC spectrum.

  • Data Analysis: Overlay the spectra from steps 2 and 4. Peaks that shift their position or decrease in intensity correspond to residues in the protein that are affected by fragment binding, thus mapping the binding site.

Part 3: From Fragment Hit to Potent Lead

Once a fragment hit is validated and its binding mode is determined, the goal is to increase its affinity and selectivity while maintaining favorable drug-like properties. This process, known as fragment evolution, is guided by the structural information obtained from X-ray crystallography or NMR.[12]

Key Fragment Evolution Strategies

There are three primary strategies for elaborating fragments into more potent, lead-like molecules.[3][4]

  • Fragment Growing: This is the most common approach, where the initial fragment is extended by adding new chemical functionalities that make additional favorable interactions with the protein.[25] This is an iterative process of chemical synthesis and potency testing guided by structural insights.[5][25]

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, much more potent molecule.[3][5] While powerful, designing an optimal linker that does not disrupt the binding of the original fragments can be challenging.[25]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single new molecule that incorporates the key interactions of both.[3]

Fragment_Evolution cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging a Initial Fragment b Grown Compound a->b Add R-group to explore pocket c Fragment 1 e Linked Compound c->e d Fragment 2 d->e Design Linker f Fragment A h Merged Compound f->h g Fragment B g->h Combine Features

Caption: Key strategies for fragment evolution in FBDD.

Case Studies: FBDD Success Stories

The power of FBDD is demonstrated by the number of approved drugs that originated from this approach.[1][13] These successes often involve tackling difficult targets where traditional HTS methods had failed.

Drug NameTargetIndicationSignificance
Vemurafenib (Zelboraf®) BRAF V600EMelanomaThe first FDA-approved drug derived from FBDD, demonstrating the speed and efficiency of the approach.[8][13]
Venetoclax (Venclexta®) BCL-2Chronic Lymphocytic LeukemiaSuccessfully targets a difficult protein-protein interaction, a class of targets where FBDD excels.[13][26]
Sotorasib (Lumakras™) KRAS G12CNon-Small Cell Lung CancerA landmark achievement, inhibiting a protein long considered "undruggable."[13][27]
Erdafitinib (Balversa®) FGFRUrothelial CarcinomaAnother example of a kinase inhibitor developed through FBDD principles.[13][27]

Table includes a selection of FDA-approved drugs originating from FBDD.[13][27][28]

Conclusion and Future Perspectives

Fragment-Based Drug Discovery has matured from a niche technique into a cornerstone of modern drug discovery.[13] Its rational, structure-guided approach offers a highly efficient path to novel chemical matter, particularly for challenging biological targets.[1] Future advancements will likely involve the integration of artificial intelligence and machine learning for more predictive library design and fragment optimization, further enhancing the power and speed of this remarkable discovery engine.[25]

References

Troubleshooting & Optimization

Difluoromethylcyclopropanation Reactions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Difluoromethylcyclopropanation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of difluoromethylated cyclopropanes. The unique electronic properties of the difluoromethyl (CF₂H) group, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, make its incorporation into the conformationally rigid cyclopropane scaffold a highly valuable strategy in medicinal chemistry.[1]

This resource is structured to provide not just protocols, but the underlying scientific reasoning to empower you to overcome experimental hurdles and optimize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts in difluoromethylcyclopropanation.

Q1: Why are difluoromethylcyclopropanation reactions often challenging, leading to low yields?

A1: The primary challenge stems from the electronic properties of the difluoromethyl group. The strong electron-withdrawing nature of the two fluorine atoms deactivates the adjacent alkene functionality, making it less nucleophilic. This reduced reactivity makes the double bond less susceptible to attack by electrophilic cyclopropanating agents, such as those used in Simmons-Smith type reactions, which can result in sluggish reaction times and lower yields.

Q2: What are the principal methods for synthesizing difluoromethylated cyclopropanes?

A2: There are several effective strategies, each with its own advantages and considerations:

  • Simmons-Smith Type Reactions: These reactions typically employ a zinc carbenoid, often generated from diethylzinc and diiodomethane (Furukawa's modification), to cyclopropanate an alkene.[2] For difluoromethylated substrates, this method often requires careful optimization and can be facilitated by the presence of a directing group, such as a hydroxyl group in an allylic alcohol.[3][4]

  • Transition Metal Catalysis: Rhodium and copper complexes are widely used to catalyze the reaction of a diazo compound with an alkene to form a cyclopropane.[5] Iron-porphyrin complexes have also demonstrated high efficiency, particularly with the use of sulfonium salts as carbene precursors.[6][7]

  • Difluoromethylcarbene Precursors: Due to the potential hazards of difluoromethyldiazomethane (a potentially explosive and toxic gas), safer and more convenient precursors have been developed.[6] A notable example is the use of difluoroethylsulfonium salts, which can generate the difluoromethylcarbene in situ under iron catalysis.[6][8]

Q3: I am observing poor diastereoselectivity in my reaction. What factors control stereochemical outcomes?

A3: Diastereoselectivity is influenced by several factors:

  • Substrate Geometry: The E/Z configuration of the starting alkene is often translated directly into the trans/cis stereochemistry of the resulting cyclopropane in stereospecific reactions.

  • Directing Groups: In Simmons-Smith reactions of allylic alcohols, the hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to the same face of the double bond.[3][4]

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the steric and electronic properties of the ligands on the metal center play a crucial role in determining the stereochemical outcome. Chiral ligands are employed to achieve high enantioselectivity.

  • Steric Hindrance: The steric bulk of the substituents on both the alkene and the carbene precursor can influence the facial selectivity of the cyclopropanation.

Part 2: Troubleshooting Guide: Low Yields and Side Reactions

This section provides a structured approach to diagnosing and solving common experimental problems in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: I am attempting a Simmons-Smith cyclopropanation of a difluoromethylated allylic alcohol, but I'm observing very low conversion. What are the potential causes and how can I improve my yield?

Answer: Low conversion in this reaction is a common issue and can often be traced to reagent quality, reaction conditions, or the inherent low reactivity of the substrate.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed reagent_check Verify Reagent Quality & Handling start->reagent_check conditions_check Review Reaction Conditions start->conditions_check workup_check Analyze Work-up & Purification start->workup_check et2zn Is Et2Zn fresh & handled under inert atmosphere? reagent_check->et2zn temp_conc Are temperature & concentration optimal? conditions_check->temp_conc product_loss Is product lost during work-up? workup_check->product_loss ch2i2 Is CH2I2 freshly distilled? et2zn->ch2i2 Yes solution_reagent Solution: Use fresh reagents, ensure inert atmosphere. et2zn->solution_reagent No solvent_anhydrous Are solvents strictly anhydrous? ch2i2->solvent_anhydrous Yes ch2i2->solution_reagent No solvent_anhydrous->conditions_check Yes solvent_anhydrous->solution_reagent No directing_group Is a directing group present and effective? temp_conc->directing_group Yes solution_conditions Solution: Optimize temperature, concentration, or consider alternative methods. temp_conc->solution_conditions No directing_group->workup_check Yes directing_group->solution_conditions No solution_workup Solution: Modify work-up protocol, check for product volatility. product_loss->solution_workup Yes

Caption: Troubleshooting workflow for low conversion.

Potential Causes & Solutions:

  • Reagent Quality:

    • Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and extremely sensitive to air and moisture. Ensure you are using a fresh bottle or a recently titrated solution. All manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Diiodomethane (CH₂I₂): This reagent can decompose over time, releasing iodine which can interfere with the reaction. It is best to use freshly distilled or purchased diiodomethane.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethereal solvents are often used, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended for Simmons-Smith reactions as basic solvents can decrease the reaction rate.[9] Ensure all solvents are rigorously dried before use.

    • Temperature: The formation of the zinc carbenoid and the subsequent cyclopropanation are often carried out at low temperatures (e.g., 0 °C or -10 °C) to control the reactivity and minimize side reactions.[9] Allowing the reaction to slowly warm to room temperature is a common practice.[10]

    • Stoichiometry: The ratio of reagents is crucial. An excess of the cyclopropanating agent is typically used. Refer to the table below for a typical starting point.

ReagentTypical Stoichiometry (equiv.)Rationale
Allylic Alcohol1.0Limiting Reagent
Diethylzinc (Et₂Zn)2.0 - 2.2Used to form the zinc carbenoid and deprotonate the alcohol.
Diiodomethane (CH₂I₂)2.0 - 3.0In excess to ensure complete carbenoid formation.
Chiral Ligand (if used)1.1Slight excess to ensure full coordination to the metal.

Table 1: Typical Reagent Stoichiometry for Simmons-Smith Difluoromethylcyclopropanation.

Issue 2: Formation of Multiple Products and Byproducts

Question: My reaction is producing a complex mixture of products, and purification is difficult. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products can be due to side reactions of the starting materials, intermediates, or the product itself.

Reaction Pathway and Potential Side Reactions

Start Alkene + Carbene Precursor Carbene Metal Carbene Intermediate Start->Carbene Catalyst Side3 Oligomerization Start->Side3 Side Reaction (uncatalyzed) Desired Desired Cyclopropane Carbene->Desired Desired Pathway (Cyclopropanation) Side1 Rearrangement Products Carbene->Side1 Side Reaction (e.g., C-H insertion) Side2 Elimination Products Carbene->Side2 Side Reaction (e.g., β-hydride elimination)

Caption: Desired vs. side reaction pathways.

Potential Causes & Solutions:

  • Starting Material Purity: Impurities in the starting alkene can lead to undesired side reactions. Ensure the starting material is of high purity, and if necessary, purify it before use.

  • Alternative Reaction Pathways: Depending on the substrate and catalyst, the metal carbene intermediate can undergo other reactions besides cyclopropanation, such as C-H insertion or rearrangements. Careful control of temperature and reagent stoichiometry can help favor the desired cyclopropanation pathway.

  • Product Instability: The difluoromethylcyclopropane product may be unstable under the reaction or work-up conditions.

    • Work-up Procedure: A standard work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Subsequent washes with sodium thiosulfate (to remove unreacted iodine), sodium bicarbonate (to neutralize any acid), and brine are common. If your product is acid-sensitive, consider a milder work-up.

    • Purification: If you suspect your product is decomposing on silica gel during column chromatography, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase such as alumina or Florisil might be beneficial.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Enantioselective Difluoromethylcyclopropanation of an Allylic Alcohol via Simmons-Smith Reaction

This protocol is adapted from methodologies employing chiral dioxaborolane ligands.[10]

Materials:

  • Difluoromethylated allylic alcohol (1.0 equiv)

  • Chiral dioxaborolane ligand (1.1 equiv)

  • Diethylzinc (Et₂Zn) (2.2 equiv, e.g., 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂) (2.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the difluoromethylated allylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv). Dissolve these in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flame-dried flask under argon, prepare a solution of diiodomethane (2.2 equiv) in anhydrous CH₂Cl₂. To this solution, slowly add the diethylzinc solution (2.2 equiv) dropwise at 0 °C. Stir for 15 minutes to pre-form the zinc carbenoid.

  • Reaction Initiation: Transfer the pre-formed carbenoid solution to the solution of the allylic alcohol and ligand via cannula at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer three times with CH₂Cl₂.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iron-Catalyzed Difluoromethylcyclopropanation using a Sulfonium Salt

This protocol is based on the work of Xiao and coworkers, providing a safer alternative to diazomethane.[6][7][8]

Materials:

  • Alkene (1.0 equiv)

  • Difluoroethylsulfonium salt (e.g., Ph₂S⁺CH₂CF₂H OTf⁻) (1.2 equiv)

  • Fe(TPP)Cl (Iron(III) tetraphenylporphyrin chloride) (5 mol%)

  • Zinc powder (20 mol%)

  • Base (e.g., DBU) (1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Fe(TPP)Cl (5 mol%), zinc powder (20 mol%), and the difluoroethylsulfonium salt (1.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the anhydrous solvent, followed by the alkene (1.0 equiv) and the base (1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or slightly elevated) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter through a pad of Celite to remove the catalyst and zinc powder.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Synthesis of Difluoromethylated Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoromethylated cyclopropanes. The incorporation of the difluoromethyl (CF₂H) group into cyclopropane scaffolds is of significant interest in medicinal and agricultural chemistry, as it can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding properties. However, the unique electronic nature of the CF₂H group presents distinct synthetic challenges compared to its non-fluorinated or trifluoromethylated counterparts.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and the latest research. Our goal is to help you navigate the complexities of these reactions, optimize your experimental outcomes, and accelerate your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield in Metal-Catalyzed Cyclopropanation

Question: I am attempting a difluoromethylcyclopropanation of styrene using a difluoromethyl diazo reagent and a standard rhodium catalyst (e.g., Rh₂(OAc)₄), but I am observing very low conversion of my starting material and minimal product formation. What are the likely causes?

Answer: This is a common and critical issue stemming from the unique properties of difluoromethyl carbene precursors and their intermediates. The problem can typically be traced to two main factors: the stability of the diazo reagent and the reactivity of the metal-carbene intermediate.

Root Cause Analysis:
  • Instability of Difluoromethyl Diazomethane (HCF₂CHN₂): Unlike the more robust trifluoromethyl diazomethane (CF₃CHN₂), HCF₂CHN₂ is highly unstable.[1] In standard batch reactions, it can decompose significantly before it has a chance to react with the catalyst and alkene. This decomposition is a primary reason for failed reactions when protocols successful for CF₃CHN₂ are directly applied.[1]

  • Facile β-Hydride Elimination: The intermediate rhodium-difluoromethylcarbene complex is susceptible to β-hydride elimination. This process involves the transfer of a hydride from the difluoromethyl group to the metal center, leading to the formation of difluoroethene and the regeneration of the catalyst, effectively quenching the desired cyclopropanation pathway. This side reaction is a key contributor to low yields.[1]

  • Inappropriate Catalyst Choice: While Rh₂(OAc)₄ is a workhorse for many cyclopropanation reactions, it has shown limited success with difluoromethyl diazo reagents.[1][2] The catalyst's electronic properties may not be optimal for stabilizing the difluoromethylcarbene intermediate and promoting its transfer to the alkene over decomposition pathways.

Recommended Solutions & Protocols:

Solution A: Implement a Continuous-Flow Synthesis for the Diazo Reagent

To circumvent the instability of HCF₂CHN₂, its in situ generation and immediate use in a continuous-flow setup is the most effective strategy.[1] This minimizes the residence time of the unstable reagent, ensuring a sufficient concentration is available for the cyclopropanation reaction.

Experimental Protocol: Continuous-Flow Generation and Cyclopropanation [1]

  • Setup: A microreactor system is required. Two syringe pumps are used to introduce the reactants into a T-mixer, which then feeds into a heated capillary reactor. The outlet of this reactor is directed into a batch flask containing the alkene and catalyst.

  • Reagent Streams:

    • Stream 1: A solution of difluoroethylamine (0.2 M in CHCl₃).

    • Stream 2: A solution of tert-butyl nitrite (tBuONO, 0.24 M) and acetic acid (AcOH, 0.32 M) in CHCl₃.

  • Flow Conditions: The two streams are pumped at equal flow rates into the microreactor, which is heated to 75 °C. A back-pressure regulator (e.g., 40 psi) is used to maintain a stable flow.

  • Cyclopropanation: The output from the microreactor, containing freshly generated HCF₂CHN₂, is bubbled directly into a stirred solution of the alkene (1.0 eq.) and the chosen catalyst (see Solution B) in CHCl₃ at the desired reaction temperature (e.g., 0 °C to room temperature).

Solution B: Catalyst Screening and Optimization

Systematic catalyst screening is crucial. While rhodium catalysts are common, copper-based systems have also proven effective and may offer a different reactivity profile.

Recommended Catalysts to Screen:

CatalystTypical Loading (mol%)SolventNotesReference
Rh₂(esp)₂ 1-2CHCl₃, DCMOften provides superior yields for difluoromethylation over Rh₂(OAc)₄ due to its electronic properties.[1]
CuI 1-5TolueneHas been shown to be effective where Rh₂(OAc)₄ failed, particularly at elevated temperatures (e.g., refluxing toluene).[2]
Fe(TPP)Cl / Zn 5-10TolueneAn iron-porphyrin catalyst system, used with sulfonium salt precursors. The zinc powder is crucial for reducing Fe(III) to the active Fe(II) state.[3]

Troubleshooting Workflow Diagram:

G start Low/No Yield Observed check_reagent Is HCF₂CHN₂ the precursor? start->check_reagent yes_diazo Yes check_reagent->yes_diazo Yes no_diazo No (e.g., sulfonium salt) check_reagent->no_diazo No instability Primary Suspect: Reagent Instability & β-Hydride Elimination yes_diazo->instability flow_setup Action: Implement Continuous-Flow Setup instability->flow_setup catalyst_screen Action: Screen Alternative Catalysts (Rh₂(esp)₂, CuI, Fe(TPP)Cl) instability->catalyst_screen re_evaluate Re-evaluate Yield flow_setup->re_evaluate catalyst_screen->re_evaluate success Success: Optimize Conditions re_evaluate->success Improved failure Still Low Yield: Consult Further Literature re_evaluate->failure Not Improved

Caption: Troubleshooting workflow for low yields in difluoromethylcyclopropanation.

Issue 2: Poor or Uncontrollable Diastereoselectivity

Question: My reaction is producing the desired difluoromethylated cyclopropane, but as a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Controlling diastereoselectivity is a central challenge in cyclopropanation chemistry. The stereochemical outcome is determined during the transition state of the carbene transfer to the alkene. Selectivity can be influenced by steric hindrance, electronic effects, and catalyst-substrate interactions.

Root Cause Analysis:
  • Small Steric Profile of the Carbene: The difluoromethylcarbene is relatively small, leading to low intrinsic steric bias during its approach to the alkene.

  • Non-Optimized Catalyst/Ligand: The catalyst's ligand architecture is the primary tool for inducing stereoselectivity. An achiral or poorly matched chiral catalyst will not create a sufficiently differentiated energetic landscape for the formation of one diastereomer over the other.

  • Substrate Limitations: For some alkene substrates, achieving high diastereoselectivity is inherently difficult without a strong directing group or a highly sophisticated catalyst.

Recommended Solutions & Protocols:

Solution A: Employ a Chiral Catalyst for Asymmetric Induction

For substrates where high diastereoselectivity is the goal, switching to a well-defined chiral catalyst is the most powerful approach. This is essential for both diastereocontrol and enantioinduction.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Cyclopropanation [4]

This method is particularly effective for the cyclopropanation of difluoromethylated olefins with diazo compounds.

  • Catalyst: Rh₂((S)-BTPCP)₄ (Davies' catalyst) is a highly effective catalyst for achieving both high diastereoselectivity (up to 20:1 d.r.) and enantioselectivity (up to 99% ee).[4][5]

  • General Procedure:

    • To a solution of the difluoromethylated olefin (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM), add the rhodium catalyst (0.5-2 mol%).

    • Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate) (1.1 - 1.5 eq.) in the same solvent via syringe pump over several hours at a controlled temperature (e.g., 0 °C to 25 °C).

    • Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the mixture and purify by column chromatography.

Solution B: Substrate-Directed Control

If the substrate contains a coordinating group (e.g., hydroxyl, amide), this functionality can be exploited to direct the approach of the metal-carbene complex, thereby controlling diastereoselectivity.

  • Allylic Alcohols: The hydroxyl group can coordinate to the metal center of the carbene intermediate, forcing a specific trajectory of addition.

  • Amide Groups: In some cases, the coordination of an amide group to the catalyst has been shown to improve diastereoselectivity.[2]

Decision Tree for Diastereoselectivity Control:

G start Poor Diastereoselectivity (d.r. ≈ 1:1) check_catalyst Is the catalyst chiral? start->check_catalyst no_chiral No check_catalyst->no_chiral No yes_chiral Yes check_catalyst->yes_chiral Yes use_chiral Action: Switch to a chiral catalyst (e.g., Rh₂(S)-BTPCP)₄) no_chiral->use_chiral check_substrate Does the substrate have a coordinating group (OH, Amide)? yes_chiral->check_substrate no_directing No check_substrate->no_directing No yes_directing Yes check_substrate->yes_directing Yes optimize_ligand Action: Screen other chiral ligands/ catalysts to improve facial selectivity. no_directing->optimize_ligand exploit_directing Action: Optimize conditions (solvent, temp) to favor coordination control. yes_directing->exploit_directing

Caption: Decision-making process for improving diastereoselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why can't I just use protocols for trifluoromethyl (CF₃) cyclopropanation for my difluoromethyl (CF₂H) synthesis?

A: While structurally similar, the CF₃ and CF₂H groups have significantly different electronic properties that impact reagent stability and reactivity. The C-H bond in the CF₂H group is relatively acidic and can participate in side reactions like β-hydride elimination when coordinated to a metal, a pathway unavailable to the CF₃ group.[1] Furthermore, difluoromethyl diazoalkanes are markedly less stable than their trifluoromethyl counterparts, requiring specialized handling like continuous-flow generation.[1]

Q2: My reaction with an electron-deficient alkene (e.g., an acrylate) is not working. What is the issue?

A: The success of metal-catalyzed cyclopropanation is highly dependent on the electronics of the alkene. The reaction is generally favored with electron-rich or neutral alkenes. Electron-deficient alkenes are less nucleophilic and react more sluggishly with the electrophilic metal-carbene intermediate. In some cases, they may not react at all under standard conditions.[2] To overcome this, you may need to switch to a more reactive carbene precursor or a different synthetic strategy altogether, such as a Michael-initiated ring closure (MIRC) reaction.

Q3: Are there alternatives to diazo chemistry for introducing the CF₂H-cyclopropane motif?

A: Yes. While diazo chemistry is common, concerns over safety and stability have driven the development of alternatives.

  • Sulfonium Ylids/Salts: Reagents like Ph₂S⁺CH₂CF₂H OTf⁻ can serve as difluoromethylcarbene precursors, often catalyzed by iron or copper complexes.[3] These are typically more stable than diazo compounds.

  • Enyne Cycloisomerization: Rhodium(II)-catalyzed asymmetric cycloisomerization of 1,6-enynes provides an atom-economical route to chiral difluoromethylated cyclopropanes with high yields and enantioselectivity.[6]

  • Desymmetric Difluoromethylation of Cyclopropenes: A newer strategy involves the copper-catalyzed nucleophilic difluoromethylation of a cyclopropene, which can then be functionalized further.[7]

Q4: I am having trouble purifying my difluoromethylated cyclopropane. It seems volatile. Any tips?

A: Fluorinated compounds, including difluoromethylated cyclopropanes, are often more volatile than their non-fluorinated analogs. Significant product loss can occur during solvent removal and purification.

  • Solvent Removal: Use a rotary evaporator at low temperature and reduced pressure. Avoid heating the flask.

  • Chromatography: Consider using a less aggressive stationary phase. If the product is sensitive to silica gel, try using deactivated silica (with triethylamine) or alumina.

  • Distillation: For thermally stable, volatile products, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an effective purification method that minimizes contact with stationary phases.

References

Technical Support Center: Purification of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-(difluoromethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

The unique combination of a cyclopropane ring and a difluoromethyl group imparts specific physicochemical properties that can make purification non-trivial. This guide provides not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: Common Impurities and Their Origins

Effective purification begins with understanding the potential impurities. The synthesis of this compound often involves the hydrolysis of an ester precursor, such as an ethyl or methyl ester.[1] Therefore, the most common impurities are typically related to the starting materials and intermediates of the synthetic route.

Table 1: Common Byproducts and Their Potential Sources

ImpurityChemical StructurePotential Source
Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylateCHF₂-c(C₃H₄)-COOEtIncomplete hydrolysis of the ester precursor.
Starting materials for cyclopropanationVariesUnreacted reagents from the cyclopropanation step.[2]
Ring-opened byproductse.g., derivatives of butenoic acidThermal or acid-catalyzed rearrangement of the cyclopropane ring, although less common under standard conditions.
Residual solventse.g., Toluene, THF, DichloromethaneSolvents used during the synthesis and work-up procedures.

Purification Workflow Overview

The general strategy for purifying this compound involves an initial work-up, followed by either crystallization or column chromatography, and finally, a thorough drying process. The choice between crystallization and chromatography will depend on the nature and quantity of the impurities.

PurificationWorkflow Crude_Product Crude Product (Post-Workup) Purity_Assessment_1 Purity Assessment (TLC, ¹H NMR) Crude_Product->Purity_Assessment_1 Decision Impurity Profile? Purity_Assessment_1->Decision Crystallization Crystallization Decision->Crystallization High purity, minor impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex mixture, close-running spots Purity_Assessment_2 Purity Assessment (HPLC, NMR) Crystallization->Purity_Assessment_2 Column_Chromatography->Purity_Assessment_2 Drying Drying under High Vacuum Purity_Assessment_2->Drying Pure_Product Pure Product (>95%) Drying->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address common issues you may encounter.

Crystallization Troubleshooting

Q1: I've isolated my crude this compound, and the initial NMR looks fairly clean. Should I opt for crystallization?

A1: Yes, if your initial analysis (e.g., ¹H NMR) shows the desired product as the major component with minor impurities, crystallization is an excellent and often more scalable purification method than chromatography. Carboxylic acids, in general, tend to form stable crystal lattices.[3]

Q2: My attempt to crystallize the compound resulted in an oil, not a solid. What went wrong?

A2: "Oiling out" is a common problem in crystallization and can occur for several reasons:

  • Supersaturation was too high: The solution was cooled too quickly, or too much anti-solvent was added at once.

  • Inappropriate solvent system: The chosen solvent system may not be suitable for inducing crystallization of your compound.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

Troubleshooting Steps:

  • Re-dissolve and cool slowly: Heat the mixture to re-dissolve the oil. Then, allow it to cool to room temperature very slowly, followed by gradual cooling in a refrigerator.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to induce crystallization.

  • Re-evaluate your solvent system: A good crystallization solvent should dissolve your compound when hot but poorly when cold.[4] For a fluorinated carboxylic acid, consider solvent systems like:

    • Toluene

    • Hexanes/Ethyl Acetate

    • Water/Ethanol mixtures[5]

Experimental Protocol: Two-Solvent Crystallization

  • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate).

  • Warm the solution gently.

  • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexanes) dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Column Chromatography Troubleshooting

Q3: My TLC plate shows streaking for the carboxylic acid spot. How can I get clean separation on a column?

A3: Streaking of acidic compounds on silica gel TLC is a common issue due to strong interactions with the stationary phase.[6] This will translate to poor separation and broad peaks during column chromatography.

The Cause: Silica gel is slightly acidic, but the strong hydrogen bonding between the carboxylic acid and the silica surface can lead to this undesirable behavior.

The Solution: Add a small amount of a volatile acid to your eluent system to suppress the deprotonation of your carboxylic acid and reduce its interaction with the silica gel. This forces the acid to remain in its protonated, less polar form.[6]

Recommended Eluent Modifier:

  • Add 0.1-1% acetic acid or formic acid to your solvent system (e.g., Hexane/Ethyl Acetate).

Q4: I'm trying to separate my product from its ethyl ester precursor, but they are running very close together on the TLC plate. What should I do?

A4: Separating compounds with similar polarities is a classic chromatography challenge. The ester is less polar than the carboxylic acid, but the difference may not be large enough for easy separation.

Troubleshooting Steps:

  • Optimize the Solvent System: Test a range of solvent polarities. Aim for an Rf value of around 0.2-0.3 for your target compound on the TLC plate for the best separation on the column.[7][8]

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar ester first. Then, gradually increase the polarity of the eluent to elute your more polar carboxylic acid. This can provide better separation than isocratic (constant solvent mixture) elution.[7]

  • Increase the Column Length/Silica Amount: A longer column with a higher ratio of silica gel to crude material (e.g., 50:1 to 100:1 by weight) will provide more theoretical plates for separation.[9]

Experimental Protocol: Gradient Column Chromatography

  • Prepare the Column: Dry pack the column with silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your starting eluent and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.[7]

  • Run the Gradient:

    • Start with a low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Acetic Acid) to elute the non-polar impurities and the ester.

    • Gradually increase the polarity (e.g., to 80:20 Hexane/Ethyl Acetate + 0.5% Acetic Acid) to elute your target carboxylic acid.

  • Monitor the Fractions: Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Remember that acetic acid will also need to be removed, which may require co-evaporation with a solvent like toluene or drying under high vacuum.

Chromatography cluster_0 Column Setup cluster_1 Elution cluster_2 Analysis & Isolation Dry_Pack Dry pack silica gel Load_Sample Load sample (dry or wet) Dry_Pack->Load_Sample Start_Gradient Start with low polarity eluent (e.g., 95:5 Hex/EtOAc + 0.5% AcOH) Load_Sample->Start_Gradient Increase_Polarity Gradually increase polarity (e.g., to 80:20 Hex/EtOAc + 0.5% AcOH) Start_Gradient->Increase_Polarity Elute ester Collect_Fractions Collect fractions Increase_Polarity->Collect_Fractions Elute carboxylic acid TLC_Analysis Analyze fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine pure fractions TLC_Analysis->Combine_Pure Evaporate Evaporate solvent & modifier Combine_Pure->Evaporate

References

Technical Support Center: Synthesis of Difluoromethyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluoromethyl cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of introducing the valuable difluoromethylcyclopropyl moiety into their molecules. Drawing from established principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during these synthetic transformations.

Introduction: The Importance and Challenges of Difluoromethyl Cyclopropanation

The gem-difluorocyclopropane unit is a highly sought-after motif in medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and lipophilicity that can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. However, the synthesis of these structures is not without its challenges. The generation and reaction of the key intermediate, difluorocarbene (:CF₂), requires careful control to achieve high yields and selectivities while minimizing common side reactions. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating difluorocarbene for cyclopropanation?

A1: The choice of difluorocarbene precursor is critical and depends on the substrate's functional group tolerance, scalability, and safety considerations. Some of the most prevalent methods include:

  • Thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa): A classic, cost-effective method, though it often requires high temperatures.

  • Dolbier's reagent (TFDA, CF₃CO₂ZnCF₂H): Offers good reactivity and functional group tolerance.

  • Fluoroform (CHF₃): An inexpensive, though gaseous, precursor that can be deprotonated to form the trifluoromethyl anion, which then eliminates fluoride to generate difluorocarbene.[4]

  • Other reagents: A variety of other precursors, such as (bromodifluoromethyl)phosphonium salts and difluorodiazirine, have also been developed for specific applications.[5]

Q2: Why is my difluoromethyl cyclopropanation reaction showing low or no conversion?

A2: Low conversion can stem from several factors related to the generation and reactivity of difluorocarbene:

  • Inefficient carbene generation: The conditions for generating :CF₂ might be suboptimal. This could be due to an inappropriate base, insufficient temperature, or degradation of the precursor.

  • Low reactivity of the alkene: Difluorocarbene is an electrophilic species and reacts more readily with electron-rich alkenes. Electron-deficient olefins can be challenging substrates for cyclopropanation.[6]

  • Carbene trapping by other nucleophiles: If other nucleophilic species are present in the reaction mixture (e.g., water, alcohols, or certain solvents), they can compete with the alkene for the difluorocarbene.

  • Steric hindrance: Highly substituted or sterically hindered alkenes may react sluggishly.[7]

Q3: What factors influence the stereoselectivity of difluoromethyl cyclopropanation?

A3: The stereochemistry of the starting alkene is generally retained in the cyclopropane product, as the addition of singlet difluorocarbene is a concerted process.[8][9] Therefore, a cis-alkene will yield a cis-cyclopropane, and a trans-alkene will give a trans-product. For prochiral alkenes, achieving high enantioselectivity typically requires the use of chiral catalysts, such as rhodium or copper complexes with chiral ligands.[10]

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific side reactions that can occur during difluoromethyl cyclopropane synthesis and provides actionable troubleshooting steps.

Issue 1: Formation of Tetrafluoroethylene (TFE) and Other Perfluoroalkenes

Observation: You observe the formation of gaseous byproducts, or your reaction mixture contains oligomeric or polymeric material, potentially arising from the dimerization or polymerization of TFE.

Causality: This side reaction is primarily caused by the self-condensation of difluorocarbene, which is a significant competing pathway, especially at high concentrations of the carbene.

Troubleshooting Protocol:

  • Slow Addition of Precursor/Reagent: Instead of adding the difluorocarbene precursor all at once, employ a slow addition protocol using a syringe pump. This maintains a low, steady-state concentration of the carbene, favoring the intermolecular reaction with the alkene over dimerization.

  • Optimize Reaction Temperature: The rate of carbene generation and its subsequent reactions are temperature-dependent. A lower temperature may reduce the rate of dimerization more than the rate of cyclopropanation. Experiment with a range of temperatures to find the optimal balance.

  • Increase Alkene Concentration: Using the alkene as the solvent or in a high concentration can increase the probability of the carbene reacting with the desired substrate.[8]

Issue 2: Insertion of Difluorocarbene into O-H, N-H, or S-H Bonds

Observation: You isolate byproducts where a difluoromethyl group has been inserted into a hydroxyl, amine, or thiol functionality present in your starting material or solvent.

Causality: Difluorocarbene can react with heteroatom nucleophiles, leading to the formation of difluoromethyl ethers, amines, or sulfides. This is a common side reaction when using substrates containing these functional groups.

Troubleshooting Protocol:

  • Protecting Groups: Protect sensitive functional groups before the cyclopropanation reaction. For example, alcohols can be protected as silyl ethers or esters, and amines can be protected as amides or carbamates.

  • Solvent Selection: Avoid protic solvents like alcohols or water. Use aprotic solvents such as toluene, THF, or dichloromethane.

  • Base Selection: If a base is used for carbene generation, choose one that is non-nucleophilic, such as sodium hydride or potassium tert-butoxide, to minimize competition with the intended reaction.

Issue 3: Formation of Aryl Difluoromethyl Ethers from Phenolic Substrates

Observation: When attempting cyclopropanation on a molecule containing a phenol, you observe significant formation of the corresponding aryl difluoromethyl ether.

Causality: Phenoxides are excellent nucleophiles that can readily trap difluorocarbene.[4] This reaction is often faster than the cyclopropanation of less electron-rich alkenes.

Troubleshooting Protocol:

  • Protection of the Phenol: As with other alcohols, protecting the phenolic hydroxyl group is the most effective strategy. Acetyl or silyl protecting groups are commonly used.

  • Modify Reaction Conditions: In some cases, lowering the reaction temperature may favor the desired cyclopropanation. However, protection is generally the more robust solution.

Issue 4: Michael Addition-Induced Ring Closure (MIRC) Byproducts

Observation: When using α,β-unsaturated carbonyl compounds as substrates, you observe byproducts resulting from a Michael addition followed by intramolecular cyclization, rather than direct cyclopropanation of the double bond.

Causality: The generation of a nucleophilic species in the reaction mixture can lead to a conjugate addition to the electron-deficient alkene. If the nucleophile also contains a leaving group, subsequent intramolecular substitution can form a cyclopropane. While this is a valid method for cyclopropanation, it can be an undesired side reaction if direct carbene addition is the goal.

Troubleshooting Protocol:

  • Reagent Selection: Avoid conditions that generate potent nucleophiles that can act as Michael donors. For direct difluorocarbene addition, methods that do not rely on strong, free nucleophiles are preferable.

  • Substrate Modification: If possible, modify the substrate to be less susceptible to Michael addition, for example, by using a less electron-withdrawing group.

Data Presentation: Comparison of Common Difluorocarbene Precursors

PrecursorTypical ConditionsAdvantagesDisadvantages
ClCF₂COONa High Temperature (e.g., 180 °C in DME)Inexpensive, readily availableHigh temperatures limit functional group tolerance
TMSCF₃ Room temp. to moderate heat with fluoride source (e.g., NaI, TBAF)Mild conditions, good functional group tolerance[2]Stoichiometric use of silicon reagent, can have complex kinetics[1][3]
CHF₃ Basic conditions (e.g., KOH)Very inexpensive starting material[4]Gaseous reagent, requires careful handling
(EtO)₂P(O)CF₂Br Basic conditionsGood for electron-deficient alkenesReagent preparation required

Experimental Protocols

Protocol 1: General Procedure for Difluoromethyl Cyclopropanation using TMSCF₃
  • To a stirred solution of the alkene (1.0 mmol) and sodium iodide (1.5 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon), add TMSCF₃ (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reaction Pathways in Difluoromethyl Cyclopropanation

cluster_0 Difluorocarbene Generation cluster_1 Desired Reaction cluster_2 Common Side Reactions Precursor Precursor :CF2 :CF2 Precursor->:CF2 Activation Product Product :CF2->Product + Alkene TFE TFE :CF2->TFE Dimerization Insertion_Product Insertion_Product :CF2->Insertion_Product + Nu-H Alkene Alkene Alkene->Product Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Insertion_Product

Caption: Competing pathways for difluorocarbene.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield of Difluoromethyl Cyclopropane Check_Conversion Check Starting Material Conversion Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion, Low Product Isolation Check_Conversion->High_Conversion [High Conv.] Carbene_Gen Optimize Carbene Generation Conditions (Temp, Base, Reagent) Low_Conversion->Carbene_Gen [Low Conv.] Side_Reactions Analyze for Side Products (Dimerization, Insertion) High_Conversion->Side_Reactions Alkene_Reactivity Consider Alkene Reactivity (Electron-Rich?) Carbene_Gen->Alkene_Reactivity Purification_Issues Review Purification (Volatility, Stability) Side_Reactions->Purification_Issues

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Stability of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)cyclopropane-1-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure the stability and integrity of this compound throughout your experimental workflows.

Introduction: A Molecule of Unique Characteristics

This compound incorporates three key functional groups that dictate its chemical behavior: a strained cyclopropane ring, an electron-withdrawing difluoromethyl group, and a reactive carboxylic acid. The interplay of these groups presents both unique opportunities in molecular design and specific challenges in handling and formulation. The difluoromethyl group is of growing interest in pharmaceuticals as it can serve as a lipophilic hydrogen bond donor.[1][2] This guide will help you navigate the stability considerations essential for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns stem from the strained cyclopropane ring, which is susceptible to ring-opening under certain conditions, particularly in acidic environments.[3][4] While the difluoromethyl group is generally stable, its strong electron-withdrawing nature can influence the reactivity of the adjacent carboxylic acid and the stability of the cyclopropane ring.

Q2: How does pH affect the stability of the cyclopropane ring in aqueous solutions?

A2: The cyclopropane ring is most vulnerable to degradation under acidic conditions.[3] Acid-catalyzed ring-opening can occur, especially with strong acids and at elevated temperatures.[4] The mechanism likely involves protonation of a carbon-carbon bond in the cyclopropane ring, forming a carbocation intermediate that can be attacked by nucleophiles.[4] Under neutral to moderately basic conditions, the cyclopropane ring is generally more stable.[3]

Q3: What is the expected stability in common organic solvents?

A3: In aprotic solvents such as acetonitrile, THF, and dichloromethane, the compound is expected to be relatively stable, provided no strong acids or bases are present. In protic solvents like methanol and ethanol, the stability will be highly dependent on the residual acidity or basicity of the solvent and any co-reagents.

Q4: Can the carboxylic acid group participate in degradation reactions?

A4: Yes, the carboxylic acid group can undergo typical reactions such as esterification if alcohols are used as solvents, especially under acidic catalysis. While not a degradation pathway in the traditional sense, it is an unwanted side reaction if the integrity of the parent compound is desired.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting & Optimization
Low recovery of the compound from an acidic solution. Acid-catalyzed ring-opening of the cyclopropane moiety.[3][4]1. Use Milder Acids: If acidic conditions are necessary, consider using a weaker organic acid (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄). 2. Control Temperature: Perform reactions at lower temperatures to minimize the rate of the ring-opening reaction. 3. Limit Exposure Time: Reduce the duration of exposure to acidic conditions.
Formation of an unexpected ester by-product. Reaction with an alcohol solvent (e.g., methanol, ethanol).1. Use Aprotic Solvents: Switch to aprotic solvents like acetonitrile, acetone, or THF. 2. Protecting Groups: If the presence of an alcohol is unavoidable, consider protecting the carboxylic acid group.
Inconsistent analytical results (e.g., varying peak areas in HPLC). On-column degradation or instability in the analytical mobile phase.1. Buffer the Mobile Phase: Ensure the mobile phase pH is in a stable range for the compound (ideally neutral to slightly acidic). 2. Sample Diluent: Use a diluent for your samples that is known to be non-reactive (e.g., acetonitrile/water).

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound is the acid-catalyzed opening of the cyclopropane ring.

G start 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid protonation Protonation of Cyclopropane Ring start->protonation H+ (Strong Acid) carbocation Carbocation Intermediate protonation->carbocation Ring Opening ring_opened Ring-Opened Products carbocation->ring_opened Nucleophilic Attack (e.g., by Solvent)

Caption: Acid-catalyzed degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound in various solvents and conditions.

1. Materials and Reagents:

  • This compound

  • Solvents: HPLC-grade water, methanol, acetonitrile

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector, C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in acetonitrile for analysis.

  • Solvent Stability:

    • Prepare solutions of the compound at 0.5 mg/mL in water, methanol, and acetonitrile.

    • Store at room temperature and 40°C for 7 days.

4. Analytical Method:

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

5. Data Analysis:

  • Quantify the peak area of the parent compound in all stressed samples.

  • Calculate the percentage degradation.

  • Observe the appearance of any new peaks, which indicate degradation products.

Summary of Expected Stability

Condition Solvent Expected Stability Potential Degradation Products
Acidic (e.g., pH < 3) AqueousLow to ModerateRing-opened products
Neutral (e.g., pH 6-8) AqueousHigh-
Basic (e.g., pH > 9) AqueousHigh-
Oxidative (H₂O₂) Aqueous/OrganicModerate to HighOxidized species
Thermal (Solid State) N/AHigh-
Room Temperature MethanolModeratePotential for slow esterification
Room Temperature AcetonitrileHigh-

Experimental Workflow Diagram

G start Start: Stability Study prep_stock Prepare 1 mg/mL Stock Solution in ACN start->prep_stock thermal Thermal Stress (Solid, 80°C) start->thermal acid Acid Stress (0.1 M HCl, 60°C) prep_stock->acid base Base Stress (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidative Stress (3% H₂O₂, RT) prep_stock->oxidation neutralize Neutralize Samples (Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis (C18, UV 210 nm) oxidation->hplc thermal->hplc neutralize->hplc data Data Analysis: % Degradation, Impurity Profile hplc->data

Caption: Forced degradation study workflow.

References

Technical Support Center: Managing Reaction Exotherms in Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing reaction exotherms in cyclopropanation. This guide is designed to provide you, a senior application scientist, with in-depth technical information, troubleshooting advice, and practical protocols to ensure the safe and efficient execution of your cyclopropanation experiments.

Frequently Asked Questions (FAQs)
Q1: Why are cyclopropanation reactions often exothermic?

A1: The high exothermicity of many cyclopropanation reactions stems from the significant ring strain of the cyclopropane ring, which is approximately 27 kcal/mol.[1] The formation of this strained ring is an energetically favorable process that releases a substantial amount of energy as heat.[2] The specific reagents used, such as highly reactive carbenes or carbenoids, also contribute to the reaction's enthalpy. For instance, the decomposition of diazo compounds to generate carbenes is a highly exothermic process due to the liberation of stable nitrogen gas.[1][3]

Q2: What are the primary safety hazards associated with uncontrolled cyclopropanation exotherms?

A2: The primary hazard is a runaway reaction, a situation where the rate of heat generation exceeds the rate of heat removal.[4][5] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture or explode.[6][7] Additionally, high temperatures can lead to the decomposition of reagents and products, generating flammable or toxic gases and increasing the formation of impurities.[8] Some cyclopropanating agents, like diazomethane, are not only toxic but also explosive and can detonate with heat, light, or rough surfaces.[1][9]

Q3: Which cyclopropanation methods are known to be particularly energetic?

A3:

  • Reactions involving diazomethane: These are notoriously hazardous due to the explosive nature of diazomethane and the highly exothermic decomposition to a carbene and nitrogen gas.[1][3][9]

  • Simmons-Smith reaction and its modifications (e.g., Furukawa modification): The formation of the organozinc carbenoid is exothermic.[10][11] The Furukawa modification, using diethylzinc, is known to be more reactive and can produce significant exotherms, requiring slow reagent addition and careful temperature monitoring.[10][11]

  • Corey-Chaykovsky reaction: The formation of the sulfur ylide by deprotonation with a strong base can be exothermic, as can the subsequent reaction with the carbonyl compound.[8]

Q4: What immediate steps should I take if I observe a rapid, unexpected temperature rise?

A4: In the event of a suspected runaway reaction, immediate and decisive action is critical.[12]

  • Stop all reagent addition immediately. [12]

  • Enhance cooling: Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask. Add more ice or switch to a colder bath (e.g., ice-salt or dry ice-acetone).[12]

  • If possible and safe, dilute the reaction mixture with a cold, inert solvent to slow the reaction rate and help dissipate heat.

  • Alert colleagues and prepare for emergency shutdown procedures, including having appropriate fire extinguishing equipment (like a Class D extinguisher for metal fires) and personal protective equipment readily available.[13]

Troubleshooting Guide: Uncontrolled Exotherms

This section provides a structured approach to diagnosing and resolving issues related to exothermic events during cyclopropanation.

Symptom Possible Cause(s) Recommended Action(s)
Rapid temperature spike upon reagent addition 1. Reagent addition is too fast. 2. Inadequate cooling. 3. Reaction concentration is too high.1. Reduce the addition rate. Using a syringe pump for slow, controlled addition is highly recommended.[14] 2. Ensure the cooling bath is at the target temperature and provides efficient heat transfer. For larger scale, a jacketed reactor is essential.[8] 3. Dilute the reaction mixture with an appropriate, pre-cooled solvent.[8]
Induction period followed by a sudden, sharp exotherm 1. This is characteristic of some reactions, like certain Simmons-Smith procedures, where an initiator is required to start the reaction.[12] 2. Accumulation of unreacted starting material due to slow initiation.1. Be prepared for a delayed exotherm. Start with a small amount of one reagent and wait for initiation before adding the rest. 2. Ensure proper activation of reagents (e.g., the zinc-copper couple in the Simmons-Smith reaction).[14] 3. Gentle warming of a small spot on the flask can sometimes initiate the reaction, but this must be done with extreme caution.[12]
Localized boiling or charring 1. Poor stirring leading to "hot spots." 2. Addition of a reagent directly into a concentrated area.1. Increase the stirring rate to ensure efficient mixing and uniform temperature distribution.[8][12] 2. Add reagents dropwise into a well-stirred area of the reaction mixture, or add them subsurface if possible.
Low yield and formation of impurities 1. Excessive temperature leading to decomposition of reagents or products. 2. Side reactions becoming dominant at higher temperatures.1. Maintain a consistent, low reaction temperature (e.g., 0 °C or below).[8][15] 2. Optimize the reaction temperature to find a balance between reaction rate and selectivity.[15]
Core Concepts & Best Practices
Understanding the "Why": The Thermodynamics of Cyclopropanation

The driving force behind the exotherm is the conversion of a high-energy starting material (alkene + carbene precursor) to a lower-energy product (cyclopropane). The heat of formation of cyclopropane is significantly higher than its isomer, propene, indicating its inherent instability and the energy released upon its formation.[2] The heat of isomerization of gaseous cyclopropane to gaseous propylene is approximately -7.86 kcal/mole.[16] This energy, the reaction enthalpy (ΔH), is released as heat. The rate of this heat release is what must be carefully managed.

Proactive Exotherm Management

The key to preventing a runaway reaction is to ensure that the rate of heat removal is always greater than the rate of heat generation.[4]

dot

ExothermManagement cluster_generation Heat Generation Rate (Qg) cluster_removal Heat Removal Rate (Qr) Qg Factors: - Reagent Reactivity - Addition Rate - Concentration - Temperature (Arrhenius Law) Control Safe Reaction Control (Qr > Qg) Qg->Control Managed by Slow Addition, Dilution Runaway Runaway Reaction (Qg > Qr) Qg->Runaway Uncontrolled Qr Factors: - Cooling Bath Temp. - Heat Transfer Coefficient - Reactor Surface Area - Stirring Rate Qr->Control Managed by Efficient Cooling, Good Stirring Qr->Runaway Insufficient

Caption: Decision workflow for managing reaction exotherms.

Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol emphasizes slow addition to control the exotherm from the decomposition of the diazo compound.

Materials:

  • Alkene (1.0 mmol)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%)[14]

  • Ethyl diazoacetate (EDA, 1.2 mmol)[14]

  • Anhydrous solvent (e.g., CH₂Cl₂, 10 mL)[14]

  • Syringe pump

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and half of the solvent (5 mL).[14]

  • Add the dirhodium(II) catalyst.[14]

  • Prepare a solution of ethyl diazoacetate (1.2 mmol) in the remaining solvent (5 mL).[14]

  • Crucial Step for Exotherm Control: Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[14] This slow addition ensures that the concentration of the highly reactive carbene intermediate remains low at any given time, allowing the heat generated to be safely dissipated.

  • After the addition is complete, continue stirring for an additional 1-2 hours or until analysis (TLC/GC-MS) indicates complete consumption of the starting material.[14]

  • Quenching: Carefully quench the reaction by adding a few drops of acetic acid to decompose any residual diazo compound.[14]

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography.[14]

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol highlights the importance of low temperature and controlled reagent addition.

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous dichloromethane (to make a 0.1 M solution)

  • Diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes)[14]

  • Diiodomethane (2.0 equiv)[14]

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkene and anhydrous dichloromethane.[14]

  • Cool the solution to 0 °C in an ice bath.[14]

  • Crucial Step for Exotherm Control: Add the diethylzinc solution dropwise. A slight exotherm may be observed. Ensure the internal temperature does not rise significantly.[14]

  • After stirring for 15 minutes, add the diiodomethane dropwise. This step is often highly exothermic. The rate of addition should be controlled to maintain the internal temperature at or below the desired setpoint.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[14]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride.[10][14] This will react with any remaining organozinc species.

  • Proceed with standard aqueous workup and purification.[14]

Protocol 3: Emergency Quenching of a Runaway Reaction

This is a generalized emergency procedure. The specific quenching agent may vary. Always consult safety data sheets and internal safety protocols before performing any reaction.

Objective: To rapidly cool and dilute the reaction to halt the accelerating exotherm.

Procedure:

  • Cease all reagent addition.

  • If the reaction is on a small scale and it is safe to do so, prepare a large, pre-chilled "quench pot" containing a suitable, high-boiling point, inert solvent (e.g., toluene) and a mild quenching agent like isopropanol.[13]

  • Under a fume hood and behind a blast shield, carefully and slowly transfer the reacting mixture via cannula into the vigorously stirred quench pot. The large volume of cold solvent will absorb the heat and dilute the reactants.

  • Once the initial vigorous reaction in the quench pot subsides, continue to add the quenching agent slowly. For pyrophoric materials, a sequence of isopropanol, then an isopropanol/water mixture, and finally water is a common practice.[13]

  • Allow the quenched mixture to stir and slowly warm to room temperature before proceeding with disposal according to your institution's guidelines.[13]

dot

Quenching_Workflow Start Runaway Exotherm Detected Stop_Addition Stop All Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance External Cooling Stop_Addition->Enhance_Cooling Prepare_Quench Prepare Cold Quench Pot (Inert Solvent + Quencher) Enhance_Cooling->Prepare_Quench Transfer Slowly Transfer Reaction Mixture to Quench Pot Prepare_Quench->Transfer Monitor Monitor Temperature and Off-Gassing Transfer->Monitor Neutralize Neutralize and Dispose Monitor->Neutralize End Reaction Secured Neutralize->End

Caption: Emergency quenching workflow for a runaway reaction.

Advanced Topics: Reaction Calorimetry

For process development and scale-up, understanding the thermal profile of your cyclopropanation is crucial. Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction in real-time.[17]

Why is it important?

  • Quantifies Heat Release: Determines the total heat of reaction (ΔH) and the maximum rate of heat release.

  • Simulates Failure Scenarios: Adiabatic calorimetry can simulate a "worst-case scenario" of cooling failure, allowing you to determine the maximum temperature and pressure reached.[17]

  • Safe Scale-Up: Provides essential data for designing cooling systems for larger reactors to prevent thermal runaway.[4]

Calorimetry Parameter Significance for Safety
Heat of Reaction (ΔH) Total energy that will be released. A higher value indicates a more energetic reaction.
Maximum Heat Flow (q_max) The peak rate of heat generation. The reactor's cooling system must be able to handle this rate.
Adiabatic Temperature Rise (ΔT_ad) The theoretical temperature increase if no heat is removed. This helps assess the severity of a potential runaway.

References

Technical Support Center: Optimizing Catalyst Loading for Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for rhodium-catalyzed cyclopropanation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cyclopropanation reactions, with a specific focus on catalyst loading. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a standard rhodium-catalyzed cyclopropanation reaction?

A: For many standard applications, a catalyst loading of 0.5-1.0 mol% is a common starting point.[1] However, the optimal loading is highly dependent on the specific substrates, the chosen rhodium catalyst, and the desired outcome in terms of yield, diastereoselectivity, and enantioselectivity. For instance, reactions involving donor/acceptor carbenes are often efficient even at very low catalyst loadings.[1][2] In some cases, catalyst loadings as low as 0.001 mol% have been successfully employed while maintaining high enantioselectivity.[1]

It's crucial to recognize that simply increasing catalyst loading may not always lead to better results and can sometimes introduce complications such as increased side reactions or difficulties in product purification.[3] Therefore, a systematic optimization of catalyst loading is recommended for each new substrate combination.

Q2: My reaction yield is low. Should I simply increase the catalyst loading?

A: While insufficient catalyst can lead to low conversion and consequently low yield, it is not the only factor to consider. Before increasing the catalyst loading, it is important to investigate other potential causes. Incrementally increasing the catalyst loading, for example from 1 mol% to 5 mol%, can help determine the optimal concentration.[4]

Here's a troubleshooting workflow to consider:

Low_Yield_Troubleshooting start Low Reaction Yield check_catalyst Verify Catalyst Activity & Purity start->check_catalyst check_diazo Assess Diazo Compound Stability & Purity check_catalyst->check_diazo Catalyst OK sub_catalyst Source, age, activation check_catalyst->sub_catalyst check_alkene Evaluate Alkene Reactivity check_diazo->check_alkene Diazo OK sub_diazo Slow addition, purity check_diazo->sub_diazo optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Addition Rate) check_alkene->optimize_conditions Alkene OK sub_alkene Electron-richness, sterics check_alkene->sub_alkene increase_loading Incrementally Increase Catalyst Loading optimize_conditions->increase_loading Conditions Optimized

Caption: Troubleshooting workflow for low reaction yield.

Key considerations before increasing catalyst loading:

  • Decomposition of the Diazo Compound: Diazo compounds can be unstable.[4] Slow addition using a syringe pump is crucial to minimize side reactions like dimerization.[4] Also, ensure the diazo compound is pure and free from acidic impurities that can cause decomposition.[4]

  • Reactivity of the Alkene: Electron-rich alkenes are generally more reactive in cyclopropanations.[4] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system might be necessary.[4] Sterically hindered alkenes may require longer reaction times or higher temperatures.[4]

  • Catalyst Deactivation: The presence of impurities, such as water or oxygen, can deactivate the catalyst.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[4] Certain functional groups, particularly thiols, can act as strong ligands for the rhodium center, leading to the formation of inactive complexes.[5]

Q3: How does catalyst loading affect the diastereoselectivity and enantioselectivity of the reaction?

A: Catalyst loading can have a significant impact on both diastereoselectivity and enantioselectivity, although the relationship is not always straightforward.

  • Diastereoselectivity: The choice of rhodium catalyst, particularly the steric bulk of its ligands, plays a critical role in determining diastereoselectivity.[6][7] For instance, catalysts with bulkier carboxylate ligands have been shown to suppress side reactions and favor the formation of a specific diastereomer.[6][7] While catalyst loading can influence reaction kinetics, the inherent stereochemical preference is primarily dictated by the catalyst structure. However, at very low catalyst loadings, catalyst degradation pathways could potentially alter the active catalytic species, leading to a loss of selectivity.

  • Enantioselectivity: High enantioselectivity is a key goal in asymmetric cyclopropanation. The choice of the chiral ligand on the rhodium catalyst is the most critical factor.[4] However, reaction conditions, including catalyst loading, can modulate the enantiomeric excess (ee). Studies have shown that highly enantioselective cyclopropanations can be achieved at catalyst loadings as low as 0.001 mol%, but this often requires careful optimization of other parameters like solvent and temperature.[1] In some cases, a slight excess of the olefin can help maintain high enantioselectivity at very low catalyst loadings, possibly by stabilizing the reactive rhodium carbene intermediate.[8]

Q4: I am observing catalyst deactivation. What are the common causes and how can I mitigate them?

A: Catalyst deactivation can manifest as a sluggish or stalled reaction. Common causes include:

  • Poisoning by Substrates or Impurities: As mentioned, certain functional groups like thiols can irreversibly bind to the rhodium center.[5] Impurities in reagents or solvents can also act as inhibitors.[4]

    • Mitigation: Use highly purified reagents and solvents. If sulfur-containing substrates are unavoidable, consider catalysts with higher tolerance to sulfur or employ strategies to protect the sulfur functionality during the reaction.[5]

  • Dimerization of the Carbene Intermediate: At low substrate concentrations or with highly reactive carbenes, dimerization to form an alkene can be a significant side reaction that consumes the active catalytic species.[9]

    • Mitigation: Slow addition of the diazo compound is a key strategy to maintain a low concentration of the carbene intermediate and favor the desired reaction with the alkene.[4]

  • Oxidative or Thermal Degradation: Although rhodium(II) catalysts are generally robust, prolonged reaction times at elevated temperatures or exposure to air can lead to degradation.

    • Mitigation: Conduct reactions under an inert atmosphere and at the lowest effective temperature.[4][7]

Section 2: Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Unreactive alkene. 3. Decomposition of diazo compound. 4. Presence of inhibitors (water, oxygen).1. Verify catalyst source and age; incrementally increase catalyst loading (e.g., from 0.5 mol% to 2 mol%).[4] 2. For electron-deficient alkenes, consider a more reactive carbene source or a different catalyst system.[4] 3. Use a syringe pump for slow addition of a pure diazo compound.[4] 4. Ensure anhydrous conditions and an inert atmosphere.[4]
Poor Diastereoselectivity 1. Suboptimal catalyst choice. 2. Unfavorable reaction temperature.1. Screen different rhodium catalysts, particularly those with sterically demanding ligands which can enhance diastereoselectivity.[7] 2. Lowering the reaction temperature can sometimes improve diastereoselectivity.[6][7]
Low Enantioselectivity 1. Inappropriate chiral ligand/catalyst for the substrate. 2. Suboptimal solvent or temperature.1. Screen a library of chiral rhodium catalysts to find the best match for your specific substrate.[10] 2. Evaluate different solvents, as solvent polarity can influence enantioselectivity.[4] Lowering the temperature is a common strategy to improve enantiomeric excess.[4]
Formation of Side Products (e.g., carbene dimers) 1. High concentration of the diazo compound/carbene intermediate.1. Employ slow addition of the diazo compound using a syringe pump to maintain a low concentration of the reactive intermediate.[4][9]

Section 3: Experimental Protocols

General Protocol for a Trial Rhodium-Catalyzed Cyclopropanation

This protocol provides a starting point for optimizing your reaction.

  • Preparation:

    • Oven-dry all glassware and allow to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Ensure all solvents and reagents are anhydrous and of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

    • Add the alkene (1.0 mmol, 1.0 equiv) and the anhydrous solvent (e.g., dichloromethane).

  • Diazo Addition:

    • Dissolve the diazo compound (1.2 mmol, 1.2 equiv) in the anhydrous solvent.

    • Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 4-8 hours at the desired temperature (typically room temperature is a good starting point).[4]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol for Catalyst Loading Optimization
  • Set up Parallel Reactions: Prepare a series of small-scale reactions following the general protocol above.

  • Vary Catalyst Loading: In each reaction vial, vary the catalyst loading systematically. A good range to screen initially would be 0.1 mol%, 0.5 mol%, 1.0 mol%, and 2.0 mol%.

  • Maintain Consistent Conditions: Keep all other reaction parameters (substrate concentrations, temperature, addition time, solvent) constant across all reactions.

  • Analysis: After a set reaction time, quench all reactions and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard or GC with a calibrated response factor) to determine the yield and diastereomeric ratio. For chiral reactions, analyze the enantiomeric excess by chiral HPLC or SFC.

  • Data Interpretation: Plot the yield, dr, and ee as a function of catalyst loading to identify the optimal range.

Section 4: Visualizing the Catalytic Cycle

The catalytic cycle of rhodium-catalyzed cyclopropanation is a fundamental concept for understanding the reaction mechanism.

Catalytic_Cycle Rh2L4 Rh₂(L)₄ Diazo_Complex Rh₂(L)₄•N₂CHR Rh2L4->Diazo_Complex + N₂CHR Carbene Rh₂(L)₄=CHR Diazo_Complex->Carbene - N₂ Alkene_Complex Alkene Complex Carbene->Alkene_Complex + Alkene Alkene_Complex->Rh2L4 - Cyclopropane Cyclopropane Cyclopropane N2 N₂ Diazo N₂CHR Alkene Alkene

References

Technical Support Center: Diastereoselectivity in Fluorinated Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for fluorinated cyclopropane synthesis. The strategic introduction of fluorinated cyclopropanes into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a unique combination of conformational rigidity and beneficial pharmacokinetic properties.[1][2][3] However, controlling the stereochemical outcome of these syntheses, particularly diastereoselectivity, remains a significant challenge for many researchers.

This guide is designed to move beyond simple protocols and provide a deeper understanding of the factors that govern stereoselection in these critical reactions. We will explore common issues, provide actionable troubleshooting steps based on mechanistic principles, and answer frequently asked questions to empower you in the lab.

Part 1: Troubleshooting Guide - Common Diastereoselectivity Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To improve selectivity, you must increase this energy gap.

Root Cause Analysis & Solutions:

  • Cause A: Insufficient Substrate-Based Control. Your starting material may lack a sufficiently powerful directing group or a stereocenter that can effectively bias the approach of the incoming reagent.

    • Solution 1 (For Allylic Alcohols): In Simmons-Smith type cyclopropanations, the hydroxyl group is a powerful directing element.[4] The zinc carbenoid coordinates to the oxygen, directing the carbene delivery to the same face of the double bond.[5] If selectivity is poor, ensure your conditions favor this coordination. Using diethylzinc (Furukawa conditions) in a non-complexing solvent can enhance the electrophilicity of the zinc reagent and strengthen this interaction.[4]

    • Solution 2 (Introduce a Chiral Auxiliary): For reactions like Michael-Initiated Ring Closure (MIRC) or carbene additions to electron-deficient alkenes, attaching a bulky chiral auxiliary (e.g., an oxazolidinone) to your substrate can provide the necessary steric hindrance to favor one reaction trajectory.[6][7][8]

  • Cause B: Inadequate Reagent or Catalyst Control. The catalyst or reagent may not be sterically or electronically demanding enough to differentiate between the competing reaction pathways.

    • Solution 1 (Screen Catalysts): For metal-catalyzed reactions, particularly with diazo compounds, the choice of catalyst is paramount. If a standard catalyst like Rh₂(OAc)₄ fails, screen a panel of chiral dirhodium catalysts. For instance, adamantylglycine-derived complexes like Rh₂(R-PTAD)₄ have shown high diastereoselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes.[9]

    • Solution 2 (Modify the Carbene Source): In monofluorocyclopropanation, the choice of carbene source matters. Diarylfluoromethylsulfonium salts have been used to develop a trans-selective Johnson-Corey-Chaykovsky reaction, offering an alternative to other methods that may give poor selectivity.[10]

  • Cause C: Unfavorable Reaction Conditions. Higher temperatures provide more thermal energy, which can help the reaction overcome the higher-energy transition state, thus eroding selectivity.

    • Solution 1 (Lower the Temperature): Reducing the reaction temperature is one of the most effective ways to enhance diastereoselectivity. This makes the reaction more sensitive to small differences in activation energy.

    • Solution 2 (Solvent Screening): The solvent can influence the conformation of the substrate and the transition state. A screen of solvents with varying polarity and coordinating ability is often worthwhile.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Problem: Poor Diastereoselectivity (d.r. ≈ 1:1) cause1 Cause: Insufficient Substrate Control start->cause1 cause2 Cause: Ineffective Reagent/Catalyst start->cause2 cause3 Cause: Unfavorable Conditions start->cause3 sol1a Enhance Directing Group Effect (e.g., for Allylic Alcohols) cause1->sol1a sol1b Introduce/Change Chiral Auxiliary cause1->sol1b sol2a Screen Chiral Catalysts (e.g., Rh₂(S-PTAD)₄) cause2->sol2a sol2b Change Carbene Source (e.g., Sulfonium Salts) cause2->sol2b sol3a Lower Reaction Temperature cause3->sol3a sol3b Solvent Screening cause3->sol3b

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Question 2: I'm synthesizing a gem-difluorocyclopropane, but the yield is low and I observe significant side products. How can I fix this?

Answer: The generation of difluorocarbene (:CF₂) often requires harsh conditions, and the carbene itself is highly reactive and can dimerize or react undesirably.[11] Optimizing the generation method and reaction conditions is crucial.

Root Cause Analysis & Solutions:

  • Cause A: Inefficient Carbene Generation/Transfer. The precursor for :CF₂ may not be decomposing efficiently under your conditions, or the generated carbene is not being trapped effectively by the alkene.

    • Solution 1 (Change the Precursor): The choice of :CF₂ source is critical. Sodium chlorodifluoroacetate (ClCF₂COONa) often requires high temperatures.[7] Trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent) with an initiator like NaI is a popular and often milder alternative.[7] For challenging substrates, exploring other sources like TFDA (trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate) may be beneficial.[11]

    • Solution 2 (Consider Flow Chemistry): For highly reactive intermediates like :CF₂, using a flow reactor can improve results by ensuring the carbene is generated in the immediate presence of a high concentration of the alkene substrate, minimizing dimerization and side reactions.[7]

  • Cause B: Poor Alkene Reactivity. Difluorocarbene is electrophilic. Electron-deficient alkenes (e.g., those with -CO₂R, -CN, or -SO₂R groups) react sluggishly, allowing the carbene to decompose.[8]

    • Solution 1 (Change Synthetic Strategy): If direct cyclopropanation is failing, consider an alternative route. For example, a Michael-initiated ring closure (MIRC) starting with a fluorinated building block can be highly effective for accessing functionalized monofluorinated cyclopropanes and may be adaptable.[12]

    • Solution 2 (Biocatalysis): When chemocatalytic methods fail, biocatalysis can be a powerful alternative. Engineered myoglobin-based catalysts have been shown to cyclopropanate gem-difluoro alkenes with excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity, a transformation not readily accessible by other means.[1][2][3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing diastereoselectivity in these reactions?

Diastereoselectivity arises from the differential energetic cost of forming two or more diastereomeric transition states. The key is to maximize this energy difference. Control can be exerted in three main ways:

  • Substrate Control: An existing chiral center in the substrate (e.g., an allylic alcohol) or a covalently attached chiral auxiliary sterically or electronically directs the reagent to a specific face of the molecule.[4][6]

  • Reagent/Catalyst Control: A chiral reagent or, more commonly, a chiral catalyst creates a chiral environment around the reactants. The substrate will preferentially adopt a low-energy arrangement within this chiral pocket to react, leading to one diastereomer over the other.[9][13]

  • Condition Control: Temperature and solvent influence the flexibility of molecules and the stability of transition states. Lower temperatures generally "freeze out" higher-energy pathways, leading to better selectivity.[14]

Q2: How exactly does a hydroxyl group direct a Simmons-Smith cyclopropanation?

This is a classic example of substrate control. The reaction involves an organozinc carbenoid (e.g., ICH₂ZnI). The Lewis acidic zinc atom in the carbenoid coordinates to the Lewis basic oxygen of the allylic alcohol. This brings the reactive "CH₂" unit into close proximity with one face of the C=C double bond, leading to a highly organized, chair-like six-membered transition state. The carbene is then delivered intramolecularly to this proximal face, resulting in high syn diastereoselectivity relative to the hydroxyl group.[4][5]

Mechanism of Hydroxyl-Directed Cyclopropanation

G cluster_0 Allylic Alcohol + Zinc Carbenoid cluster_1 Coordinated Intermediate cluster_2 Syn-Product R-CH(OH)-CH=CH2 Allylic Alcohol Coord [Complex Formation] R-CH(OH)-CH=CH2->Coord ICH2ZnI Carbenoid ICH2ZnI->Coord TS Chair-like Transition State (Zn coordinates to O and alkene π-system) Product syn-Cyclopropyl Carbinol TS->Product Directed CH₂ delivery

Caption: Coordination of the zinc carbenoid directs carbene delivery.

Q3: What is the "trans-fluorine effect" and how is it relevant?

The "trans-fluorine effect" refers to the electronic influence of a fluorine atom on a substituent located trans to it on a cyclopropane ring. DFT calculations have shown that a fluorine atom can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of a trans-disposed carbonyl group.[15] This makes the trans position more susceptible to nucleophilic attack. This principle was cleverly exploited in the diastereoselective synthesis of fluorocyclopropyl cabozantinib analogs, where selective hydrolysis of the ester group trans to the fluorine atom was the key step.[15] This demonstrates that fluorine is not just a sterically small substituent; its powerful electronic effects can be harnessed to control reactivity and selectivity.[15]

Q4: When should I consider a biocatalytic approach for my synthesis?

You should consider biocatalysis when conventional chemical methods provide poor selectivity or fail altogether.[1][16] This is particularly relevant for:

  • Highly Challenging Substrates: Such as certain gem-difluoro alkenes where chemocatalytic methods for asymmetric cyclopropanation are underdeveloped.[1][2]

  • Access to Specific Stereoisomers: Engineered enzymes, like myoglobins or other hemoproteins, can be computationally designed and evolved to produce any of the four possible stereoisomers of a cyclopropane from the same starting materials, offering complete stereodivergence.[17][18]

  • High Selectivity Requirements: Biocatalytic systems can offer extremely high diastereo- and enantioselectivity (often >99% d.r. and e.e.) under mild, environmentally friendly conditions (e.g., aqueous buffer, room temperature).[1][3]

Part 3: Experimental Protocol Example

Protocol: Hydroxyl-Directed Diastereoselective Monofluorocyclopropanation of a Chiral Allylic Alcohol

This protocol is a representative example based on the principles of zinc-mediated cyclopropanation, adapted for a fluorinated carbenoid.[19]

Objective: To synthesize a monofluorinated cyclopropyl carbinol with high diastereoselectivity from a chiral secondary allylic alcohol.

Reagents & Materials:

  • Chiral allylic alcohol (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (3.0 equiv)

  • Fluoroiodomethane (ICH₂F) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the chiral allylic alcohol (1.0 equiv) and dissolve in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Slowly add the diethylzinc solution (3.0 equiv) dropwise via syringe over 15-20 minutes. Caution: Diethylzinc is pyrophoric. Vigorous gas evolution (ethane) will be observed. Stir the resulting solution at 0 °C for 30 minutes after the addition is complete.

  • Addition of Fluoroiodomethane: In a separate flask, dissolve fluoroiodomethane (1.5 equiv) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Unreacted diethylzinc will react violently.

  • Workup: Once gas evolution has ceased, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR or ¹⁹F NMR spectroscopy by integrating the signals corresponding to each diastereomer.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(difluoromethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for modulating physicochemical properties and enhancing biological activity. Fluorinated cyclopropanes have emerged as a class of high-value building blocks, merging the conformational rigidity of the cyclopropyl scaffold with the powerful electronic effects of fluorine. The 1-(difluoromethyl)cyclopropane-1-carboxylic acid motif is particularly compelling, presenting a trifecta of functionality: a rigid ring, a carboxylic acid handle for further derivatization, and a difluoromethyl (CF₂H) group, a well-regarded bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and binding affinity.[1]

Understanding the precise structure and stereochemistry of these molecules is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its features to related analogs to provide a clear framework for interpretation.

Theoretical Framework: Predicting the Spectrum

Before analyzing the experimental data, a foundational understanding of the structure's influence on the ¹H NMR spectrum is essential. The molecule has three distinct sets of protons, each with a unique electronic environment that dictates its chemical shift and coupling pattern.

  • The Difluoromethyl Proton (-CHF₂): This proton is directly attached to a carbon bearing two highly electronegative fluorine atoms. This strong deshielding effect will shift its resonance significantly downfield. Furthermore, it will couple to the two equivalent fluorine nuclei (a spin I=1/2 nucleus), resulting in a characteristic triplet multiplicity, as dictated by the n+1 rule, with a large geminal coupling constant (²J_HF).[2][3]

  • The Cyclopropyl Protons (-CH₂-CH₂-): The cyclopropane ring's unique electronic structure, often described as having "σ-aromaticity," creates a shielding cone of electron density.[4] This causes protons attached to the ring to appear at an unusually high field (upfield), typically in the 0.5-2.0 ppm range.[5] In this molecule, the C1 position is substituted with two electron-withdrawing groups (-COOH and -CHF₂), which will deshield the adjacent cyclopropyl protons, shifting them downfield relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[5]

  • Diastereotopicity: The C1 carbon is a stereocenter (even if racemic), rendering the four methylene protons on C2 and C3 diastereotopic. This means the two protons cis to the carboxylic acid group are chemically non-equivalent to the two protons trans to it. Consequently, we expect to see two distinct and complex multiplets for the cyclopropyl protons, further complicated by geminal (²J_HH), cis-vicinal (³J_HH), and trans-vicinal (³J_HH) couplings.[6] Generally, for cyclopropanes, ³J_cis > ³J_trans.[7]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data hinges on a robust and well-documented experimental methodology. The following protocol ensures high-resolution data suitable for detailed analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice, but Deuterated Methanol (CD₃OD) or DMSO-d₆ may be used if solubility is an issue. The acidic proton of the carboxylic acid will exchange with deuterium in CD₃OD, causing its signal to disappear.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Spectrometer Frequency: 400 MHz or higher is recommended to resolve the complex multiplets of the cyclopropyl protons.

    • Acquisition Temperature: 298 K (25 °C).

    • Number of Scans: 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Pulse Width: A standard 90° pulse calibrated for the specific probe.

    • Spectral Width: A range of -2 to 14 ppm is sufficient to capture all proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Perform baseline correction.

    • Integrate all signals to determine the relative ratio of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Spectral Analysis and Interpretation

The ¹H NMR spectrum reveals the distinct electronic environments and through-bond coupling networks within the molecule.

Table 1: Experimental ¹H NMR Data for this compound (400 MHz, CDCl₃)

Signal AssignmentIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-COOH1H~10-12broad singlet (br s)-
H-CHF₂1H6.15triplet (t)²J_HF = 56.4
-CH₂- (cis to COOH)2H1.88multiplet (m)-
-CH₂- (trans to COOH)2H1.65multiplet (m)-

Note: The carboxylic acid proton chemical shift is highly variable and depends on concentration and solvent.

In-Depth Analysis
  • The -CHF₂ Proton (δ 6.15 ppm): This signal appears as a clean triplet, unequivocally confirming the coupling of the single proton to two fluorine atoms. The large coupling constant of 56.4 Hz is highly characteristic of geminal H-F coupling in difluoromethyl groups.[3] Its significant downfield shift is a direct consequence of the powerful inductive electron withdrawal by the two fluorine atoms.

  • The Cyclopropyl Protons (δ 1.88 and 1.65 ppm): These protons appear as two distinct, complex multiplets, confirming their diastereotopic nature. Both signals are shifted downfield from unsubstituted cyclopropane (δ 0.22 ppm) due to the deshielding effect of the C1 substituents. The multiplet centered at 1.88 ppm is assigned to the protons cis to the more electron-withdrawing carboxylic acid group, while the higher-field multiplet at 1.65 ppm is assigned to the protons trans to it. The complexity arises from the overlapping geminal, cis-vicinal, and trans-vicinal couplings between the four protons.

G cluster_protons cluster_others H_CHF2 H-CHF₂ F 2 x F H_CHF2->F ²J(H,F) ≈ 56 Hz H_cis 2 x H_cis H_cis->H_cis ³J(H,H) cis H_trans 2 x H_trans H_cis->H_trans ²J(H,H) geminal ³J(H,H) trans H_trans->H_trans ³J(H,H) cis

Comparative Analysis: The Impact of Fluorination

To fully appreciate the spectral features, a comparison with less complex analogs is invaluable.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for C1-Substituted Cyclopropanes

CompoundH at C1H at C2/C3 (cis)H at C2/C3 (trans)Source(s)
Cyclopropanecarboxylic Acid1.531.050.93[8]
1-Fluoro-cyclopropane-1-carboxylic Acid-~1.40-1.52 (multiplet)~1.40-1.52 (multiplet)[9]
This compound 6.15 1.88 1.65 This Work
  • From -H to -CHF₂: Replacing the C1 proton of cyclopropanecarboxylic acid with a -CHF₂ group has a dramatic effect. The most obvious change is the appearance of the downfield triplet at 6.15 ppm. Additionally, the powerful electron-withdrawing nature of the -CHF₂ group, combined with that of the -COOH group, significantly deshields the cyclopropyl protons, shifting them downfield by approximately 0.6-0.8 ppm.

  • From -F to -CHF₂: Comparing 1-fluoro- to this compound highlights the unique signature of the difluoromethyl group. While a single fluorine atom at C1 also deshields the cyclopropyl protons, the effect is less pronounced than with the -CHF₂ group. Most importantly, the ¹H NMR of the monofluorinated compound lacks the characteristic triplet at ~6 ppm, making the two compounds easily distinguishable.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, defined by three key features: a broad singlet for the acid proton, a characteristic downfield triplet with a large H-F coupling constant for the difluoromethyl proton, and two distinct upfield multiplets for the diastereotopic cyclopropyl protons. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by comparing the spectrum to simpler analogs, researchers can confidently assign the structure and verify the purity of this valuable synthetic building block. This detailed analysis serves as a reliable guide for scientists working in drug development and synthetic chemistry, ensuring the accurate characterization of these increasingly important molecules.

References

A Senior Application Scientist's Guide to 13C and 19F NMR Analysis of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Rise of the Difluoromethyl Group and Its Analytical Challenge

The difluoromethyl (CHF₂) group has become a cornerstone in modern medicinal chemistry and drug development.[1] Its unique electronic properties, acting as a lipophilic hydrogen bond donor, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[2][3] However, the very properties that make the CHF₂ group so valuable also introduce significant complexity into its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Researchers are often faced with intricate signal patterns arising from spin-spin couplings involving the highly sensitive ¹⁹F nucleus.[4] Simple 1D spectra can become crowded and difficult to interpret, necessitating a more sophisticated, multi-dimensional approach. This guide provides an in-depth comparison of NMR techniques, grounded in field-proven insights, to empower researchers to confidently and accurately characterize their difluoromethylated compounds. We will move from fundamental 1D analysis to advanced 2D correlation techniques, explaining the causality behind each experimental choice.

The First Look: Decoding 1D NMR Spectra

One-dimensional NMR provides the initial, fundamental view of the molecular structure. For difluoromethylated compounds, a combined analysis of ¹H, ¹⁹F, and ¹³C spectra is essential.

¹⁹F NMR: The Ideal Starting Point

Due to its 100% natural abundance, high gyromagnetic ratio, and vast chemical shift range (spanning ~800 ppm), ¹⁹F NMR is the most sensitive and informative starting point.[4][5] This wide dispersion means signals are often well-resolved, even in complex molecules.[6] The lack of endogenous fluorine signals in biological systems also makes it an ideal nucleus for in-vivo studies and fragment-based screening.[7][8]

  • Chemical Shift (δ): The ¹⁹F chemical shift of a CHF₂ group is highly sensitive to its electronic environment.[8] Generally, these signals appear in a characteristic region, but the exact position provides clues about the nature of the atom it's attached to (e.g., carbon, oxygen, nitrogen, or sulfur).

  • Coupling: The ¹⁹F spectrum will show couplings to the geminal proton (²JHF) and potentially to other nearby protons or fluorine nuclei.

¹H NMR: The Proton's Perspective

In the ¹H NMR spectrum, the proton of the CHF₂ group typically appears as a triplet, a result of coupling to the two equivalent fluorine nuclei (a "triplet of doublets" if the fluorines are diastereotopic). The key parameter is the two-bond H-F coupling constant.

  • ²JHF Coupling: This geminal coupling is typically large, often in the range of 50-60 Hz.[9][10] Its magnitude can provide valuable structural information.

¹³C NMR: The Carbon Backbone

Standard ¹H-decoupled ¹³C NMR spectra of difluoromethylated compounds present a unique challenge and a key piece of information. The carbon of the CHF₂ group is split into a triplet by the two directly attached fluorine atoms.

  • ¹JCF Coupling: This one-bond coupling is exceptionally large, typically ranging from 240 to 320 Hz.[11] This large splitting can sometimes cause the signal to be misinterpreted or lost in the baseline noise, especially for samples with a low signal-to-noise ratio.[3] It is a definitive indicator of a C-F bond.

  • ²JCF Coupling: Two-bond couplings to adjacent carbons are also observed, though they are significantly smaller (typically 20-40 Hz).

The following diagram illustrates the fundamental coupling network within a CHF₂ moiety that gives rise to these characteristic 1D spectral features.

Caption: Spin-spin coupling network in a difluoromethyl (CHF₂) group.

Summary of Key 1D NMR Parameters
ParameterNucleus ObservedTypical RangeCausality & Structural Insight
δ(¹⁹F) ¹⁹F-80 to -150 ppmHighly sensitive to the local electronic environment; provides initial characterization.[12]
δ(¹³C) ¹³C110 to 125 ppm (t)The triplet pattern confirms the C-F₂ linkage.[9]
δ(¹H) ¹H6.0 to 7.5 ppm (t)The triplet pattern confirms the H-CF₂ linkage.[9]
¹JCF ¹³C240 - 320 HzVery large due to the direct bond; definitively identifies the fluorinated carbon.[11]
²JHF ¹H, ¹⁹F50 - 60 HzLarge geminal coupling; helps identify the CHF₂ proton and fluorine signals.[13]
²JFF ¹⁹F~225 HzGeminal F-F coupling, observable when fluorines are diastereotopic.[14]

While 1D NMR is indispensable, signal overlap in complex molecules or the need for unambiguous assignments often requires progressing to 2D correlation spectroscopy.[5]

Connecting the Dots: A Comparative Guide to 2D NMR Techniques

2D NMR experiments are the key to unambiguously assigning signals and mapping the full connectivity of the difluoromethyl moiety to the rest of the molecule.[7] These experiments create a correlation map between different nuclei that are coupled to each other.

The following analytical workflow demonstrates a logical progression for characterizing a novel difluoromethylated compound.

G A Start: Acquire 1D Spectra (¹H, ¹⁹F, ¹³C{¹H}) B Are ¹H and ¹⁹F signals for the CHF₂ group clear? A->B C Yes B->C   D No / Ambiguous B->D   F How is the CHF₂ group connected to the carbon backbone? C->F E Run ¹H-¹⁹F HSQC D->E E->F G Run ¹³C-¹⁹F HMBC F->G H Correlate CHF₂ carbon to neighboring protons G->H I Run ¹H-¹³C HMBC H->I J Analysis Complete I->J

Caption: Logical workflow for the NMR analysis of CHF₂ compounds.

Performance Comparison of Key 2D Experiments
ExperimentNuclei CorrelatedPrimary Use for CHF₂ AnalysisRelative SensitivityProsCons
¹H-¹⁹F HSQC ¹H, ¹⁹F (¹J)Unambiguously links the CHF₂ proton to its attached fluorines.HighVery sensitive due to ¹H detection and large coupling. Excellent for resolving overlapping signals.Provides only direct, one-bond (or geminal two-bond) correlation.
¹³C-¹⁹F HMBC ¹³C, ¹⁹F (ⁿJ)Maps long-range connectivity from fluorine atoms to the carbon backbone (2-4 bonds).[7]MediumCrucial for placing the CHF₂ group within the molecule. Can be optimized for different coupling constants.[15]Less sensitive than proton-detected experiments. Requires longer acquisition times.[16]
¹H-¹³C HSQC ¹H, ¹³C (¹J)Identifies the carbon directly attached to the CHF₂ proton (if ¹⁹F decoupling is used) and all other C-H pairs.HighStandard, highly sensitive experiment for C-H correlation.¹JCF coupling can complicate the spectrum without ¹⁹F decoupling.
¹H-¹³C HMBC ¹H, ¹³C (ⁿJ)Correlates the CHF₂ proton to neighboring carbons (2-3 bonds away).HighExcellent for mapping connectivity from the proton's perspective. Complements the ¹³C-¹⁹F HMBC.Can be complex to interpret if many long-range couplings are present.

Field-Proven Protocols: Step-by-Step Methodologies

Executing these experiments requires careful parameter selection. The causality is critical: choosing the right parameters ensures that the magnetization transfer between nuclei is efficient, maximizing the signal in your 2D spectrum.

Protocol 1: ¹H-¹⁹F HSQC for CHF₂ Correlation

This experiment is designed to correlate the proton and fluorine nuclei in the CHF₂ group via their large two-bond coupling (~50-60 Hz).

  • Sample Preparation: Prepare the sample in a suitable deuterated solvent to a concentration that provides good signal-to-noise in a 1D ¹H spectrum (typically 1-10 mg in 0.6 mL).

  • Instrument Setup:

    • Use a spectrometer equipped with a probe capable of observing ¹H and decoupling ¹⁹F (or vice-versa). A broadband or dual-channel probe is ideal.[3]

    • Tune and match the probe for both the ¹H and ¹⁹F channels.

  • Data Acquisition (based on Bruker pulse program hsqcfpf3gpph):

    • Set Spectral Widths (sw): Center the ¹H spectral width around the proton signals and the ¹⁹F spectral width around the expected CHF₂ signal.

    • Set Transmitter Offsets (o1p, o2p): Place the transmitter frequency at the center of each respective spectral width.

    • Define Coupling Constant (J1XH): Set this value to the expected ²JHF coupling constant, typically ~55 Hz. Causality: This delay is optimized for the evolution of the H-F coupling, ensuring maximum signal transfer.

    • Relaxation Delay (d1): Set to 1.5 seconds for qualitative analysis. Causality: This allows for sufficient, though not necessarily complete, relaxation of the spins between scans, providing a good balance between sensitivity and experiment time. For quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time.[17]

    • Number of Scans (ns): Set to 4, 8, or 16 and adjust as needed to achieve the desired signal-to-noise ratio.

    • Acquire Data: Start the acquisition. The experiment time will depend on the number of increments in the F1 dimension (¹⁹F) and the number of scans.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: The resulting spectrum will show a cross-peak at the chemical shifts corresponding to the CHF₂ proton (F2 axis) and the CHF₂ fluorines (F1 axis).

Protocol 2: ¹³C-¹⁹F HMBC for Structural Placement

This experiment is critical for connecting the fluorine atoms to the broader carbon skeleton via two- and three-bond couplings.

  • Sample Preparation: As above. A slightly higher concentration may be beneficial due to the lower sensitivity of this experiment.

  • Instrument Setup:

    • Requires a probe capable of observing ¹⁹F and pulsing on ¹³C.

    • Tune and match the probe for both the ¹⁹F and ¹³C channels.

  • Data Acquisition (based on Bruker pulse program hmbcflgpndqf):

    • Set Spectral Widths and Offsets: Center the ¹⁹F dimension (F2, detected) and the ¹³C dimension (F1, indirect) on the regions of interest.

    • Set Long-Range Coupling (cnst2): This value is optimized for the long-range C-F coupling you wish to observe. A value of 8-10 Hz is a good starting point for ³JCF, while a larger value (~30 Hz) would optimize for ²JCF. Causality: The delays in the HMBC pulse sequence are calculated from this J-coupling value to maximize the transfer of magnetization between the carbon and fluorine nuclei over multiple bonds.

    • Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.

    • Number of Scans (ns): Typically requires more scans than an HSQC experiment. Start with 16 or 32 and increase as needed.

    • Acquire Data: Start the acquisition.

  • Data Processing: Process the data similarly to the HSQC experiment.

  • Analysis: Look for cross-peaks that connect the ¹⁹F signal of the CHF₂ group to the carbon of the CHF₂ group itself (²JCF) and, more importantly, to the adjacent carbon atoms in the molecule (³JCF). These correlations are the key to assembling the molecular structure.[7]

By systematically applying this integrated 1D and 2D NMR workflow, researchers can overcome the inherent complexities of difluoromethylated compounds. This approach transforms a potential analytical bottleneck into a powerful tool for confirming structure, ensuring purity, and accelerating the drug discovery process.

References

A Comparative Guide to the Mass Spectrometry of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount. The introduction of fluorinated motifs, such as the difluoromethyl group, into small molecules can significantly modulate their physicochemical and pharmacological properties. 1-(Difluoromethyl)cyclopropane-1-carboxylic acid represents a key building block in this arena, incorporating both a strained cyclopropane ring and a difluoromethyl group. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification, and metabolic profiling.

This guide provides an in-depth analysis of the expected mass spectral data for this compound. In the absence of publicly available experimental data for this specific molecule, we will leverage established principles of mass spectrometry and comparative data from its close structural analog, cyclopropanecarboxylic acid, to predict its fragmentation pattern. This approach, rooted in fundamental chemical principles, offers a robust framework for researchers working with this and similar compounds.

The Analytical Challenge: Ionization and Fragmentation of Small Carboxylic Acids

Carboxylic acids, particularly those of low molecular weight, can present challenges in mass spectrometric analysis. Their polarity can make them amenable to electrospray ionization (ESI), typically in negative ion mode to form the [M-H]⁻ ion.[1] However, acidic mobile phases used in liquid chromatography to improve peak shape can suppress this ionization.[1] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization to increase volatility and thermal stability.[2][3]

The fragmentation of carboxylic acids is governed by the stability of the resulting ions. Common fragmentation pathways for short-chain carboxylic acids include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[4][5] For certain structures, the McLafferty rearrangement can be a dominant fragmentation route, although this is not anticipated for this compound due to the absence of a gamma-hydrogen.[4][6]

A Comparative Analysis: Cyclopropanecarboxylic Acid as a Model

To build a predictive model for the fragmentation of this compound, we first examine the mass spectrum of its non-fluorinated counterpart, cyclopropanecarboxylic acid. The National Institute of Standards and Technology (NIST) provides reference mass spectra for this compound, offering valuable insights into the fragmentation of the cyclopropane carboxylic acid core.[7][8]

Experimental Data for Cyclopropanecarboxylic Acid
Compound Molecular Formula Molecular Weight Key Fragment Ions (m/z) Proposed Neutral Loss
Cyclopropanecarboxylic AcidC₄H₆O₂86.09 g/mol 86, 69, 41M+, [M-OH]+, [C₃H₅]+

The electron ionization (EI) mass spectrum of cyclopropanecarboxylic acid typically shows a molecular ion peak at m/z 86.[7][8][9] A prominent fragment is observed at m/z 69, corresponding to the loss of a hydroxyl radical ([M-OH]⁺). Further fragmentation leads to the formation of the cyclopropyl cation or its isomeric allyl cation at m/z 41.

Predicted Mass Spectrometry Data for this compound

Building upon the fragmentation pattern of cyclopropanecarboxylic acid and considering the electronic effects of the difluoromethyl group, we can predict the mass spectrum of this compound. The electron-withdrawing nature of the difluoromethyl group is expected to influence bond cleavages.

Compound Molecular Formula Molecular Weight Predicted Key Fragment Ions (m/z) Proposed Neutral Loss
This compoundC₅H₆F₂O₂136.09 g/mol 136, 119, 91, 69, 51M+, [M-OH]+, [M-COOH]+, [C₄H₅F₂]+, [CHF₂]+
Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to proceed through several key steps, initiated by the loss of a hydroxyl radical, followed by the loss of carbon monoxide or the entire carboxyl group. The difluoromethyl group itself can also be lost.

Fragmentation_Pathway M [C₅H₆F₂O₂]⁺˙ m/z 136 F1 [C₅H₅F₂O]⁺ m/z 119 M->F1 -OH F2 [C₄H₅F₂]⁺ m/z 91 M->F2 -COOH F4 [CHF₂]⁺ m/z 51 M->F4 -C₄H₅O₂ F1->F2 -CO F3 [C₄H₄F]⁺ m/z 69 F2->F3 -HF

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

To validate the predicted fragmentation pattern, the following experimental protocols are recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a sensitive method for the analysis of carboxylic acids in complex matrices.[10][11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Ramped from 10-40 eV for MS/MS experiments.

  • Data Acquisition: Full scan mode (m/z 50-500) and targeted MS/MS of the [M-H]⁻ ion.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is often necessary to improve the volatility and chromatographic behavior of carboxylic acids.[3][12] Silylation is a common and effective derivatization technique.

Derivatization Protocol:

  • Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of pyridine as a catalyst.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

Experimental_Workflow cluster_LCMS LC-MS Analysis cluster_GCMS GC-MS Analysis Sample_LC Sample Preparation LC_Separation HPLC Separation Sample_LC->LC_Separation ESI_Ionization ESI Ionization (-ve) LC_Separation->ESI_Ionization MS_Analysis_LC High-Res MS Analysis ESI_Ionization->MS_Analysis_LC Sample_GC Sample Preparation Derivatization Silylation (BSTFA) Sample_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis EI_Ionization->MS_Analysis_GC

Caption: Recommended analytical workflows for this compound.

Conclusion

References

A Comparative Analysis of pKa Values in Fluorinated Cyclopropane Carboxylic Acids: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intricate dance of molecular properties dictates the success of a therapeutic candidate. Among the privileged scaffolds employed to fine-tune these properties, the cyclopropane ring stands out for its unique conformational rigidity and metabolic stability. The strategic introduction of fluorine atoms onto this three-membered ring further empowers medicinal chemists to modulate electronic characteristics with remarkable precision. A key parameter that governs a molecule's behavior in a biological milieu is its acidity, quantified by the pKa value. This guide provides an in-depth comparison of the pKa values of key fluorinated cyclopropane carboxylic acids, offering experimental data and mechanistic insights to inform rational drug design.

The Impact of Fluorine Substitution on Acidity: A Data-Driven Comparison

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing substituents stabilize this anion, thereby increasing the acidity and lowering the pKa of the parent acid.[1] Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which is highly sensitive to its position and number on the cyclopropane ring.[1][2]

To quantify these effects, we have compiled experimental pKa values for a series of fluorinated cyclopropane carboxylic acids, with the parent cyclopropane carboxylic acid serving as a crucial baseline.

CompoundStructurepKa (at 22 °C)ΔpKa (from baseline)
Cyclopropanecarboxylic acidC₃H₅COOH4.830.00
cis-2-Fluorocyclopropanecarboxylic acidcis-FC₃H₄COOH4.31-0.52
trans-2-Fluorocyclopropanecarboxylic acidtrans-FC₃H₄COOH4.45-0.38
1-Fluorocyclopropanecarboxylic acid1-FC₃H₄COOH3.99-0.84
2,2-Difluorocyclopropanecarboxylic acid2,2-F₂C₃H₃COOH3.51-1.32

Note: The pKa values for the fluorinated derivatives are sourced from the experimental data presented by Grygorenko et al. (2020). The pKa for cyclopropanecarboxylic acid is a commonly cited value.[3]

Structure-Acidity Relationship Analysis: Unpacking the Inductive Effect

The data presented in the table reveals clear structure-acidity relationships, which can be rationalized by considering the inductive effect of the fluorine substituent(s).

  • Positional Influence of a Single Fluorine Atom: The position of the fluorine atom relative to the carboxylic acid group has a profound impact on the pKa value.

    • 1-Fluorocyclopropanecarboxylic acid (pKa = 3.99): In this isomer, the fluorine atom is situated on the same carbon as the carboxyl group (the α-carbon). This proximity leads to the strongest electron-withdrawing inductive effect, resulting in the most significant stabilization of the carboxylate anion and, consequently, the lowest pKa among the monosubstituted analogues.

    • cis- and trans-2-Fluorocyclopropanecarboxylic acids (pKa = 4.31 and 4.45): When the fluorine is on an adjacent carbon (the β-position), the inductive effect is attenuated by the increased distance from the carboxyl group.[1] Interestingly, the cis isomer is slightly more acidic than the trans isomer. This may be attributed to through-space interactions or subtle differences in the electronic communication through the strained cyclopropane bonds.

  • The Effect of Multiple Fluorine Atoms:

    • 2,2-Difluorocyclopropanecarboxylic acid (pKa = 3.51): The introduction of a second fluorine atom on the β-carbon leads to a substantial increase in acidity compared to the monofluorinated analogues. This is due to the additive nature of the inductive effect, where two fluorine atoms collectively withdraw more electron density than one, further stabilizing the conjugate base.[2] This gem-difluorination strategy is a powerful tool for markedly increasing the acidity of the carboxylic acid moiety.[4]

The observed trends underscore the tunability of acidity that fluorination provides. By carefully selecting the number and position of fluorine atoms on the cyclopropane scaffold, researchers can precisely modulate the pKa to optimize properties such as solubility, membrane permeability, and target binding affinity.

Experimental Protocol: pKa Determination by Potentiometric Titration

The experimental pKa values cited in this guide were determined using potentiometric titration, a robust and precise method for measuring acid dissociation constants.[5] This technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the carboxylic acid) while monitoring the pH.

Step-by-Step Methodology:
  • Preparation of the Analyte Solution: A precise amount of the fluorinated cyclopropane carboxylic acid is dissolved in a suitable solvent (typically purified water or a water/co-solvent mixture) to a known concentration, often in the range of 1-10 mM.

  • Calibration of the pH Electrode: A pH meter equipped with a glass electrode is calibrated using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[5]

  • Titration Setup: The analyte solution is placed in a thermostated vessel to maintain a constant temperature (e.g., 22 °C). A calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) are positioned in the solution. The solution is stirred continuously.

  • Titration Process: The titrant is added to the analyte solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The recorded pH values are plotted against the volume of titrant added, generating a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the titration curve. The first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The strategic fluorination of cyclopropane carboxylic acids offers a powerful platform for modulating acidity, a critical parameter in drug design. This guide has demonstrated, with supporting experimental data, that the number and position of fluorine atoms on the cyclopropane ring allow for a predictable and tunable range of pKa values. A thorough understanding of these structure-acidity relationships, grounded in the principles of physical organic chemistry, empowers researchers to rationally design molecules with optimized physicochemical properties for enhanced therapeutic potential.

References

Navigating Lipophilicity: A Comparative Guide to Fluoroalkyl-Substituted Cyclopropanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey of a molecule from a promising candidate to a therapeutic reality is governed by a delicate balance of physicochemical properties. Among these, lipophilicity, quantified by the partition coefficient (logP), stands as a paramount determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers, scientists, and drug development professionals, the ability to finely tune this property is a critical lever in the optimization of lead compounds. This guide provides an in-depth, objective comparison of the lipophilicity of fluoroalkyl-substituted cyclopropanes, a class of motifs gaining significant traction in medicinal chemistry. We will delve into supporting experimental data, explore the nuances of their structure-lipophilicity relationships, and provide detailed protocols for the experimental determination of logP, empowering you to make informed decisions in your drug design endeavors.

The Strategic Value of Fluorine and Cyclopropane in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pKa. Similarly, the cyclopropyl group, a small, strained ring system, is a versatile tool for medicinal chemists.[1][2] Its rigid nature can lock in bioactive conformations, enhance metabolic stability, and serve as a lipophilic bioisostere for other common groups.[1][2] The combination of these two entities in fluoroalkyl-substituted cyclopropanes offers a unique opportunity to modulate molecular properties with a high degree of precision.

This guide will specifically focus on the impact of substituting cyclopropane rings with monofluoro- (CH₂F), difluoro- (CHF₂), and trifluoromethyl (CF₃) groups on the lipophilicity of parent amine and carboxylic acid scaffolds. By understanding these effects, researchers can strategically employ these building blocks to navigate the often-narrow window of optimal lipophilicity for their target.

Comparative Analysis of logP Values: A Data-Driven Perspective

To objectively assess the lipophilicity of fluoroalkyl-substituted cyclopropanes, we have compiled experimental logP data for a series of cyclopropylamines and cyclopropanecarboxylic acids, alongside their non-fluorinated and acyclic counterparts. This allows for a direct comparison and a clear understanding of the structural contributions to lipophilicity.

Table 1: Experimental logP Values of Fluoroalkyl-Substituted Cyclopropanes and Comparative Compounds

CompoundStructurelogP (experimental)Data Source
Cyclopropylamine Series
Cyclopropylamine0.07
cis-2-(Fluoromethyl)cyclopropylamine0.43[3][4][5][6]
trans-2-(Fluoromethyl)cyclopropylamine0.45[3][4][5][6]
cis-2-(Difluoromethyl)cyclopropylamine0.76[3][4][5][6]
trans-2-(Difluoromethyl)cyclopropylamine0.81[3][4][5][6]
cis-2-(Trifluoromethyl)cyclopropylamine1.15[3][4][5][6]
trans-2-(Trifluoromethyl)cyclopropylamine1.22[3][4][5][6]
Isopropylamine0.26[2][7][8]
tert-Butylamine0.40[9][10]
Cyclopropanecarboxylic Acid Series
Cyclopropanecarboxylic acid0.63[11][12]
cis-2-(Fluoromethyl)cyclopropanecarboxylic acid0.82[3][4][5][6]
trans-2-(Fluoromethyl)cyclopropanecarboxylic acid0.85[3][4][5][6]
cis-2-(Difluoromethyl)cyclopropanecarboxylic acid1.11[3][4][5][6]
trans-2-(Difluoromethyl)cyclopropanecarboxylic acid1.18[3][4][5][6]
cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid1.48[3][4][5][6]
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid1.57[3][4][5][6]
Isobutyric acid0.94[13]
Pivalic acid1.48[14][15]

Key Insights from the Data:

  • Impact of Fluorination: Increasing the number of fluorine atoms on the alkyl substituent consistently increases the lipophilicity (logP) of both cyclopropylamines and cyclopropanecarboxylic acids. This trend highlights the predominantly lipophilic nature of fluorine when part of an alkyl group, despite its high electronegativity.

  • Cyclopropane vs. Acyclic Analogs: The cyclopropylamines generally exhibit higher lipophilicity than their acyclic counterpart, isopropylamine. Similarly, cyclopropanecarboxylic acid has a higher logP than isobutyric acid. This underscores the inherently more lipophilic character of the cyclopropane ring compared to a branched alkyl chain of similar size.

  • Influence of Stereochemistry: A subtle but consistent trend is observed for the cis and trans isomers. In all cases, the trans isomer displays a slightly higher logP than the corresponding cis isomer. This can be attributed to the different spatial arrangements of the substituents, which can influence intermolecular interactions with the solvent phases.[16]

Caption: Increasing fluoroalkylation on the cyclopropane ring leads to a systematic increase in lipophilicity (logP).

Experimental Protocols for logP Determination

The accurate determination of logP is fundamental to understanding and predicting a compound's behavior. Two widely accepted methods are the shake-flask method and, for fluorinated compounds, a specialized ¹⁹F NMR-based approach.

The Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a solute between n-octanol and water.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning:

    • Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water.

    • Shake the flask vigorously for a set period (e.g., 2 hours) at a constant temperature (typically 25 °C) to facilitate partitioning.

    • Allow the phases to separate completely. Centrifugation can be used to break up emulsions.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask_Workflow Start Start Prep Prepare Pre-saturated n-Octanol and Water Start->Prep Sample Prepare Stock Solution of Compound Prep->Sample Mix Mix Stock Solution with both Phases Sample->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifugation if needed) Shake->Separate Analyze Analyze Concentration in each Phase Separate->Analyze Calc Calculate logP Analyze->Calc End End Calc->End

Caption: Workflow for the shake-flask method of logP determination.

¹⁹F NMR-Based Method for Fluorinated Compounds

This method is particularly advantageous for fluorinated compounds, as it does not require a UV chromophore and can be performed with small amounts of material.

Methodology:

  • Sample Preparation:

    • In a vial, accurately weigh the fluorinated compound of interest and a fluorinated reference compound with a known logP value.

    • Add n-octanol and water to the vial.

  • Equilibration:

    • Stir the biphasic mixture vigorously for at least 2 hours at a constant temperature (e.g., 25 °C).

    • Allow the mixture to stand undisturbed for complete phase separation.

  • NMR Sample Preparation:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Transfer each aliquot to a separate NMR tube and add a deuterated solvent for locking.

  • ¹⁹F NMR Analysis:

    • Acquire ¹⁹F NMR spectra for both samples.

    • Integrate the signals corresponding to the compound of interest and the reference compound in each spectrum.

  • Calculation: The logP of the unknown compound is calculated using the following equation, which relates the integral ratios of the unknown and reference in both phases to the known logP of the reference compound.

Conclusion: Strategic Application of Fluoroalkyl-Substituted Cyclopropanes

The data presented in this guide unequivocally demonstrates that the introduction of fluoroalkyl groups onto a cyclopropane ring provides a predictable and tunable means of increasing lipophilicity. The trifluoromethyl group, in particular, offers a substantial increase in logP, making it a powerful tool for enhancing a compound's ability to cross lipid membranes.

The choice between different fluoroalkyl groups and their stereochemical arrangement allows for the fine-tuning of lipophilicity to meet the specific requirements of a drug target and its desired pharmacokinetic profile. By leveraging the experimental data and protocols outlined in this guide, researchers can more effectively navigate the complex interplay of physicochemical properties and accelerate the development of novel therapeutics. The fluoroalkyl-substituted cyclopropane motif is a valuable addition to the medicinal chemist's toolkit, offering a robust strategy for optimizing lipophilicity in the pursuit of safer and more effective medicines.

References

A Comparative Analysis for Drug Discovery: 1-(Difluoromethyl)- vs. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of molecular design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the most utilized fluorinated motifs are the trifluoromethyl (CF₃) and difluoromethyl (CHF₂) groups. While structurally similar, the substitution of a single fluorine with hydrogen imparts subtle yet critical differences that can be leveraged for fine-tuning pharmacological profiles.

This guide provides an in-depth comparison of 1-(difluoromethyl)cyclopropane-1-carboxylic acid and its trifluoromethyl analog. We will explore their synthesis, physicochemical properties, and potential pharmacological implications, supported by experimental data and established scientific principles. This analysis aims to equip researchers and drug development professionals with the insights needed to make informed decisions when selecting between these valuable building blocks.

The Strategic Value of Fluorinated Cyclopropanes

Cyclopropane rings are conformationally constrained scaffolds that are often used as "bioisosteres" for phenyl rings or other larger groups, allowing for exploration of chemical space with reduced molecular weight and complexity. When combined with fluorine-containing substituents, they become powerful tools for modulating drug-like properties. The carboxylic acid moiety introduces a key interaction point for biological targets, often acting as a hydrogen bond donor and acceptor or a ligand for metal ions in enzyme active sites.

Synthesis and Physicochemical Properties: A Tale of Two Methyls

The choice between a CHF₂ and a CF₃ group can have a significant impact on a molecule's behavior in a biological system. These differences stem from fundamental electronic and steric dissimilarities.

Synthesis Overview

The synthetic routes to both 1-(difluoromethyl)- and 1-(trifluoromethyl)cyclopropane-1-carboxylic acid often start from a common cyclopropane precursor. The introduction of the fluorinated methyl group is a key step that differentiates the syntheses.

A common strategy involves the reaction of a cyclopropane diester with a fluorinating agent. For the trifluoromethyl analog, reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) are frequently employed. The synthesis of the difluoromethyl counterpart can be more nuanced, sometimes requiring multi-step sequences to achieve the desired CHF₂ group.

Synthesis_Overview cluster_A Synthesis of Trifluoromethyl Analog cluster_B Synthesis of Difluoromethyl Analog A1 Cyclopropane-1,1-dicarboxylate A2 Reaction with TMSCF3 A1->A2 A3 Hydrolysis A2->A3 A4 1-(Trifluoromethyl)cyclopropane- 1-carboxylic acid A3->A4 B1 Cyclopropane-1,1-dicarboxylate B2 Multi-step sequence to introduce CHF2 B1->B2 B3 Hydrolysis B2->B3 B4 1-(Difluoromethyl)cyclopropane- 1-carboxylic acid B3->B4

Figure 1: Generalized synthetic pathways for the target compounds.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference between a CHF₂ and a CF₃ group leads to notable changes in key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound1-(Trifluoromethyl)cyclopropane-1-carboxylic acidRationale for Difference
pKa Expected to be slightly higher (less acidic)Expected to be lower (more acidic)The CF₃ group is more electron-withdrawing than the CHF₂ group, stabilizing the carboxylate anion to a greater extent.
LogP Expected to be lower (more hydrophilic)Expected to be higher (more lipophilic)The additional fluorine atom in the CF₃ group increases lipophilicity.
Metabolic Stability The C-H bond is a potential site for oxidative metabolism.Generally more resistant to oxidative metabolism due to the absence of a C-H bond.The strength of the C-F bond makes the CF₃ group less susceptible to enzymatic attack.
Hydrogen Bond Donating Capacity The CHF₂ group can act as a weak hydrogen bond donor.The CF₃ group cannot act as a hydrogen bond donor.The presence of the C-H bond allows for weak hydrogen bonding interactions.

Experimental Protocols for Property Determination

To empirically validate the predicted differences, the following standard experimental protocols are recommended.

Protocol 1: pKa Determination by Potentiometric Titration
  • Preparation: Accurately weigh and dissolve a sample of the carboxylic acid in a known volume of a co-solvent mixture (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Protocol 2: LogP Determination by Shake-Flask Method
  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate each phase with the other.

  • Equilibration: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Shaking: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Figure 2: Standard workflows for pKa and LogP determination.

Pharmacological Implications and Strategic Application

The choice between a difluoromethyl and a trifluoromethyl group is not merely academic; it has profound consequences for a drug candidate's biological activity and overall developability.

  • Acidity and Target Engagement: The lower pKa of the trifluoromethyl analog means it will be more ionized at physiological pH. This can be advantageous for forming strong ionic interactions with positively charged residues in a target's active site. Conversely, the slightly higher pKa of the difluoromethyl analog might be preferable if a less acidic compound is needed to optimize permeability or reduce off-target effects associated with high acidity.

  • Lipophilicity and Permeability: The higher lipophilicity of the trifluoromethyl group can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding. The more hydrophilic nature of the difluoromethyl group can be a strategic choice to mitigate these risks.

  • Metabolic Stability: The enhanced metabolic stability of the CF₃ group is a significant advantage, often leading to a longer half-life and improved pharmacokinetic profile. However, the C-H bond in the CHF₂ group, while a potential metabolic soft spot, can also be a handle for controlled metabolic clearance, which is sometimes desirable.

  • Hydrogen Bonding: The ability of the CHF₂ group to act as a weak hydrogen bond donor can introduce a new vector for target interaction that is absent in the CF₃ analog. This could lead to improved binding affinity and selectivity.

Conclusion: A Context-Dependent Choice

There is no universally "better" choice between this compound and its trifluoromethyl analog. The optimal selection is highly dependent on the specific goals of the drug discovery program and the nature of the biological target.

  • The trifluoromethyl analog is often the go-to choice for enhancing metabolic stability and lipophilicity, and for introducing a strongly acidic moiety.

  • The difluoromethyl analog offers a more nuanced profile, with lower lipophilicity, slightly reduced acidity, and the potential for hydrogen bond donation. This makes it an excellent tool for fine-tuning a lead compound's properties to achieve the desired balance of potency, selectivity, and ADME characteristics.

By understanding the fundamental differences between these two valuable building blocks and employing rigorous experimental validation, researchers can make more strategic and effective decisions in the design of next-generation therapeutics.

Introduction: The Three-Membered Ring with Outsized Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of Functionalized Cyclopropanes: A Comparative and Methodological Analysis

In the landscape of modern drug discovery and materials science, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties are not mere chemical curiosities; they are powerful tools that medicinal chemists and materials scientists leverage to fine-tune steric profiles, metabolic stability, and molecular conformation. The introduction of functional groups to this strained scaffold further expands its utility, creating a class of molecules with immense potential. However, the very features that make functionalized cyclopropanes so attractive also present significant challenges to their structural elucidation.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of X-ray crystallography for determining the three-dimensional structure of functionalized cyclopropanes. We will move beyond simple protocols to explore the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals. Our objective is to equip you with the expertise to not only generate high-quality crystallographic data for these challenging molecules but also to critically evaluate it in the context of other analytical techniques. X-ray crystallography remains one of the most powerful methods for investigating the structures of chemical compounds, providing a richness of detail that is often unparalleled[1].

The Unique Crystallographic Challenge of Functionalized Cyclopropanes

The cyclopropane ring is an anomaly. Its C-C-C bond angles are forced to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This immense angle strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This has two major consequences for the crystallographer:

  • Conformational Rigidity and Flexibility: While the ring itself is rigid, the functional groups attached to it can possess significant conformational freedom. This flexibility can make it difficult for the molecule to pack into a well-ordered crystalline lattice, a prerequisite for a successful diffraction experiment. In the crystalline state, molecules generally adopt low-strain conformations, but for a fraction of motifs, external effects can result in significant strain penalties[2].

  • Potential for Disorder: The presence of flexible side chains or even subtle conformational isomers can lead to crystallographic disorder, where a given position in the crystal lattice is occupied by different atomic arrangements. Modeling this disorder is a common challenge in the refinement of small-molecule crystal structures.

Understanding these intrinsic properties is the first step in designing a successful crystallographic experiment. The goal is not merely to obtain a crystal, but to obtain a crystal that diffracts to a high resolution with minimal internal disorder.

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure, it is crucial to understand its place within the broader suite of analytical tools. The choice of technique should be driven by the specific scientific question at hand.

Technique Sample State Primary Information Obtained Resolution Key Advantages & Limitations
Single-Crystal X-ray Diffraction (SCXRD) Crystalline SolidPrecise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.Atomic (<1 Å)Advantages: Unambiguous determination of 3D structure. Limitations: Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy SolutionConnectivity (1D/2D NMR), relative stereochemistry (NOE), information on molecular dynamics and conformation in solution.Lower than SCXRDAdvantages: Provides data on the molecule in a more biologically relevant solution state; does not require crystallization.[3] Limitations: Structure determination is based on distance restraints and can be less precise than SCXRD[4]; struggles with very large or poorly soluble molecules.
Computational Modeling (e.g., DFT) In SilicoPredicted low-energy conformations, electronic properties, reaction mechanisms.VariableAdvantages: Complements experimental data by exploring conformational landscapes; can predict structures for molecules that are difficult to crystallize or analyze by NMR.[5] Limitations: Accuracy is dependent on the level of theory and can be computationally expensive; predictions require experimental validation.

In practice, these techniques are highly complementary.[6] NMR can confirm the molecular structure and assess its dynamics in solution, while a crystal structure provides the precise geometric data against which computational models can be benchmarked.

The Crystallographic Workflow: A Step-by-Step Methodological Guide

Achieving a publication-quality crystal structure is a systematic process. The following workflow explains not just the steps involved but the critical reasoning behind them.

G cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Compound Purification (>98% Purity) B Solubility Screening A->B Essential for ordered lattice C Crystallization Condition Screening B->C Inform solvent choice D Crystal Growth & Optimization C->D Identify lead conditions E Crystal Selection & Mounting D->E High-quality crystal F Diffractometer Screening E->F Assess crystal quality G Data Collection F->G Full dataset acquisition H Data Reduction & Integration G->H Diffraction data I Structure Solution (Phase Problem) H->I J Structure Refinement I->J Iterative process K Validation & Analysis J->K Check for errors L Publication & Database Deposition (e.g., CSD) K->L Final Structure (CIF File)

Caption: The workflow for small-molecule X-ray crystallography.

Experimental Protocol 1: Crystallization of a Functionalized Cyclopropane

This protocol outlines a systematic approach to crystallizing a novel, functionalized cyclopropane derivative. The production of good-quality crystals remains a largely unpredictable process, but a methodical screening approach significantly increases the probability of success[1].

Objective: To obtain single crystals of "Cyclopropane-X" suitable for X-ray diffraction.

Materials:

  • "Cyclopropane-X" (≥98% purity, confirmed by NMR and LC-MS)

  • A selection of high-purity solvents (see table below)

  • Glass vials (e.g., 4 mL) and smaller vials or tubes (e.g., 0.5 mL) for vapor diffusion

  • Microscope for crystal inspection

Methodology:

  • Solubility Assessment (Causality: To identify suitable solvent systems for slow crystallization):

    • Place ~1-2 mg of Cyclopropane-X into several small, labeled vials.

    • Add a common solvent (e.g., acetone, ethyl acetate, methanol, dichloromethane) dropwise until the solid dissolves. Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble).

    • Rationale: The ideal solvent for slow evaporation is one in which the compound is moderately soluble. For vapor diffusion or layering, you need a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble but miscible with the good solvent.[7]

  • Setting up Crystallization Experiments: Based on the solubility tests, set up experiments using the following methods simultaneously.

    • Method A: Slow Evaporation (The simplest method) [8]

      • Prepare a nearly saturated solution of Cyclopropane-X in a moderately "good" solvent (e.g., ethyl acetate).

      • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.

      • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes.

      • Rationale: The small opening allows the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, providing the driving force for crystal nucleation and growth.[7] Highly volatile solvents should be avoided as they can lead to cracked crystals.[8]

    • Method B: Vapor Diffusion (Excellent for small quantities) [8]

      • Prepare a concentrated solution of Cyclopropane-X in a small volume of a volatile "good" solvent (e.g., dichloromethane).

      • Place this solution in a small, open inner vial.

      • In a larger outer vial, add a larger volume of a "poor" anti-solvent (e.g., hexanes).

      • Place the inner vial inside the outer vial and seal the outer vial tightly.

      • Rationale: The more volatile "good" solvent vapor will slowly diffuse out of the inner vial while the vapor from the less volatile "poor" anti-solvent diffuses in. This gradually reduces the solubility of the compound in the mixed-solvent system, leading to slow crystal growth.[7][8]

  • Incubation and Monitoring:

    • Place the vials in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

    • Monitor the vials daily without disturbing them. Look for the appearance of small, clear solids with well-defined faces.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Common Use
n-Hexane691.9Anti-solvent (Vapor Diffusion)
Diethyl Ether34.64.3Good Solvent (Volatile)
Dichloromethane409.1Good Solvent (Volatile)
Ethyl Acetate776.0Good Solvent (Slow Evaporation)
Acetone5621Good Solvent
Acetonitrile8237.5Good Solvent (Polar)
Methanol6533Good Solvent (Polar, H-bonding)
Toluene1112.4Good Solvent (Aromatic)
Structure Solution and Refinement: Decoding the Diffraction Pattern

Once a suitable dataset is collected, the process of determining the structure begins. Modern software packages have automated much of the initial structure solution process[9]. However, the refinement stage requires careful scientific judgment, especially for complex structures like functionalized cyclopropanes.

The goal of refinement is to adjust the atomic parameters (position, displacement) of the structural model to achieve the best possible fit with the experimental diffraction data. This is monitored using crystallographic R-factors. A typical small-molecule structure should refine to an R1 value of < 5% .[9]

Common Refinement Challenge: Conformational Disorder

Flexible functional groups on a cyclopropane ring can often adopt multiple conformations in the crystal lattice. This leads to smeared or overlapping electron density that cannot be modeled with a single atomic position.

Caption: Modeling two-site conformational disorder of a side chain.

Solution: The disorder is modeled by creating two separate components for the disordered group (A and B). The positions of these atoms are refined, and their relative occupancies are adjusted (summing to 1.0) until the model best fits the observed electron density. This is a self-validating system: a good disorder model will result in lower R-factors and a chemically sensible geometry.

Data Interpretation: Learning from the Cambridge Structural Database (CSD)

Example Data from CSD Analysis of Phenyl-Substituted Cyclopropanes:

Parameter Typical Value (Å or °) Significance
C1-C2 Bond Length (in ring)1.510 ± 0.02 ÅShorter than a typical C-C single bond (~1.54 Å) due to ring strain.
C(ring)-C(phenyl) Bond Length1.475 ± 0.02 ÅShorter than a typical C-C single bond, indicating some degree of electronic communication between the ring and the phenyl group.
Torsion Angle C2-C1-C(phenyl)-C(ortho)Varies widelyDescribes the orientation of the phenyl group relative to the cyclopropane ring. The observed conformation is a balance between electronic effects and crystal packing forces.

Data is illustrative and based on typical values found in the CSD.

Conclusion and Future Outlook

X-ray crystallography provides an unparalleled level of detail for the structural analysis of functionalized cyclopropanes, offering definitive proof of stereochemistry, conformation, and intermolecular interactions. While the path from a powdered sample to a refined crystal structure is fraught with challenges, particularly in obtaining high-quality crystals, a systematic and informed approach can lead to success.

The field of crystallography is continually evolving. Techniques like three-dimensional electron diffraction (3DED) are emerging as powerful alternatives for analyzing microcrystalline samples that are unsuitable for conventional X-ray methods.[14] Furthermore, X-ray free-electron lasers (XFELs) are opening new avenues for studying molecular dynamics, capturing snapshots of molecules in action even from tiny crystals.[15][16] By integrating these cutting-edge techniques with the robust foundations of conventional X-ray crystallography and the complementary insights from NMR and computational chemistry, the scientific community is better equipped than ever to unlock the full potential of the remarkable cyclopropane scaffold.

References

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern therapeutics. Among the most frequently encountered and manipulated functional groups is the carboxylic acid. Its acidic nature is often pivotal for target engagement, yet it can also be a harbinger of suboptimal pharmacokinetic properties, including poor membrane permeability, rapid metabolism, and potential toxicity. The practice of bioisosteric replacement—substituting one functional group for another with similar physicochemical and biological properties—offers a powerful strategy to mitigate these liabilities while retaining or even enhancing therapeutic efficacy.

This guide provides an in-depth comparison of common carboxylic acid bioisosteres, moving beyond mere descriptions to explain the causal relationships between structural modifications and their experimental outcomes. We will delve into the critical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, supported by experimental data and detailed, self-validating protocols to empower you in your drug discovery endeavors.

The Rationale for Replacing the Carboxyl Group

The carboxylic acid moiety, with a typical pKa around 5, exists predominantly as a charged carboxylate anion at physiological pH.[1] While this charge can be instrumental in forming strong ionic interactions with biological targets, it also contributes to several challenges:

  • Limited Permeability: The charged nature of the carboxylate can impede passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[1]

  • Metabolic Instability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in toxicity.[2]

  • High Plasma Protein Binding: The acidic nature of this group can contribute to high plasma protein binding, reducing the concentration of free, pharmacologically active drug.[3]

Bioisosteric replacement aims to address these issues by substituting the carboxylic acid with a group that mimics its essential binding interactions while favorably modulating its physicochemical and pharmacokinetic profile.

A Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a nuanced decision that depends on the specific context of the drug target and the desired property modulation. Below, we compare some of the most widely employed carboxylic acid bioisosteres.

Tetrazoles: The Classic Mimic

The 5-substituted 1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid. Its pKa is comparable to that of a carboxylic acid, ensuring a similar ionization state at physiological pH.[2]

Key Physicochemical and Biological Properties:

  • Acidity (pKa): Tetrazoles typically have pKa values in the range of 4.5-4.9, closely mimicking carboxylic acids.[2]

  • Lipophilicity (logD): Tetrazoles are generally more lipophilic than their carboxylic acid counterparts. However, this does not always translate to increased membrane permeability due to a higher desolvation penalty associated with the tetrazole ring's ability to form strong hydrogen bonds.[4]

  • Metabolic Stability: A significant advantage of tetrazoles is their enhanced metabolic stability. While they can undergo N-glucuronidation, the resulting adducts are generally less reactive and not associated with the toxicity concerns of acyl glucuronides.[5]

  • Biological Activity: The tetrazole in Losartan, an angiotensin II receptor antagonist, was a critical replacement that led to a potent, orally bioavailable drug, whereas its carboxylic acid precursor was not.[5]

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides offer a versatile platform for fine-tuning the properties of a lead compound. Their acidity can be modulated by substituents on the sulfonamide nitrogen.

Key Physicochemical and Biological Properties:

  • Acidity (pKa): N-acylsulfonamides have pKa values that can be tuned, but are generally in a similar range to carboxylic acids (typically 3.5-4.5).[6]

  • Lipophilicity (logD): These bioisosteres are typically more lipophilic than the corresponding carboxylic acids.[7]

  • Permeability: The increased lipophilicity and tunable acidity of acylsulfonamides can lead to improved membrane permeability.[7]

  • Biological Activity: In the development of COX-2 inhibitors, the replacement of the carboxylic acid group in celecoxib with an isosteric sulfonamide-containing group led to compounds with high selectivity and potent anti-inflammatory activity.[8]

Hydroxamic Acids: Metal Chelators with a Twist

While often employed for their metal-chelating properties, hydroxamic acids can also serve as bioisosteres for carboxylic acids.

Key Physicochemical and Biological Properties:

  • Acidity (pKa): Hydroxamic acids are less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[9]

  • Metabolic Stability: A significant drawback of hydroxamic acids is their potential for poor metabolic stability. They can be rapidly converted to the corresponding carboxylic acid via hydrolysis or cytochrome P450-mediated oxidation.[10]

  • Biological Activity: Despite their metabolic liabilities, hydroxamic acids have been successfully incorporated into potent inhibitors of metalloenzymes, such as histone deacetylases (HDACs). In some cases, their carboxylic acid analogs show reduced or no activity.[9][11]

Quantitative Comparison of Physicochemical Properties

To provide a clearer picture of the impact of bioisosteric replacement, the following table summarizes experimental data for a matched-pair series of phenylpropionic acid derivatives.[4]

Functional GrouppKalogD (pH 7.4)Permeability (Papp, 10⁻⁶ cm/s)
Carboxylic Acid4.64-0.49~1.6
Tetrazole5.09-0.25~0.47
Acylsulfonamide6.520.71Data Not Available in Source
Hydroxamic Acid8.180.71Data Not Available in Source

Data compiled from multiple sources.[1][4][12] Note: Direct comparison of permeability can be compound-specific.

This data highlights that while tetrazoles and carboxylic acids have similar acidity, their permeability can differ significantly. Acylsulfonamides and hydroxamic acids, in this series, are less acidic and more lipophilic.

Diagrammatic Representation of Bioisosteric Relationships

The following diagram illustrates the structural similarities and differences between a carboxylic acid and its common bioisosteres.

Caption: Key property modulations upon bioisosteric replacement of a carboxylic acid.

Experimental Protocols for Comparative Evaluation

To ensure robust and reproducible data for comparing bioisosteres, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the comparative evaluation of a parent carboxylic acid and its bioisosteric analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Profiling cluster_bioactivity Biological Evaluation Parent Carboxylic Acid Parent Carboxylic Acid pKa pKa Determination Parent Carboxylic Acid->pKa Bioisosteric Analogs Bioisosteric Analogs Bioisosteric Analogs->pKa logD logD Determination pKa->logD Solubility Aqueous Solubility logD->Solubility PAMPA Permeability (PAMPA) Solubility->PAMPA Metabolic_Stability Metabolic Stability (Human Liver Microsomes) PAMPA->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB In Vitro Potency (IC50/EC50) In Vitro Potency (IC50/EC50) PPB->In Vitro Potency (IC50/EC50)

Caption: A typical experimental workflow for comparing bioisosteres.

Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.[2]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the compound (to a final concentration of at least 10⁻⁴ M) in a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water.[3]

  • Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[13] Use a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).[13]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[3]

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use derivative plots to precisely determine the inflection point.[11]

Measurement of Lipophilicity (logD) by the Shake-Flask Method

Rationale: The distribution coefficient (logD) at a physiological pH (e.g., 7.4) is a key indicator of a compound's lipophilicity and its ability to partition into biological membranes. The shake-flask method is the gold standard for logD determination.[14]

Protocol:

  • Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by vigorous mixing for at least 24 hours, followed by separation.[14]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer phases.[15]

  • Partitioning: Vigorously shake the mixture for a defined period (e.g., 1-2 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.[14]

  • Concentration Analysis: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate logD using the formula: logD = log ([Compound]octanol / [Compound]aqueous).[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a valuable tool for early-stage ADME profiling.[4]

Protocol:

  • Membrane Preparation: Coat the wells of a hydrophobic filter plate (donor plate) with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) and allow the solvent to evaporate.[4]

  • Compound Preparation: Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 7.4 for intestinal absorption) in a 96-well plate (donor plate).[1]

  • Assay Assembly: Add fresh buffer to the wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[8][16]

  • Concentration Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Human Liver Microsome (HLM) Metabolic Stability Assay

Rationale: This in vitro assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, providing an estimate of its intrinsic clearance.[13]

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[17]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).[17]

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH-regenerating system at 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension.

    • Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[17]

Conclusion

The bioisosteric replacement of carboxylic acids is a proven and powerful strategy in medicinal chemistry. As demonstrated, bioisosteres such as tetrazoles, acylsulfonamides, and hydroxamic acids offer a diverse toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates. However, the outcome of such a replacement is not always predictable, and a thorough experimental evaluation is paramount.[3]

This guide has provided a framework for the rational selection and comparison of carboxylic acid bioisosteres, grounded in the causality behind experimental choices and supported by detailed, self-validating protocols. By systematically applying these principles and methodologies, researchers can make more informed decisions, accelerating the optimization of lead compounds into safe and effective medicines.

References

A Senior Application Scientist's Guide to the Conformational Analysis of Fluorinated Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science, offering a powerful lever to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclopropane ring, a rigid and sterically defined motif, provides a unique platform for leveraging these effects.[1][2][3] When combined, the fluorinated cyclopropane moiety presents a fascinating case of conformational complexity, where the inherent rigidity of the three-membered ring is juxtaposed with the profound stereoelectronic influence of fluorine.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational preferences of fluorinated cyclopropane derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present self-validating workflows, and provide the quantitative data necessary to empower rational molecular design.

Foundational Principles: The Stereoelectronic Landscape

Understanding the conformation of substituents attached to a fluorinated cyclopropane ring first requires an appreciation of the electronic perturbations that fluorine imposes upon the cyclopropane core itself. The cyclopropane's carbon-carbon bonds are known to have high p-character to accommodate the strained 60° bond angles.[1][4] The introduction of fluorine creates a tug-of-war between powerful, opposing electronic forces.

  • Inductive Destabilization (σ-Withdrawal): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect through the C-F sigma bond. This effect alters the hybridization of the ring carbons and generally destabilizes the strained ring system.[1][5]

  • Hyperconjugative Stabilization (Anomeric-like Effects): In multi-fluorinated systems, particularly those with geminal (1,1-difluoro) substitution, a powerful stabilizing interaction occurs. This is an anomeric-like effect where the lone pair of one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF).[2][3][5] This interaction can significantly counteract inductive destabilization.[2][3]

  • Steric and Dipolar Repulsion: The stereochemical arrangement of fluorine atoms is critical. cis-C-F bonds are generally less favored than their trans counterparts, a phenomenon attributed to intensified steric and dipolar repulsions and reduced stabilizing electron-delocalization interactions.[2][3][5]

These underlying electronic features dictate the geometry of the ring itself and profoundly influence the rotational preferences of any attached functional groups.

A Comparative Guide to Analytical Methodologies

No single technique provides a complete conformational picture. A robust analysis relies on an integrated approach, using computational methods to build hypotheses and experimental techniques (NMR in solution, X-ray in solid-state) for validation. This section compares the strengths, limitations, and practical application of each core methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in the solution phase, which most closely mimics the biological environment. For fluorinated cyclopropanes, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) combined with 2D experiments is essential.

  • ¹⁹F NMR Chemical Shifts: The ¹⁹F nucleus is highly sensitive to its electronic environment. The chemical shift provides immediate clues about the substitution pattern. For instance, replacing a neighboring fluorine with chlorine or bromine causes a significant downfield shift in the resonance of a cis fluorine.[6]

  • Scalar (J) Coupling Constants: Through-bond J-couplings are invaluable for determining connectivity and stereochemistry. In fluorinated cyclopropanes, a key diagnostic is the relative magnitude of vicinal (three-bond) coupling constants:

    • ³J_HF (cis) is generally larger (9-17 Hz) than ³J_HF (trans) (1-2 Hz). [7]

    • ³J_FF (cis) is generally larger (5-10 Hz) than ³J_FF (trans) (2-5 Hz). [7] This simple rule provides a foundational method for assigning relative stereochemistry directly from the spectrum.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) experiments provide definitive proof of the spatial proximity of atoms.[8][9] This is critical for determining the preferred conformation of rotatable substituents relative to the fixed cyclopropane ring.

ParameterObservationConformational Insight
³J_HF / ³J_FF cis coupling > trans couplingRelative stereochemistry of substituents on the ring.
¹⁹F Chemical Shift Sensitive to adjacent substituentsProvides information on the local electronic environment.
¹³C Chemical Shift Affected by electronegativity and orientation of substituentsRing carbon shifts are influenced by both geminal and vicinal groups.[10]
NOE/HOE Signal Correlation between atomsIndicates through-space proximity (< 5 Å), confirming stereochemistry and substituent orientation.[8][9]

This protocol assumes the availability of a high-purity sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Standard 1D Spectra: Obtain high-resolution ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra to identify all resonances.

  • Establish ¹H-¹H Connectivity: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled proton networks.

  • Assign Carbons to Protons: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

  • Establish Long-Range Connectivity: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe correlations between protons and carbons over 2-3 bonds. This is crucial for connecting disparate spin systems.

  • Probe Spatial Relationships:

    • Run a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 500-800 ms to identify protons that are close in space.

    • If the spectrometer is capable, run a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment to directly observe spatial proximity between protons and fluorine atoms, which is often the most definitive experiment for conformational assignment.

  • Data Analysis: Integrate all data. Use COSY and HSQC/HMBC to assign the covalent framework. Use the magnitudes of ³J_HF and ³J_FF to assign stereochemistry. Use NOESY/HOESY cross-peaks to confirm through-space relationships and determine the preferred orientation of rotatable substituents.

Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecular structure in the solid state.[11] It serves as the ultimate benchmark for validating computational models and interpreting more ambiguous solution-state data.

  • Bond Lengths and Angles: This technique allows for the precise measurement of how fluorination impacts the geometry of the cyclopropane ring. For example, C-C bonds adjacent to C-F bonds may shorten, and ring angles can be distorted from the ideal 60°.[11]

  • Torsional (Dihedral) Angles: Crystallography provides the exact measurement of dihedral angles, offering a definitive picture of the lowest-energy conformer in the crystal lattice. This is invaluable for studying the preference for s-cis vs. s-trans conformers in cyclopropyl ketones or gauche vs. anti arrangements in side chains.[12][13]

MoleculeC1-C2 Bond (Å)C2-C3 Bond (Å)C1-C3 Bond (Å)C-F Bond (Å)C1-C2-C3 Angle (°)Reference
Phenylcyclopropane1.511(2)1.510(2)1.512(2)N/A60.0(1)[11]
all-cis-1,2,3-Trifluoro-1-phenylcyclopropane1.518(3)1.518(3)1.527(3)1.378(2)59.9(1)[11]
Note: This data, adapted from published crystallographic information, demonstrates the subtle but measurable impact of fluorination on the ring geometry.[11]

This protocol is a self-validating system; poor crystal quality or diffraction will prevent progression to the final structure.

  • Crystallization: Obtain high-purity (>99%) material. Screen various solvents and crystallization techniques (slow evaporation, vapor diffusion, slow cooling) to grow single crystals of suitable size (0.1-0.5 mm) and quality. This is often the most challenging step.[11]

  • Crystal Mounting and Screening: Select a well-formed crystal under a microscope, mount it on a goniometer head, and flash-cool it in a nitrogen stream (100 K) to minimize radiation damage.[11] A preliminary screening on the diffractometer assesses crystal quality and determines the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern at each step using a high-intensity X-ray source (e.g., Mo Kα) and a modern detector.[11]

  • Structure Solution and Refinement: The collected data is processed to determine the electron density map of the unit cell. The atomic positions are solved and then refined against the experimental data until the calculated and observed diffraction patterns converge. The final output is a model with precise atomic coordinates, bond lengths, and angles.

Computational Chemistry: Prediction and Rationalization

Computational modeling is an essential partner to experimental work. It allows for the exploration of entire conformational energy landscapes, provides relative stabilities of different conformers, and helps rationalize observed experimental preferences through the analysis of underlying electronic interactions.[2]

  • Density Functional Theory (DFT): DFT methods, particularly with functionals like B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), offer a robust balance of accuracy and computational cost for geometry optimization and energy calculations of organofluorine compounds.[2][3][14] Dispersion corrections (e.g., GD3BJ) are often included to better model nonbonding interactions.[2]

  • Potential Energy Surface (PES) Scan: To compare rotamers (e.g., s-cis vs. s-trans), a PES scan is performed. The dihedral angle of interest is systematically rotated, and a constrained energy minimization is performed at each step. The resulting energy profile reveals the positions and relative energies of minima (stable conformers) and maxima (transition states).[15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is a post-calculation tool used to dissect the electronic structure. It is the primary method for quantifying the stabilizing energy of hyperconjugative interactions, such as the nF → σ*CF anomeric effect, providing a numerical basis for conformational preferences.[1][3][5]

Ketone DerivativeEnergy Difference (s-cis vs s-trans)More Stable ConformerReference
Cyclopropyl methyl ketone2.17 kcal/mols-cis[16]
1-Methylcyclopropyl methyl ketone (cis to acyl)4.59 kcal/mols-cis[16]
1-Methylcyclopropyl methyl ketone (trans to acyl)3.07 kcal/mols-cis[16]
Note: DFT calculations (RB3LYP/6-31G(d)) show that the s-cis conformer is consistently more stable, and this preference is enhanced by substitution on the ring.[16]
  • Initial Structure Generation: Build a 3D model of the fluorinated cyclopropane derivative using a molecular editor.

  • Conformational Search (if applicable): For flexible systems, perform an initial conformational search using a lower-level theory (e.g., molecular mechanics) to identify a set of low-energy starting structures.

  • Geometry Optimization: Submit each low-energy conformer to a full geometry optimization using a robust DFT method (e.g., B3LYP-GD3BJ/6-311++G(d,p)).[2]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[2] This step also provides thermodynamic data like Gibbs free energies.

  • Energy Comparison: Compare the calculated electronic or Gibbs free energies of all confirmed minima to determine their relative stabilities and predict the equilibrium population of each conformer.

  • NBO Analysis (Optional): For optimized structures, perform an NBO analysis to calculate the energies of specific donor-acceptor (hyperconjugative) interactions to rationalize the observed stability order.[3]

The Integrated Workflow: A Self-Validating System

The highest level of confidence in conformational analysis is achieved when all three methodologies are integrated into a cohesive, self-validating workflow. Discrepancies between methods are not failures but opportunities for deeper insight—for example, if the solution-state NMR suggests a different major conformer than the solid-state X-ray structure, it points to the significant influence of crystal packing forces or solvent effects.

IntegratedWorkflow Hypothesis Hypothesis Generation (Computational Modeling) PES_Scan PES Scan & Energy Calculation (DFT) Hypothesis->PES_Scan NBO Electronic Analysis (NBO) Hypothesis->NBO Solid Solid-State Confirmation (X-ray Crystallography) Hypothesis->Solid Predicts Structure Solution Solution-State Validation (NMR Spectroscopy) PES_Scan->Solution Predicts Conformers NMR_Exp 2D NMR Experiments (COSY, NOESY, HOESY) Solution->NMR_Exp J_Coup J-Coupling Analysis Solution->J_Coup Final Validated Conformational Model NMR_Exp->Final Validates in Solution J_Coup->Final Validates in Solution Xray_Exp Crystallization & Data Collection Solid->Xray_Exp Xray_Exp->Final Confirms in Solid State

Caption: An integrated workflow for conformational analysis.

Case Study: Conformational Preference in a 2-Fluorocyclopropyl Ketone

Consider a cyclopropyl ketone with a fluorine atom cis to the ketone group. The primary conformational question revolves around the rotation of the C(ring)-C(carbonyl) bond, leading to two principal planar conformers: s-cis (carbonyl oxygen eclipsing the ring) and s-trans (carbonyl oxygen pointing away).[16]

Caption: Equilibrium between s-cis and s-trans conformers.

Analytical Approach:

  • Computational Prediction: A DFT potential energy surface scan would be performed by rotating the C-C bond. This would likely predict the s-cis conformer to be the global minimum, stabilized by minimizing steric interactions and potentially influenced by dipole alignment.[15][16] The energy difference (ΔG) to the s-trans conformer would be calculated.

  • NMR Validation: A ¹H-¹⁹F HOESY experiment would be the key. An NOE between the fluorine atom and the protons of the ketone's alkyl group would definitively confirm the s-cis conformation as the major species in solution. The absence of such a signal would point to the s-trans being dominant.

  • X-ray Confirmation: If the compound could be crystallized, the resulting structure would show one conformer frozen in the lattice, providing precise bond lengths and the exact dihedral angle, serving as a benchmark for the quality of the DFT calculations.

By integrating these findings, we can state with high confidence the conformational preference of the molecule and the energetic cost of adopting the less stable conformation, crucial information for understanding its potential interactions in a biological receptor or a materials matrix.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe handling and disposal of the chemical reagents we use are paramount to ensuring a secure laboratory environment and protecting our broader ecosystem. This guide provides a detailed protocol for the proper disposal of 1-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS No. 1314397-71-1), grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before addressing disposal, we must first understand the inherent risks associated with this compound. This compound is a halogenated carboxylic acid, and its hazard profile dictates the stringent disposal requirements.

According to its Safety Data Sheet (SDS), this chemical presents several health hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of the difluoromethyl group is particularly significant; upon incomplete combustion or thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen fluoride.[1][2]

Table 1: GHS Hazard Classification

Hazard Code Hazard Statement GHS Pictogram Signal Word
H302 Harmful if swallowed GHS07 (Exclamation Mark) Warning
H315 Causes skin irritation GHS07 (Exclamation Mark) Warning
H319 Causes serious eye irritation GHS07 (Exclamation Mark) Warning

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

This profile necessitates that the compound be treated as a hazardous waste stream, managed separately from general laboratory trash to prevent accidental exposure and environmental contamination.

The Regulatory Imperative: EPA and RCRA Compliance

In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA establishes a "cradle-to-grave" framework, meaning the responsibility for hazardous waste lies with the generator—from the moment it is created to its final, safe disposal.[3]

As a halogenated organic compound, this compound waste must be managed according to these federal, state, and local regulations.[2][5] Failure to comply can result in significant penalties and, more importantly, pose a threat to human health and the environment.[6]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Classification

The first crucial step is to correctly identify the waste. Any material, including the pure compound, solutions, or contaminated labware (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous waste. Due to its chemical structure (containing fluorine), it falls into the category of halogenated organic waste .[5]

Step 2: Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[7]

  • Incompatibility: This compound is incompatible with strong oxidizing agents.[1] Never mix this waste with oxidizers, as it can lead to a vigorous and potentially dangerous reaction.

  • Aqueous vs. Organic: If you generate both aqueous and organic solvent solutions containing this acid, collect them in separate, appropriately labeled waste containers.

Step 3: Container Management

The integrity of your waste container is your primary line of defense against spills and exposure.

  • Material Compatibility: Use a container made of a material compatible with the chemical. For acidic compounds, avoid metal containers.[4] High-density polyethylene (HDPE) is a suitable choice.

  • Secure Closure: The container must have a tight-fitting, screw-top lid to prevent leaks and the release of vapors. Keep the container closed at all times, except when adding waste.[1]

  • Capacity Limit: Do not overfill the container. A safe limit is 90% of the container's capacity to allow for expansion.[4]

Step 4: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels, which must include:

  • The words "Hazardous Waste"

  • The full, unabbreviated chemical name: "this compound"

  • A clear description of the contents (e.g., "Solid waste contaminated with..." or "Methanol solution of...")

  • The associated hazard characteristics (e.g., "Irritant," "Harmful")

  • The date the container was first used for waste accumulation

Step 5: Accumulation and Storage

Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of lab personnel.[4][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[4]

  • Ventilation: Store the waste in a well-ventilated area, such as a fume hood, to prevent the accumulation of potentially irritating vapors.[4]

  • Time and Volume Limits: Adhere to institutional and regulatory limits for how long waste can be stored in the lab before it is transferred to a central storage facility.

Step 6: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Professional Disposal: The final disposal must be conducted by a licensed hazardous waste management company arranged through your institution's EHS office.[1][2] This typically involves high-temperature incineration at a permitted facility, which is designed to safely break down the compound and scrub harmful byproducts like hydrogen fluoride from the exhaust.[9]

  • Requesting Pickup: Once your waste container is full (or the accumulation time limit is reached), follow your institution's procedure to request a pickup from the EHS department.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound A Waste Generated (e.g., unused solid, contaminated labware, solution) B Is this waste? Classify as Hazardous Waste. A->B C Select Compatible Container (e.g., HDPE, not metal) B->C Yes D Affix Official Hazardous Waste Label C->D E Collect Waste in Labeled Container Keep container closed. D->E F Is waste compatible with contents? E->F G DO NOT MIX Start a new waste container. F->G No H Store in Satellite Accumulation Area (Secondary Containment, Ventilated) F->H Yes G->C I Container Full or Time Limit Reached? H->I J Continue Safe Accumulation I->J No K Arrange Pickup via EHS for Licensed Disposal (Incineration) I->K Yes J->H L Disposal Complete K->L

Caption: Decision workflow for compliant waste management.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spills: For small spills, ensure the area is well-ventilated, and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Absorb the spill with an inert material (e.g., vermiculite, sand), then sweep it up and place it into a sealed container for disposal as hazardous waste.[1] For large spills, evacuate the area and contact your institution's emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[1]

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional scientific conduct. By adhering to this structured protocol—rooted in a thorough understanding of the chemical's hazards, regulatory requirements, and safe handling practices—we uphold our commitment to safety and environmental stewardship. This diligence not only ensures compliance but also builds a foundational culture of safety that protects you, your colleagues, and the future of scientific discovery.

References

Personal protective equipment for handling 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural precision. This guide provides an in-depth operational plan for handling 1-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS 1314397-71-1), ensuring the protection of personnel and the integrity of your research. The protocols outlined here are designed to be a self-validating system, integrating established safety principles with specific considerations for this compound's unique chemical properties.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound that presents multiple hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The primary dangers stem from its irritant properties and its potential to decompose into highly toxic byproducts.[1]

GHS Hazard Classification Summary

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.[1]
Skin IrritationH315WarningCauses skin irritation.[1]
Eye IrritationH319WarningCauses serious eye irritation.[1]
STOT - Single ExposureH335WarningMay cause respiratory irritation.[1]

A critical, and often overlooked, risk is the presence of the difluoromethyl group. Upon thermal decomposition, such as in a fire or during certain uncontrolled reactions, this compound can release highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2] Exposure to HF requires specialized medical attention and presents a danger far greater than the parent compound.

Primary Containment: Engineering Controls

Personal protective equipment should always be considered the last line of defense. The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[4]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.[5]

  • Safety Equipment: An operational and easily accessible emergency eyewash station and safety shower must be located in the immediate vicinity of the handling area.[3][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following protocol is the minimum requirement for handling this compound.

Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.

  • Minimum Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[7]

  • Recommended for High-Splash Risk: When handling larger quantities or preparing solutions, supplement goggles with a full-face shield.[3][5] It is critical to remember that a face shield alone does not provide adequate eye protection and must be worn with goggles.[3]

The compound causes skin irritation (H315), making proper glove selection vital. Since specific breakthrough time data for this compound is not available, a conservative approach based on its chemical class (fluorinated carboxylic acid) is necessary.

  • For Incidental Contact (short duration, no immersion): Nitrile gloves (minimum 5 mil thickness) are acceptable. Always use the proper glove removal technique to avoid contaminating your skin.[8]

  • For Extended Contact or Immersion: For tasks involving significant handling time or potential for immersion (e.g., cleaning spills), double-gloving with a more robust outer glove is required. Butyl or Viton® gloves offer superior protection against a wider range of organic acids and fluorinated compounds.[9][10]

  • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before and during use.[8] If a glove is contaminated, remove it immediately, wash your hands, and don a new glove.

Glove Selection Guide

Glove MaterialRecommended Use CaseRationale
Nitrile Short-term, incidental contactGood general-purpose chemical resistance, protects against dust and minor splashes.[9]
Neoprene Moderate-term contactOffers good resistance to acids and alkalis; more robust than nitrile.[9][10]
Butyl / Viton® Extended contact, spill cleanupExcellent resistance to corrosive acids and fluorinated compounds.[9][11]
  • A clean, flame-resistant laboratory coat must be worn and fully buttoned.

  • For procedures involving larger quantities (>10g), a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[7]

  • Full-length pants and closed-toe shoes are mandatory.

The compound may cause respiratory irritation (H335), and its dust presents an inhalation hazard.[1][4] All work should be performed in a fume hood to prevent airborne exposure. Respiratory protection is generally not required if engineering controls are properly used. However, it may be necessary in specific situations.

Workflow: Respiratory Protection Decision

G start Is the procedure performed ENTIRELY within a certified chemical fume hood? end_no_resp No respirator required. Proceed with standard PPE. start->end_no_resp Yes q_spill Is this an emergency situation (e.g., large spill outside of hood, ventilation failure)? start->q_spill No end_resp Respirator Required: Minimum N95 for dusts. Consider half-mask with acid gas/ organic vapor cartridges for vapors. q_spill->end_no_resp No (Move work to hood) q_spill->end_resp Yes G cluster_0 1. Pre-Operation cluster_1 2. Operation (Inside Fume Hood) cluster_2 3. Post-Operation prep Verify fume hood certification is current. Gather and inspect all required PPE. Prepare spill cleanup materials. Ensure eyewash/shower is unobstructed. handle Transport chemical in secondary containment. Weigh solid, minimizing dust generation. Slowly add solid to solvent when preparing solutions. Keep container closed when not in use. prep->handle cleanup Decontaminate work surfaces. Segregate waste into labeled containers. Remove PPE in correct order (gloves last). Wash hands thoroughly. handle->cleanup G start Material for Disposal: 1-(Difluoromethyl)cyclopropane- 1-carboxylic acid or contaminated materials q_halogen Does the compound contain a halogen (F, Cl, Br, I)? start->q_halogen q_acid Is the compound an organic acid? q_halogen->q_acid Yes (Fluorine) other_waste Follow other appropriate waste stream protocol. q_halogen->other_waste No waste_stream Dispose in container labeled: 'HALOGENATED ORGANIC WASTE' q_acid->waste_stream Yes q_acid->other_waste No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoromethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.